molecular formula C5H6BrFN2 B7988804 5-Fluoropyridin-2-amine hydrobromide

5-Fluoropyridin-2-amine hydrobromide

Cat. No.: B7988804
M. Wt: 193.02 g/mol
InChI Key: RXZGIYLZHKYTEL-UHFFFAOYSA-N
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Description

5-Fluoropyridin-2-amine hydrobromide is a useful research compound. Its molecular formula is C5H6BrFN2 and its molecular weight is 193.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoropyridin-2-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridin-2-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoropyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZGIYLZHKYTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Role of a Fluorinated Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-5-fluoropyridine and its Hydrobromide Salt

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-fluoropyridine and its hydrobromide salt, a critical building block in modern medicinal chemistry and drug development. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis protocols, and analytical characterization methods. The guide highlights the strategic importance of this molecule, exploring its application in the synthesis of notable therapeutic agents and advanced imaging probes. Furthermore, it consolidates essential safety, handling, and storage information pertinent to a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic intermediates.

2-Amino-5-fluoropyridine is a functionalized aromatic heterocycle that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine core substituted with a nucleophilic amino group and an electron-withdrawing fluorine atom, provides a unique combination of reactivity and physicochemical properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes, which can slow metabolic degradation and extend a drug's half-life.[3]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more potent interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions.[2]

  • Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

Consequently, 2-Amino-5-fluoropyridine serves not merely as a passive component but as a functional scaffold used to build complex, high-value molecules. It is a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, and radiolabeled imaging agents.[1][4][5] This guide will explore the core science of this compound, providing the technical depth required by development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure is 2-Amino-5-fluoropyridine. The hydrobromide salt is formed by the protonation of the pyridine ring's nitrogen atom by hydrobromic acid (HBr), creating a pyridinium bromide salt. This salt form is often preferred for its improved stability and handling characteristics as a crystalline solid.

Chemical Structures:

  • Free Base: 2-Amino-5-fluoropyridine

  • Hydrobromide Salt: 2-Amino-5-fluoropyridinium bromide

The table below summarizes the key physicochemical properties of the free base form.

PropertyValueSource(s)
IUPAC Name 5-fluoropyridin-2-amine[6][7]
CAS Number 21717-96-4[8][9]
Molecular Formula C₅H₅FN₂[6][8]
Molecular Weight 112.11 g/mol [6][8][10]
Appearance Pale cream to brown or yellow crystals/powder[7][11]
Melting Point 93 - 97 °C[11]
SMILES Nc1ccc(F)cn1[12][9]
InChI Key YJTXQLYMECWULH-UHFFFAOYSA-N[12]

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is paramount for any commercially viable building block. One established route to 2-Amino-5-fluoropyridine begins with the readily available starting material, 2-aminopyridine. This multi-step process involves a sequence of classical organic transformations.[1][5][13]

The causality behind this pathway is logical: it proceeds by first installing a nitro group, which is then used as a precursor to the desired amine functionality after the critical fluorine atom is introduced via the Schiemann reaction.

G A 2-Aminopyridine B Nitrification (HNO₃/H₂SO₄) A->B Step 1 C 2-Amino-5-nitropyridine B->C D Amino Acetylation (Acetic Anhydride) C->D Step 2 E 2-Acetamido-5-nitropyridine D->E F Nitro Reduction (e.g., Fe/HCl) E->F Step 3 G 2-Acetamido-5-aminopyridine F->G H Diazotization (NaNO₂, HBF₄) G->H Step 4 I Diazonium Fluoroborate Salt H->I J Schiemann Reaction (Thermal Decomposition) I->J Step 5 K 2-Acetamido-5-fluoropyridine J->K L Hydrolysis (e.g., NaOH) K->L Step 6 M 2-Amino-5-fluoropyridine L->M

General synthesis workflow from 2-aminopyridine.
Example Protocol: Diazotization and Schiemann Reaction

This two-step sequence is the cornerstone of the synthesis, responsible for introducing the fluorine atom. The protocol's integrity is validated by the isolation and subsequent hydrolysis of the acetyl-protected intermediate.

Objective: To convert 2-Acetamido-5-aminopyridine into 2-Acetamido-5-fluoropyridine.

Methodology:

  • Diazotization (Formation of Diazonium Salt):

    • Suspend 2-Acetamido-5-aminopyridine in a solution of tetrafluoroboric acid (HBF₄). The choice of HBF₄ is critical as it provides both the acidic medium for diazotization and the fluoroborate counter-ion needed for the subsequent Schiemann reaction.

    • Cool the suspension to between -5 and 0°C in an ice-salt bath. This low temperature is essential to maintain the stability of the highly reactive diazonium salt intermediate and prevent premature decomposition or side reactions.

    • Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The reaction is monitored for the completion of diazotization. The resulting diazonium fluoroborate salt typically precipitates from the solution.

    • Filter the precipitate and wash with cold ether to remove residual acid, then dry under vacuum.

  • Schiemann Reaction (Thermal Fluorination):

    • Gently heat the isolated and dried diazonium fluoroborate salt to approximately 130-140°C.[5] At this temperature, the salt decomposes, releasing nitrogen gas (N₂) and forming the aryl fluoride via an aryl cation intermediate. This is the key C-F bond-forming step.

    • The crude product, 2-Acetamido-5-fluoropyridine, is then purified, typically by recrystallization or chromatography.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. 2-Amino-5-fluoropyridine presents a distinct spectroscopic fingerprint.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the amino and fluoro substituents. A broad singlet corresponding to the -NH₂ protons is also expected.

  • ¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.[14]

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single resonance is expected, with a chemical shift characteristic of an aryl fluoride.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include N-H stretching from the primary amine (typically in the 3300-3500 cm⁻¹ region), C=C and C=N stretching from the aromatic ring (1400-1600 cm⁻¹), and a strong C-F stretching band (1200-1250 cm⁻¹).[14]

Applications in Drug Discovery and Development

2-Amino-5-fluoropyridine is a validated building block in the synthesis of several clinically relevant molecules. Its utility stems from its ability to be incorporated into larger structures via standard coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination).

G cluster_0 Core Building Block cluster_1 Therapeutic Candidates A 2-Amino-5-fluoropyridine B Lemborexant (Insomnia Drug) A->B Amide Coupling [21] C LBM415 (Antibacterial) A->C Intermediate Step [6] D 18F-Labeled PET Tracers (Medical Imaging) A->D Radiolabeling Precursor [11]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-pyridinamine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fluorinated heterocycles are indispensable building blocks, offering unique metabolic stability and distinct physicochemical properties. 5-Fluoro-2-pyridinamine hydrobromide is a highly versatile synthon frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the molecular weight, chemical formula, and structural characteristics of 5-Fluoro-2-pyridinamine hydrobromide. By examining the causality behind salt selection and detailing self-validating analytical protocols, this whitepaper equips researchers with the authoritative grounding necessary to effectively characterize and deploy this compound in complex synthetic workflows.

Core Physicochemical Data

To ensure precise stoichiometric calculations during synthesis, it is critical to distinguish the hydrobromide salt from its free base counterpart. The protonation of the pyridine nitrogen by hydrobromic acid yields a 1:1 salt, significantly altering the compound's mass and molecular formula[1][2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Compound Name 5-Fluoro-2-pyridinamine hydrobromide
IUPAC Name 5-fluoropyridin-2-amine;hydrobromide
CAS Registry Number (Salt) 1805709-16-3
CAS Registry Number (Free Base) 21717-96-4
FDA UNII RTE9VTQ8LE
Molecular Formula

Molecular Weight 193.02 g/mol
Free Base Formula

Free Base Molecular Weight 112.11 g/mol

Data supported by the FDA Global Substance Registration System and PubChem databases[1][3].

Mechanistic Rationale: The Causality of Salt Selection

A fundamental question in synthetic design is: Why utilize the hydrobromide salt instead of the commercially available free base? The answer lies in the intersection of compound stability and transition-metal catalysis.

  • Oxidative and Thermal Stability: The free base of 2-aminopyridines is electron-rich and prone to air oxidation, often resulting in batch-to-batch variability and darkening of the reagent over time. The hydrobromide salt protonates the most basic site (the pyridine nitrogen), forming a highly crystalline, non-hygroscopic solid that ensures long-term shelf stability and precise weighing.

  • Mitigation of Catalyst Poisoning: In Palladium-catalyzed cross-couplings (such as the Buchwald-Hartwig amination), free 2-aminopyridines can act as bidentate ligands, binding irreversibly to the Palladium center and stalling the catalytic cycle[4]. By utilizing the HBr salt, chemists can store the stable synthon and liberate the free base in situ using a stoichiometric base (e.g., sodium tert-butoxide). This controlled release minimizes the window for catalyst poisoning, allowing the amine to immediately react with the Pd-aryl oxidative addition complex[5].

Self-Validating Analytical Protocol

To definitively confirm the molecular weight (193.02 g/mol ) and the formula (


), researchers must employ a self-validating, orthogonal analytical workflow. The following step-by-step methodology ensures that the mass, structural regiochemistry, and salt stoichiometry are all independently verified.
Step-by-Step Methodology:

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of 5-Fluoro-2-pyridinamine HBr.

  • Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to facilitate ionization.

Step 2: LC-HRMS Analysis (Free Base Verification)

  • Action: Inject 1 µL into a High-Resolution Mass Spectrometer (e.g., Q-TOF) using Electrospray Ionization in positive mode (ESI+).

  • Causality: The HBr salt completely dissociates in the solvent. The mass spectrometer will detect the protonated free base

    
    . The observation of an exact mass at m/z 113.0510  confirms the 
    
    
    
    organic core.

Step 3: Ion Chromatography (Counterion Quantification)

  • Action: Dissolve a separate 5.0 mg sample in 10 mL of deionized water. Analyze via Ion Chromatography (IC) equipped with a conductivity detector.

  • Causality: HRMS cannot detect the inorganic bromide salt ratio. IC quantifies the

    
     concentration, proving the exact 1:1 stoichiometry of the hydrobromide salt and ruling out the presence of dihydrobromide or unreacted free base. This validates the full 
    
    
    
    formula.

Step 4: Multinuclear NMR Spectroscopy

  • Action: Acquire

    
    , 
    
    
    
    , and
    
    
    NMR spectra in DMSO-
    
    
    .
  • Causality: While MS confirms the formula, it does not confirm the structure.

    
     NMR specifically verifies the regiochemical placement of the fluorine atom at the C5 position, ensuring no structural isomerization occurred during raw material manufacturing.
    

AnalyticalWorkflow A 5-Fluoro-2-pyridinamine HBr Formula: C5H6BrFN2 | MW: 193.02 g/mol B LC-HRMS (ESI+) A->B C Multinuclear NMR A->C D Ion Chromatography A->D E m/z 113.05 [M+H]+ (Free Base Mass) B->E F 1H, 13C, 19F Spectra (Regiochemistry) C->F G Bromide Quantification (1:1 Stoichiometry) D->G

Fig 1. Self-validating analytical workflow for verifying the MW and formula of the HBr salt.

Synthetic Application: Buchwald-Hartwig Cross-Coupling

The primary utility of 5-Fluoro-2-pyridinamine HBr lies in its application as a nucleophile in C-N bond-forming reactions. The presence of the highly electronegative fluorine atom at the C5 position withdraws electron density from the pyridine ring. This electronic modulation slightly reduces the nucleophilicity of the exocyclic amine but significantly decreases the basicity of the endocyclic pyridine nitrogen, further preventing unwanted coordination to metal catalysts[4][5].

SyntheticPathway N1 5-Fluoro-2-pyridinamine HBr (Stable Synthon) N2 In Situ Neutralization (Base Addition) N1->N2 N3 Aryl Halide + Pd Catalyst (Buchwald-Hartwig) N2->N3 N4 N-Aryl-5-fluoro- 2-pyridinamine (Target API) N3->N4

Fig 2. Application of the HBr salt in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions.

By understanding the exact molecular weight (193.02 g/mol ) and the stoichiometric implications of the hydrobromide counterion, researchers can precisely calculate catalyst loading and base equivalents, ensuring high-yielding, reproducible syntheses of complex fluorinated APIs.

References

  • National Center for Biotechnology Information. "5-Fluoropyridin-2-amine hydrobromide" PubChem Compound Summary. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "2-AMINO-5-FLUOROPYRIDINE HYDROBROMIDE - precisionFDA Global Substance Registration System". Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". Chemical Reviews, ACS Publications. Available at:[Link]

  • Organ, M. G., et al. "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions". York University Space. Available at:[Link]

Sources

Advanced Technical Guide and Safety Data Profile: 5-Fluoropyridin-2-amine Hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3)[1] is a highly specialized fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. While its free base counterpart (CAS: 21717-96-4) is widely known[2], the hydrobromide salt form is specifically engineered to overcome the inherent oxidative instability and hygroscopic challenges of the free exocyclic amine. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the safe handling, physicochemical profiling, and synthetic application of this critical intermediate.

Physicochemical Profiling & Structural Causality

The strategic placement of the fluorine atom at the 5-position of the pyridine ring is not arbitrary; it exerts a powerful electron-withdrawing inductive effect that lowers the pKa of the pyridine nitrogen. This structural modification modulates the basicity of the adjacent 2-amino group, rendering it a highly selective nucleophile. Furthermore, the carbon-fluorine bond enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated oxidation at the 5-position.

Table 1: Quantitative Physicochemical & Safety Data

ParameterValueMechanistic Relevance / Causality
Chemical Name 5-Fluoropyridin-2-amine hydrobromideSalt form provides enhanced crystalline stability.
CAS Registry Number 1805709-16-3[1]Unique identifier for the hydrobromide salt form.
Molecular Formula C5H6BrFN2[3]Dictates stoichiometric basis for reaction equivalence.
Molar Mass 193.02 g/mol [1]Critical for precise molarity in micro-scale synthesis.
Storage Temperature 2-8°C[4]Prevents thermal degradation and oxidative browning.
GHS Hazard Codes H302, H315, H319, H335[4]Indicates acute oral toxicity and mucosal irritability.

Advanced Safety Data & Hazard Mitigation (MSDS Core)

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical behavior. As a hydrobromide salt, this compound presents unique handling requirements[2].

Mechanistic Toxicology

The primary hazard of 5-fluoropyridin-2-amine hydrobromide stems from its potential to dissociate in the presence of strong ambient moisture, releasing trace hydrobromic acid (HBr) vapors. HBr is highly corrosive to mucosal membranes and dermal proteins. Additionally, the fluorinated pyridine ring is a known skin sensitizer, capable of penetrating compromised lipid bilayers[5].

Self-Validating Handling Protocol

To ensure absolute safety, personnel must employ a self-validating handling system rather than relying solely on passive PPE.

  • Action : Weigh the compound exclusively within a ductless fume enclosure or glovebox under an argon atmosphere, using anti-static spatulas.

  • Causality : The crystalline powder is susceptible to static-induced aerosolization. Inhalation of the aerosolized salt leads to rapid dissolution in the respiratory tract, localized HBr release, and subsequent chemical pneumonitis (GHS H335)[4].

  • Self-Validation : Prior to opening the bulk container, suspend a calibrated pH test strip (dampened with DI water) 5 cm above the seal. A rapid shift to an acidic pH (red) visually validates the presence of HBr off-gassing, indicating that the container's inert atmosphere has been compromised and requires immediate argon purging.

Synthetic Utility and Pharmacological Applications

The 5-fluoropyridin-2-amine scaffold is a privileged structure in pharmacology, serving as a core intermediate in several high-profile therapeutic arenas:

  • Insomnia Therapeutics (DORAs): It is a critical coupling partner in the synthesis of Lemborexant, a dual orexin receptor antagonist, where the fluorinated pyridine ring optimizes brain penetrance and receptor binding kinetics[6].

  • Neurodegenerative Diagnostics: The scaffold is utilized in the design of novel tau PET tracers. The fluorine atom serves as an ideal site for

    
    -radiolabeling, while the heterocycle provides the lipophilicity required to cross the blood-brain barrier (BBB)[7].
    
  • Oncology & Immunology: It is employed in synthesizing dipyrimidine amines, which act as highly specific antagonists for the CXCR4 chemokine receptor[8]. By blocking the CXCL12/CXCR4 signaling axis, these compounds inhibit intracellular calcium flux and halt tumor metastasis[8].

Pathway CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_Protein G-Protein Activation CXCR4->G_Protein Activates Inhibitor 5-F-Pyridine Antagonist Inhibitor->CXCR4 Competitive Inhibition Ca_Flux Intracellular Ca2+ Flux G_Protein->Ca_Flux Triggers Metastasis Tumor Metastasis Ca_Flux->Metastasis Induces

Fig 1: Mechanism of action for 5-fluoropyridine-derived CXCR4 antagonists blocking metastasis.

Standardized Experimental Workflows

The following is a highly optimized, self-validating protocol for the Reductive Amination of 5-fluoropyridin-2-amine hydrobromide with an aryl aldehyde—a fundamental transformation in the synthesis of CXCR4 antagonists[8].

Workflow Neutralization 1. In Situ Neutralization (DIPEA, Ar atm) Imine 2. Imine Condensation (Aldehyde, 25°C) Neutralization->Imine Reduction 3. Selective Reduction (NaBH(OAc)3) Imine->Reduction Quench 4. Biphasic Quench (Sat. NaHCO3) Reduction->Quench QC 5. TLC/LC-MS Validation (Product Confirmed) Quench->QC

Fig 2: Self-validating reductive amination workflow utilizing 5-fluoropyridin-2-amine hydrobromide.

Step-by-Step Methodology

Step 1: Reagent Preparation & In Situ Free-Basing

  • Action : Suspend 5-fluoropyridin-2-amine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C.

  • Causality : The hydrobromide salt is highly stable but unreactive. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HBr, liberating the nucleophilic free amine without participating in unwanted side reactions. Conducting this at 0°C prevents exothermic degradation of the liberated amine.

  • Self-Validation : The heterogeneous suspension will transition into a clear, homogenous solution as the salt is neutralized and the free amine dissolves into the DCM. If the solution remains cloudy after 15 minutes, verify the anhydrous state of the DCM, as trace water can precipitate DIPEA-HBr salts.

Step 2: Electrophile Addition & Imine Condensation

  • Action : Add the target aldehyde (1.0 eq) followed by catalytic acetic acid (0.1 eq). Stir for 2 hours at 25°C.

  • Causality : Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity. This accelerates the nucleophilic attack by the weakly basic fluorinated amine[8].

  • Self-Validation : Extract a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a new, UV-active imine intermediate spot confirms the condensation is proceeding successfully.

Step 3: Selective Reduction

  • Action : Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) in portions over 10 minutes. Stir for 12 hours[8].
    
  • Causality :

    
     is a mild reducing agent that selectively reduces the transient imine to the secondary amine without reducing unreacted aldehydes, preventing the formation of primary alcohol byproducts.
    
  • Self-Validation : LC-MS analysis of the reaction mixture must yield a dominant peak corresponding to the

    
     mass of the target secondary amine. The strict absence of an 
    
    
    
    peak confirms that no over-oxidation of the amine has occurred.

Step 4: Biphasic Quenching & Isolation

  • Action : Quench the reaction with saturated aqueous

    
    . Separate the organic layer and wash with brine.
    
  • Causality : The mildly basic

    
     neutralizes the acetic acid catalyst and decomposes unreacted borohydride species safely, releasing 
    
    
    
    gas rather than highly flammable hydrogen gas (which occurs if stronger aqueous acids are used).
  • Self-Validation : The cessation of effervescence (gas evolution) upon the continuous addition of

    
     physically validates that all reactive hydride species have been safely and completely neutralized.
    

References

  • PubChem . "5-Fluoropyridin-2-amine hydrobromide Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Zhan, W., et al. "Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity". PubMed Central (PMC). Available at:[Link]

  • Portico / ACS . "A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Difference between 2-Amino-5-fluoropyridine free base and hydrobromide salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical and synthetic differences between 2-Amino-5-fluoropyridine (Free Base) and its Hydrobromide (HBr) Salt .

Free Base vs. Hydrobromide Salt: Process Chemistry & Synthetic Utility[1]

Executive Summary

In drug development and organic synthesis, 2-Amino-5-fluoropyridine (CAS: 21717-96-4) serves as a critical fluorinated building block, particularly for kinase inhibitors and GPCR antagonists. While the Free Base is the primary commercial form and the active nucleophile in synthesis, the Hydrobromide (HBr) Salt (CAS: 1805709-16-3) represents a distinct species often encountered as a reaction byproduct, a purification intermediate, or a stabilized storage form.

Understanding the dichotomy between these two forms is essential for process optimization. The free base offers nucleophilicity for coupling reactions (e.g., SNAr, Buchwald-Hartwig), while the salt form provides enhanced crystallinity and water solubility, facilitating isolation and removal of non-basic impurities.

Part 1: Physicochemical Comparative Analysis

The fundamental difference lies in the protonation state of the exocyclic amine and the pyridine nitrogen. In the free base, the electron lone pair on the ring nitrogen is available, whereas in the HBr salt, this site is protonated, significantly altering solubility and reactivity.

Table 1: Comparative Physicochemical Profile
FeatureFree Base (2-Amino-5-fluoropyridine)Hydrobromide Salt (2-Amino-5-fluoropyridine HBr)
CAS Number 21717-96-4 1805709-16-3
Molecular Formula C₅H₅FN₂C₅H₅FN₂[1][2][3] · HBr
Molecular Weight 112.11 g/mol 193.02 g/mol
Physical State Solid (Crystalline Powder)Solid (Crystalline)
Melting Point 93–97 °C (Lit.)>150 °C (Typical for pyridine salts)
Solubility (Water) Low to ModerateHigh (Ionic dissociation)
Solubility (Organic) High (DCM, MeOH, EtOAc)Low (Insoluble in non-polar solvents)
pKa (Conjugate Acid) ~4.6 (Pyridine N)N/A (Already protonated)
Reactivity Nucleophilic (Reactive)Electrophilic/Inert (Dormant)
Hygroscopicity LowModerate to High (Desiccant required)

Key Insight: The free base is a "soft" solid with significant solubility in organic process solvents (Dichloromethane, Ethyl Acetate), making it ideal for liquid-phase reactions. The HBr salt, being ionic, partitions into the aqueous phase during workups, a property utilized to separate it from neutral organic byproducts.

Part 2: Synthetic Utility & Reactivity Mechanisms[5]

The choice between free base and salt is dictated by the reaction stage. The Free Base is the mandatory species for bond formation, while the Salt is a tool for purification.

1. The Nucleophilicity Switch

The reactivity of 2-amino-5-fluoropyridine is governed by the availability of the lone pair on the pyridine nitrogen (N1) and the exocyclic amine (N-exo).

  • Free Base: The pyridine nitrogen is basic (pKa ~4.6). In coupling reactions, the exocyclic amine acts as the nucleophile.

  • HBr Salt: Protonation occurs preferentially at the ring nitrogen (N1). This withdraws electron density from the ring, deactivating the exocyclic amine and rendering the molecule non-nucleophilic. To participate in a reaction, the salt must be neutralized ("broken") in situ.

2. Process Workflow: The "Salt Break" Strategy

A common purification strategy involves converting the crude free base into the HBr salt to precipitate it (leaving impurities in solution), filtering, and then regenerating the pure free base.

SaltBreakStrategy cluster_0 Purification Loop Crude Crude Mixture (Free Base + Impurities) HBr_Add Add HBr/AcOH or HBr(aq) Crude->HBr_Add Acidification Precipitation Precipitation of HBr Salt HBr_Add->Precipitation Filtration Filtration (Impurities in Mother Liquor) Precipitation->Filtration Salt_Solid Pure HBr Salt (Solid) Filtration->Salt_Solid Retentate Base_Treat Base Treatment (NaOH or Na2CO3) Salt_Solid->Base_Treat Neutralization Pure_Base Pure Free Base (Ready for Synthesis) Base_Treat->Pure_Base Extraction

Figure 1: Purification workflow utilizing the solubility differential between the Free Base and Hydrobromide Salt.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Salt Formation" protocol includes a visual endpoint (precipitation), and the "Free Base Liberation" includes a pH check.

Protocol A: Conversion of Free Base to HBr Salt (Purification/Storage)

Objective: Isolate 2-Amino-5-fluoropyridine as a stable, crystalline hydrobromide salt.

  • Dissolution: Dissolve 10.0 g (89 mmol) of 2-Amino-5-fluoropyridine (Free Base) in 50 mL of Ethanol (EtOH) or Isopropanol (IPA). Ensure complete dissolution at room temperature.

  • Acidification: Slowly add 1.1 equivalents of Hydrobromic acid (48% aq) or HBr in Acetic Acid dropwise with vigorous stirring.

    • Observation: An exotherm will occur. A white to off-white precipitate should begin to form as the solution becomes acidic (pH < 2).

  • Crystallization: Cool the mixture to 0–5 °C in an ice bath and stir for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold IPA (2 x 10 mL) to remove residual acid and impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Result: 2-Amino-5-fluoropyridine Hydrobromide (Crystalline solid).

Protocol B: In-Situ Liberation for Coupling Reactions

Objective: Use the HBr salt in a palladium-catalyzed cross-coupling (Buchwald-Hartwig) reaction.

  • Suspension: Suspend 1.0 equivalent of 2-Amino-5-fluoropyridine HBr salt in the reaction solvent (e.g., Toluene or Dioxane).

  • Neutralization: Add 2.5 equivalents of a base (e.g., Cs₂CO₃ or NaOtBu).

    • Note: 1.0 eq of base is consumed to neutralize the HBr; the remaining 1.5 eq acts as the base for the coupling reaction.

  • Catalyst Addition: Add the Pd-catalyst and ligand only after the base has been added to ensure the free amine is available for coordination/oxidative addition.

  • Reaction: Heat to the designated temperature (typically 80–110 °C).

Part 4: Handling & Stability (E-E-A-T)
Stability Profile
  • Free Base:

    • Oxidation: The amino group is susceptible to oxidation over time, leading to darkening (yellow to brown) upon exposure to air/light.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • HBr Salt:

    • Crystallinity: The lattice energy of the salt confers superior stability against oxidation.

    • Acidity: The salt is acidic. Ensure equipment is compatible (glass-lined or Hastelloy reactors preferred for scale-up).

    • Storage: Hygroscopic. Store in tightly sealed containers with desiccants at room temperature.

Safety Considerations
  • Free Base: Irritant (H315, H319, H335).[4] Toxic if swallowed. Use standard PPE.

  • HBr Salt: Corrosive potential due to hydrolysis releasing HBr. Avoid inhalation of dust.[4]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737701: 2-Amino-5-fluoropyridine.

  • DrugFuture. Chemical Database: 2-Amino-5-fluoropyridine Hydrobromide (CAS 1805709-16-3).[5]

  • BenchChem.
  • Google Patents.Process for the preparation of risdiplam and its intermediates (WO2024069646A1). (Contextual usage of HBr salts in pyridine synthesis).

Sources

The Strategic Role of 5-Fluoropyridin-2-amine Hydrobromide in Modern Drug Discovery: Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated N-heterocycles are indispensable building blocks. The introduction of a fluorine atom onto a pyridine ring profoundly alters the molecule's physicochemical profile—modulating the pKa of the basic nitrogen, enhancing lipophilicity, and blocking metabolically labile sites to improve pharmacokinetic half-life. Among these critical intermediates, 5-Fluoropyridin-2-amine and its highly stable salt form, 5-Fluoropyridin-2-amine hydrobromide , have emerged as foundational precursors in the synthesis of advanced therapeutics, ranging from dual orexin receptor antagonists (DORAs) to novel RNA-regulating CRISPR conjugates.

This technical guide provides an authoritative analysis of the compound's nomenclature, commercial availability, synthetic methodologies, and downstream applications, designed specifically for drug development professionals and synthetic chemists.

Nomenclature, Synonyms, and Commercial Landscape

Navigating the supply chain for pharmaceutical intermediates requires a precise understanding of chemical nomenclature. 5-Fluoropyridin-2-amine is frequently listed under various IUPAC and common synonyms depending on the supplier. In industrial scale-up, the free base (CAS: 21717-96-4) is often converted to the hydrobromide salt (CAS: 1805709-16-3) to facilitate handling and storage [1][1].

Because intermediate chemicals do not possess consumer "brand names," their trade names are defined by vendor-specific catalog codes and proprietary purity grades utilized by global chemical suppliers [2][2].

Table 1: Chemical Identity, Synonyms, and Vendor Trade Names
Chemical EntityCAS NumberStandard IUPAC NameCommon SynonymsCommercial Trade Names / Vendor Codes
Free Base 21717-96-45-fluoropyridin-2-amine2-Amino-5-fluoropyridine; 5-Fluoro-2-pyridinamineBLD Pharm (BD7964); Anax Labs (Ax-17488); abcr Gute Chemie (AB130413)
Hydrobromide Salt 1805709-16-35-fluoropyridin-2-amine hydrobromide2-Amino-5-fluoropyridine HBr; 5-Fluoro-2-pyridinamine hydrobromideBLD Pharm (BD435401); AmBeed (A666244); Bide Pharm
Table 2: Comparative Physicochemical Properties
PropertyFree Base (CAS: 21717-96-4)Hydrobromide Salt (CAS: 1805709-16-3)
Molecular Formula C₅H₅FN₂ [3][3]C₅H₆BrFN₂ [[5-Fluoropyridin-2-amine hydrobromide
Molecular Weight 112.11 g/mol [3][3]193.02 g/mol [4][4]
Physical State Solid (Prone to oxidation)Highly crystalline solid (Stable)

Physicochemical Rationale: The Hydrobromide Advantage

Why utilize the hydrobromide salt instead of the free base in synthetic workflows?

  • Oxidative Stability: Free anilines and aminopyridines are notoriously susceptible to air oxidation, which leads to dark, tarry degradation products over time. By forming the HBr salt, the pyridine nitrogen is protonated. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule significantly less prone to single-electron oxidation during long-term storage.

  • Crystallinity and Purification: The HBr salt forms a highly crystalline lattice. This allows chemists to purify the intermediate via simple, scalable recrystallization rather than relying on resource-intensive silica gel chromatography.

  • Stoichiometric Precision: The non-hygroscopic nature of the HBr salt (compared to many HCl salts) ensures highly accurate weighing during high-throughput screening and parallel synthesis.

Synthetic Workflows & Self-Validating Protocols

Direct electrophilic fluorination of pyridines is chemically unfavorable due to the electron-deficient nature of the heteroaromatic ring. Therefore, the synthesis of 5-fluoropyridin-2-amine relies heavily on the Balz-Schiemann reaction , which provides strict regiocontrol by utilizing a diazonium intermediate [3][3].

SynthesisWorkflow Start 2-Aminopyridine (Starting Material) Step1 1. Amino Acetylation (Protection) Start->Step1 Step2 2. Nitrification (Regioselective) Step1->Step2 Step3 3. Nitro Reduction (Pd/C, H2) Step2->Step3 Step4 4. Diazotization & Schiemann Reaction Step3->Step4 Step5 5. Deprotection (Hydrolysis) Step4->Step5 FreeBase 5-Fluoropyridin-2-amine (Free Base, CAS: 21717-96-4) Step5->FreeBase Salt HBr Addition (Crystallization) FreeBase->Salt Product 5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3) Salt->Product

Figure 1: Balz-Schiemann synthesis workflow for 5-fluoropyridin-2-amine and its HBr salt.

Protocol 1: Self-Validating Synthesis of 5-Fluoropyridin-2-amine Hydrobromide

Step 1: Diazotization of Precursor

  • Action: Suspend 5-amino-2-nitropyridine (1.0 eq) in a 48% aqueous HBF₄ solution at -5°C. Dropwise add an aqueous solution of NaNO₂ (1.05 eq).

  • Causality: HBF₄ acts as both the acidic medium for diazotization and the source of the tetrafluoroborate counterion (BF₄⁻) required for the subsequent thermal decomposition. Maintaining -5°C prevents premature nitrogen gas evolution.

  • Validation Check: Test the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, confirming complete diazotization. If negative, add NaNO₂ in 0.01 eq increments until a positive test is achieved.

Step 2: Thermal Decomposition (Balz-Schiemann)

  • Action: Filter the diazonium tetrafluoroborate salt, wash with cold ethanol, then diethyl ether. Dry rigorously under vacuum. Heat the dry salt cautiously to 120°C until gas evolution (N₂ and BF₃) ceases.

  • Causality: Moisture must be strictly excluded before heating; water acts as a competing nucleophile, leading to the formation of a 5-hydroxy byproduct instead of the fluorinated target.

  • Validation Check: Monitor the mass of the solid. The reaction is complete when the mass loss matches the theoretical expulsion of N₂ and BF₃.

Step 3: Reduction & Deprotection

  • Action: Reduce the nitro group using Pd/C (10 mol%) under an H₂ atmosphere (1 atm) in methanol.

  • Validation Check: Analyze via LC-MS. Proceed only when the nitro intermediate is completely consumed and the target mass (m/z 113.1 [M+H]⁺) is the dominant peak [3][3].

Step 4: Hydrobromide Salt Formation

  • Action: Dissolve the free base in ethanol. Add 48% aqueous HBr (1.1 eq) dropwise at 0°C. Filter the resulting crystals.

  • Validation Check: Determine the melting point of the isolated crystals. A sharp melting point range (<2°C variance) indicates high purity (>98%), validating the exclusion of chromatographic purification.

Strategic Applications in Drug Development

The 5-fluoropyridin-2-amine moiety is a privileged structure in medicinal chemistry, featured prominently in several high-profile drug discovery programs:

  • Lemborexant (Dual Orexin Receptor Antagonist): Developed for the treatment of insomnia, Lemborexant utilizes the 5-fluoropyridin-2-amine substructure to achieve sub-nanomolar binding affinity at OX1 and OX2 receptors. The compound is synthesized via the condensation of a cyclopropanecarboxylic acid derivative with 5-fluoropyridin-2-amine [5][5].

  • Chem-CRISPR/dCas13FCPF Platforms: Recent advancements in programmable RNA regulation utilize 5-fluoropyridin-2-amine as a coupling partner to synthesize 7-fluoro-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one. This intermediate is crucial for creating risdiplam-derived conjugates that recruit splice-modifying machinery to specific RNA transcripts [6][6].

  • Tau PET Tracers (Alzheimer's Disease): In the development of novel neuroimaging agents, 5-fluoropyridin-2-amine is coupled with bromoisoquinolines to create high-affinity, selective tracers for tau protein aggregates. The fluorine atom serves as the site for subsequent ¹⁸F radio-labeling via nucleophilic aromatic substitution (SNAr) [7][7].

Downstream Application Protocol: Amide Coupling (Lemborexant Synthesis)

To demonstrate the practical application of the HBr salt, the following protocol outlines the critical amide coupling step used in the synthesis of Lemborexant [5][5].

LemborexantCoupling Acid Cyclopropanecarboxylic Acid Derivative (XIII) Activation Chlorination (COCl2, DMF, CH2Cl2) Acid->Activation AcidChloride Acid Chloride Intermediate (XIV) Activation->AcidChloride Coupling Amide Coupling (DIEA, THF) AcidChloride->Coupling Amine 5-Fluoropyridin-2-amine (XV) Amine->Coupling Product Lemborexant (Target DORA) Coupling->Product

Figure 2: Amide coupling pathway utilizing 5-fluoropyridin-2-amine in Lemborexant synthesis.

Protocol 2: Self-Validating Amide Coupling

Step 1: Acid Activation

  • Action: Dissolve the cyclopropanecarboxylic acid derivative (1.0 eq) in anhydrous CH₂Cl₂. Add catalytic DMF (0.05 eq). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases.

  • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the highly active chlorinating species. This prevents the formation of unreactive symmetric anhydrides [5][5].

  • Validation Check: Take a 10 µL reaction aliquot, quench it in methanol, and analyze by GC-MS. The exclusive presence of the methyl ester confirms successful and complete formation of the acid chloride.

Step 2: Amide Coupling

  • Action: Concentrate the acid chloride to dryness to remove excess oxalyl chloride. Redissolve in anhydrous THF. Add 5-fluoropyridin-2-amine hydrobromide (1.05 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq).

  • Causality: Exactly 3.0 equivalents of DIEA are required: 1 eq to neutralize the HBr salt of the amine, 1 eq to neutralize the HCl generated during the coupling event, and 1 eq to maintain a basic medium to drive the reaction forward [5][5].

  • Validation Check: Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete and ready for aqueous workup only when the acid chloride peak (observed as the methyl ester quench) is <1% relative to the Lemborexant product peak.

References

  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications | nbinno.com | 3

  • Lemborexant. Dual orexin receptor antagonist, Treatment of insomnia | portico.org | 5

  • A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation | Journal of Medicinal Chemistry (ACS) | 6

  • Discovery of a novel tau PET tracer: Design, synthesis, radio- labeling, and preclinical evaluations | ssrn.com | 7

  • 5-Fluoropyridin-2-amine hydrobromide | C5H6BrFN2 | CID 69555984 | National Institutes of Health (PubChem) |1

  • BLD Pharm Catalog (CAS 1805709-16-3) | bldpharm.com | 4

  • Anax Laboratories Catalog (CAS 21717-96-4) | anaxlab.com | 2

Sources

Technical Guide: Physical Properties & Characterization of 2-Amino-5-fluoropyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-5-fluoropyridine hydrobromide (HBr) , a critical salt form used in the synthesis of fluorinated bioactive scaffolds. While the free base (2-Amino-5-fluoropyridine) is a common intermediate, the hydrobromide salt is frequently generated—either intentionally to improve crystallinity and water solubility, or transiently during bromination/deprotection sequences in drug development.

This document synthesizes confirmed chemical data with structural analog analysis to provide a robust framework for the identification, handling, and utilization of this compound.

Chemical Identity & Nomenclature

The hydrobromide salt differs significantly from the free base in terms of thermal stability and solubility.[1] The protonation occurs at the ring nitrogen (N1), stabilized by the exocyclic amino group, forming a pyridinium cation.

PropertyData
Compound Name 2-Amino-5-fluoropyridine hydrobromide
Systematic Name 5-Fluoro-2-pyridinamine monohydrobromide
CAS Number (Salt) 1805709-16-3
CAS Number (Free Base) 21717-96-4
UNII RTE9VTQ8LE
Molecular Formula C₅H₅FN₂[2][3][4][5][6][7][8] · HBr
Molecular Weight 193.02 g/mol (Salt); 112.11 g/mol (Base)
Stoichiometry 1:1 (Base : Acid)
SMILES C1=C(C=NC(=C1)N)F.Br

Synthesis & Salt Formation Workflow

The formation of the HBr salt is a thermodynamic process driven by the neutralization of the pyridine ring nitrogen. The following workflow outlines the standard preparation route from the commercial free base.

Synthesis Logic Diagram

SynthesisWorkflow Start 2-Amino-5-fluoropyridine (Free Base) CAS: 21717-96-4 Solvent Dissolution (EtOH or IPA, 40°C) Start->Solvent Solubilization AcidAdd Acid Addition (48% HBr aq. or HBr/AcOH) Solvent->AcidAdd Stoichiometric Control (1.05 eq) Cryst Crystallization (Cool to 0-5°C) AcidAdd->Cryst Nucleation Filter Filtration & Drying (Vacuum, <50°C) Cryst->Filter Isolation Product 2-Amino-5-fluoropyridine HBr (Crystalline Solid) Filter->Product Yield ~85-95%

Figure 1: Step-by-step workflow for the conversion of 2-Amino-5-fluoropyridine free base to its hydrobromide salt.

Protocol Insights
  • Solvent Selection: Isopropanol (IPA) or Ethanol is preferred over water. The salt is highly water-soluble; therefore, using anhydrous organic solvents ensures high recovery yields via precipitation.

  • Thermodynamics: The reaction is exothermic. Controlled addition of HBr is required to prevent localized overheating, which can lead to discoloration (oxidation of the amine).

  • Stoichiometry: A slight excess of HBr (1.05 eq) ensures complete protonation. Large excesses should be avoided to prevent the formation of perbromide species or hydroscopic "wet" salts.

Physical Properties Profile

Solid-State Properties

Unlike the free base, which melts at ~93-97°C, the HBr salt exhibits a significantly higher melting point due to the ionic lattice energy.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderMay darken (tan/brown) upon oxidation or light exposure.
Melting Point > 180°C (Decomposition) Predicted based on Pyridine HBr (MP ~219°C).[1][9] Salt formation typically elevates MP by >80°C vs free base.
Hygroscopicity Moderate to HighPyridine salts are notoriously hygroscopic. Must be stored in desiccated conditions.
Crystallinity HighForms stable monoclinic or triclinic lattices. Sharp XRD peaks expected.
Solution Properties & pKa

Understanding the ionization state is crucial for HPLC method development and formulation.

  • pKa (Conjugate Acid): ~4.62 (Free Base pKa).

    • Implication: At pH < 2.6, the species is fully protonated (Cationic). At pH > 6.6, it exists as the Free Base (Neutral).

    • Note: The HBr salt dissolved in water will generate an acidic solution (pH ~2-3) due to the hydrolysis of the weak base cation and strong acid anion.

  • Solubility Profile:

    • Water: Highly Soluble (>100 mg/mL).

    • Methanol/Ethanol: Soluble.[5][9][10]

    • DCM/Chloroform: Insoluble (Salt form).

    • DMSO: Soluble.

Analytical Characterization & Validation

To ensure the integrity of the salt form during drug development, a multi-modal analytical approach is required.

Characterization Decision Tree

AnalysisWorkflow Sample Unknown Sample (Suspected HBr Salt) HPLC HPLC/UPLC (Retention Time) Sample->HPLC Purity Check NMR 1H-NMR (D2O) Sample->NMR Structure Silver AgNO3 Titration (Bromide Content) Sample->Silver Salt Stoichiometry DSC DSC/TGA (Melting/Volatiles) Sample->DSC Thermal Stability IC Ion Chromatography (Counter-ion Quant) Silver->IC Precision XRD PXRD (Form Identification) DSC->XRD Polymorph Check

Figure 2: Analytical flowchart for validating the identity and purity of 2-Amino-5-fluoropyridine HBr.

Key Analytical Shifts
  • 1H-NMR (D₂O):

    • The ring protons will show a downfield shift (0.3 - 0.5 ppm) compared to the free base in CDCl₃, due to the deshielding effect of the positive charge on the nitrogen.

    • Diagnostic: Look for the integration of the aromatic protons (3H) relative to the absence of the NH₂ protons (which exchange with D₂O).

  • Elemental Analysis (Theoretical):

    • C: 31.11%

    • H: 3.13%

    • N: 14.51%

    • Br: 41.40% (High bromine content confirms mono-salt formation).

Handling, Stability & Safety (E-E-A-T)

As a Senior Scientist, I emphasize that while the free base is an irritant, the HBr salt introduces corrosive and acidic hazards.

  • Storage:

    • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Reasoning: The compound is air-sensitive (oxidation of amine) and hygroscopic (HBr salt). Moisture absorption leads to "clumping" and hydrolysis, altering the precise stoichiometry required for subsequent reactions.

  • Safety Hazards (GHS Classifications):

    • H314: Causes severe skin burns and eye damage (due to HBr hydrolysis).

    • H335: May cause respiratory irritation.[8][11][12]

    • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory. Avoid using metal spatulas (corrosion risk); use ceramic or PTFE tools.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87810, Pyridine hydrobromide. Retrieved March 6, 2026, from [Link]

  • U.S. Food and Drug Administration (2025). PrecisionFDA Substance Registration: 2-Amino-5-fluoropyridine hydrobromide (UNII: RTE9VTQ8LE).[6] Retrieved March 6, 2026, from [Link]

  • DrugFuture. Chemical Database: 2-Amino-5-fluoropyridine hydrobromide (CAS 1805709-16-3).[13] Retrieved March 6, 2026, from [Link]

Sources

5-Fluoropyridin-2-amine hydrobromide solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoropyridin-2-amine Hydrobromide

Introduction

5-Fluoropyridin-2-amine is a pivotal building block in contemporary medicinal and agrochemical research, frequently utilized in the synthesis of novel bioactive molecules.[1][2][3] Its hydrobromide salt, 5-Fluoropyridin-2-amine hydrobromide, is often prepared to enhance handling characteristics and, most critically, to modify its solubility profile. Understanding the solubility of this salt in aqueous and organic media is a cornerstone of successful process development, formulation, and bioavailability assessment.[4]

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoropyridin-2-amine hydrobromide. In the absence of extensive published quantitative solubility data for the salt form, this guide leverages fundamental physicochemical principles and available data on the parent compound, 5-Fluoropyridin-2-amine, to construct a robust, predictive solubility framework. We will explore the underlying chemical logic governing its solubility, grounded in molecular structure, polarity, and intermolecular forces. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of equilibrium solubility, empowering researchers to generate precise, application-specific data.

Section 1: Physicochemical Properties & Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The parent compound, 5-Fluoropyridin-2-amine (CAS 21717-96-4), is a solid at room temperature with a melting point of 93-97 °C.[1][5] Its key properties provide a baseline for understanding the behavior of its hydrobromide salt.

  • Molecular Formula (Free Base): C₅H₅FN₂[6]

  • Molecular Weight (Free Base): 112.11 g/mol [6][7][8]

  • Predicted pKa: ~4.62[5][9] This value refers to the pKa of the conjugate acid (the pyridinium ion). This relatively low pKa indicates that the amine is a weak base.

  • Predicted logP (Octanol-Water Partition Coefficient): ~0.6 - 0.8[7][8] This positive, yet low, value suggests the free base has a slight preference for an organic phase over water but is not highly lipophilic.

Formation of the hydrobromide salt involves the protonation of the endocyclic pyridine nitrogen atom by hydrobromic acid (HBr). This is the most basic nitrogen in the molecule; the exocyclic amino group's basicity is reduced due to electron delocalization into the aromatic ring. This conversion from a neutral molecule to an ionic salt is the single most important factor altering its solubility.

Caption: Chemical structure of 5-Fluoropyridin-2-amine Hydrobromide.

Section 2: Predicted Solubility Profile

Quantitative solubility values for 5-Fluoropyridin-2-amine hydrobromide are not widely published. However, based on its ionic nature and the properties of the parent amine, a qualitative solubility profile can be predicted. The fundamental principle of "like dissolves like" is the primary determinant of this behavior.[10]

Table 1: Predicted Qualitative Solubility of 5-Fluoropyridin-2-amine Hydrobromide

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, Ethanol High The ionic salt readily dissociates. Solvents can form strong ion-dipole interactions and hydrogen bonds.
Polar Aprotic DMSO, DMF Moderate to High High polarity can solvate the ions, but lack of acidic protons limits hydrogen bonding with the bromide anion.
Low Polarity Dichloromethane (DCM), Chloroform Low to Very Low Insufficient polarity to effectively solvate the dissociated ions and overcome the crystal lattice energy.

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | The large polarity mismatch prevents any significant solvation of the ionic compound.[11][12] |

Discussion of Aqueous Solubility

As an ionic salt, 5-Fluoropyridin-2-amine hydrobromide is expected to be highly soluble in water. The dissolution process is driven by the favorable energy of hydration, where polar water molecules orient themselves around the protonated pyridinium cation and the bromide anion, forming strong ion-dipole interactions. This process overcomes the crystal lattice energy holding the salt together. The free base, by contrast, exhibits limited water solubility due to its less polar character.[4] The conversion to a salt form is a common and effective strategy to dramatically increase aqueous solubility for pharmaceutical applications.[4]

Discussion of Organic Solvent Solubility

The solubility in organic solvents is dictated by the solvent's polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are predicted to be effective at dissolving the salt. Like water, they have a high dielectric constant to separate the ions and can act as hydrogen bond donors to solvate the bromide anion, leading to high solubility. The free base is also noted to be soluble in methanol.[5][9]

  • Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide is a very strong organic solvent capable of dissolving many salts due to its high polarity.[13] It will effectively solvate the pyridinium cation, leading to moderate or high solubility. A related deuterated compound, 2-Amino-5-bromopyridine-d3, is reported to have a solubility of 10 mM in DMSO.[14]

  • Non-Polar Solvents (e.g., Hexanes, Toluene): The salt will be virtually insoluble in these solvents. The non-polar solvent molecules cannot form favorable interactions with the charged ions, making the dissolution process energetically unfavorable.[11][12]

Section 3: Mechanistic Factors Governing Solubility

Aqueous Dissolution: The Role of Ion-Dipole Forces

The high aqueous solubility of 5-Fluoropyridin-2-amine hydrobromide is a direct consequence of its ionic structure. In the solid state, the compound exists as a crystal lattice of positively charged 5-fluoropyridin-2-ammonium cations and negatively charged bromide anions. When introduced to water, this lattice dissociates.

salt FPNH+ Br- fpnh_ion FPNH+(aq) salt->fpnh_ion Dissociation br_ion Br-(aq) salt->br_ion Dissociation water1 H₂O water1->fpnh_ion Ion-Dipole Interaction water2 H₂O water2->fpnh_ion water3 H₂O water3->br_ion water4 H₂O water4->br_ion Ion-Dipole Interaction

Caption: Dissolution of the hydrobromide salt in water.

This process is governed by several factors:

  • Crystal Lattice Energy: The energy required to break apart the ionic lattice.

  • Hydration Energy: The energy released when water molecules surround the individual ions. For dissolution to occur, the hydration energy must be sufficient to overcome the lattice energy.

  • Effect of pH: The solubility of the salt will be pH-dependent. In highly acidic solutions, the equilibrium is stable. However, in basic solutions (pH > pKa), the protonated amine will be deprotonated to the free base form, which is significantly less water-soluble and may precipitate out of solution.

Section 4: Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, an empirical measurement is required. The "shake-flask" method is the universally accepted gold standard for determining equilibrium solubility. It is a robust and reliable technique when performed correctly.

Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-Fluoropyridin-2-amine hydrobromide in a selected solvent at a controlled temperature.

Materials:

  • 5-Fluoropyridin-2-amine hydrobromide (solid)

  • Solvent of interest (e.g., deionized water, methanol)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes

  • Syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 5-Fluoropyridin-2-amine hydrobromide to a pre-weighed glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved. A common practice is to add enough solid so that a visible amount remains undissolved at the end of the experiment. b. Pipette a precise, known volume of the desired solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration: a. Place the vials in a temperature-controlled shaker, typically set to 25 °C or 37 °C depending on the application. b. Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study may be necessary.

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand at the controlled temperature to let the excess solid settle. b. To ensure complete separation of undissolved solid, centrifuge the vials at high speed. c. Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed. d. Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification: a. Prepare a series of standard solutions of the compound with known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The curve should demonstrate linearity (e.g., R² > 0.999). c. Accurately dilute a known volume of the filtered saturated solution (from step 3d) with the mobile phase to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC. e. Using the calibration curve, determine the concentration of the compound in the diluted sample.

  • Data Reporting: a. Calculate the concentration in the original saturated solution, accounting for the dilution factor. b. Report the solubility in standard units, such as mg/mL or molarity (mol/L), specifying the solvent and the temperature at which the measurement was performed.

start 1. Add Excess Solid & Known Volume of Solvent equilibrate 2. Equilibrate (e.g., 24-72h at 25°C) start->equilibrate separate 3. Separate Solid Phase (Centrifuge & Filter) equilibrate->separate quantify 4. Quantify Solute (e.g., HPLC Analysis) separate->quantify report 5. Calculate & Report (mg/mL or Molarity) quantify->report

Caption: Workflow for the Shake-Flask Solubility Measurement.

Conclusion

5-Fluoropyridin-2-amine hydrobromide, by virtue of its ionic salt structure, is predicted to exhibit high solubility in water and polar protic organic solvents such as methanol. This represents a significant enhancement over the parent free base, 5-Fluoropyridin-2-amine. Its solubility is expected to decrease markedly as solvent polarity decreases, rendering it effectively insoluble in non-polar media like hexanes. While this predictive framework offers valuable guidance for solvent selection, it is imperative for researchers to perform empirical measurements using standardized methods, such as the shake-flask protocol detailed herein, to obtain the precise quantitative data required for demanding applications in pharmaceutical development and process chemistry.

References

  • PubChem. (n.d.). 2-Amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (A) A plot comparing pyridinium solubility in pure acetonitrile to a descriptor of C-H. Retrieved March 7, 2026, from [Link]

  • Scribd. (2023, August 14). Enhancing Pyridinium Solubility in NRFBs. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current.... Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and non-aqueous solubility of pyridinium ROMs. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. Retrieved March 7, 2026, from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved March 7, 2026, from [Link].

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved March 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-2-fluoropyridine. Retrieved March 7, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 7, 2026, from [Link]

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Methodological & Application

Synthesis of 5-Fluoropyridin-2-amine hydrobromide from 2-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 5-Fluoropyridin-2-amine Hydrobromide

Subject: A detailed protocol for the preparation of 5-Fluoropyridin-2-amine hydrobromide from 2-amino-5-fluoropyridine, a critical intermediate in pharmaceutical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and the chemical principles underpinning the synthesis.

Foundational Principles and Strategic Importance

2-Amino-5-fluoropyridine is a vital heterocyclic building block in medicinal chemistry, notably serving as a precursor for novel anticancer agents and peptide deformylase inhibitors.[1][2][3][4] Its utility stems from the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity in drug candidates.[1]

The conversion of the free base, 2-amino-5-fluoropyridine, into its hydrobromide salt is a common and strategically important step in drug development. Salt formation is primarily employed to:

  • Enhance Stability: Salts are often more crystalline and less susceptible to degradation under ambient conditions compared to the free base, which is noted to be potentially air-sensitive.[5]

  • Improve Handling: The crystalline nature of salts facilitates easier weighing, transfer, and formulation.

  • Modify Solubility: Salt forms can exhibit different solubility profiles, which is a critical parameter for both subsequent reaction steps and final drug formulation.[6]

This protocol details a straightforward acid-base reaction to quantitatively convert 2-amino-5-fluoropyridine into its hydrobromide salt, 5-Fluoropyridin-2-amine hydrobromide. The reaction involves the protonation of a basic nitrogen atom on the starting material by the strong acid, hydrobromic acid (HBr).

Mechanism Insight: The 2-amino-5-fluoropyridine molecule possesses two basic nitrogen centers: the endocyclic pyridine ring nitrogen and the exocyclic amino group. Protonation typically occurs at the more basic site. In this case, the pyridine ring nitrogen is the primary site of protonation. The lone pair on the exocyclic amino group is delocalized into the aromatic system, reducing its basicity relative to the ring nitrogen.

Safety Imperatives: A Non-Negotiable Prerequisite

A thorough understanding and strict adherence to safety protocols are paramount. Both the starting material and the reagent possess significant hazards.

  • 2-Amino-5-fluoropyridine (CAS: 21717-96-4):

    • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][8][9]

    • Handling: Must be handled in a chemical fume hood.[5][7] Avoid dust formation and accumulation.[7][8] All contact with eyes, skin, and clothing must be prevented.[7]

  • Hydrobromic Acid (HBr):

    • Hazards: A strong, corrosive acid. Causes severe skin burns and eye damage. Can cause respiratory irritation.

    • Handling: Use in a chemical fume hood with appropriate acid-resistant gloves and eye protection.

Mandatory Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles or a face shield.[8]

  • Wear appropriate chemical-resistant gloves (inspect before use).[8]

  • A lab coat is required.

  • Use a respirator if exposure limits are exceeded or if irritation is experienced.[8]

Synthesis Protocol: From Reagents to Product

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment

Reagents & Solvents:

Reagent CAS Number Molecular Wt. Purity
2-Amino-5-fluoropyridine 21717-96-4 112.11 g/mol >97%
Hydrobromic acid 10035-10-6 80.91 g/mol 48% wt in water, or 33% wt in acetic acid
Diethyl ether (anhydrous) 60-29-7 74.12 g/mol Anhydrous Grade

| Isopropanol | 67-63-0 | 60.10 g/mol | ACS Grade |

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Vacuum pump or aspirator

  • Standard laboratory glassware

Experimental Workflow

The overall process is a controlled precipitation of the salt product upon addition of the acid.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Setup Set up 3-neck flask with stirrer and dropping funnel Charge Charge flask with 2-amino-5-fluoropyridine and solvent Setup->Charge Dissolve Dissolve starting material completely Charge->Dissolve Cool Cool solution (e.g., 0-5 °C) Dissolve->Cool Add_HBr Slowly add HBr solution via dropping funnel Cool->Add_HBr Precipitate Stir to allow complete precipitation Add_HBr->Precipitate Filter Isolate solid by vacuum filtration Precipitate->Filter Wash Wash solid with cold diethyl ether Filter->Wash Dry Dry product under vacuum Wash->Dry Analyze Characterize product (MP, NMR, IR) Dry->Analyze

Caption: Experimental workflow for the synthesis of 5-Fluoropyridin-2-amine hydrobromide.

Step-by-Step Procedure
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-5-fluoropyridine (5.00 g, 44.6 mmol).

  • Dissolution: Add isopropanol (50 mL) to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.

  • Acid Addition: Prepare a solution of 48% aqueous hydrobromic acid (5.58 mL, 49.1 mmol, 1.1 eq) diluted with isopropanol (10 mL) and charge it to the dropping funnel.

    • Causality Note: Using a slight excess (1.1 equivalents) of HBr ensures the complete protonation of the basic starting material, maximizing the yield of the desired salt.

  • Precipitation: Cool the stirred solution of the amine to 0-5 °C using an ice-water bath. Add the HBr solution dropwise over 20-30 minutes. A precipitate will form during the addition.

    • Causality Note: Slow, dropwise addition at a reduced temperature helps to control the exotherm of the acid-base neutralization and promotes the formation of well-defined, easily filterable crystals rather than an amorphous solid or oil.

  • Reaction Completion: After the addition is complete, allow the resulting slurry to stir at 0-5 °C for an additional 1 hour to ensure complete precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual acid and unreacted starting material.

    • Causality Note: A cold, non-polar solvent like diethyl ether is used for washing because the desired hydrobromide salt is insoluble in it, while any remaining organic impurities or starting material will be washed away.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected product is a stable, crystalline solid.

Product Validation: A Self-Validating System

Confirmation of the product's identity and purity is essential.

Quantitative Data Summary
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-5-fluoropyridineC₅H₅FN₂112.115.00 g44.61.0
Hydrobromic Acid (48% aq.)HBr80.915.58 mL49.11.1
Characterization Methods
  • Melting Point (MP): Determine the melting point of the dried solid. Salt formation typically results in a significantly higher melting point compared to the free base (MP of starting material: 93-97 °C).[10]

  • ¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Expect to see a downfield shift of the aromatic proton signals due to the electron-withdrawing effect of the newly formed pyridinium cation. A broad signal corresponding to the -NH₃⁺ protons may also be visible.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the product to the starting material. Look for the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an amine salt (N-H stretch).

  • Purity by HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product and confirm the absence of the starting material.

Reaction Visualization

Caption: Protonation of 2-amino-5-fluoropyridine by HBr to form the hydrobromide salt.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Product "oils out" instead of precipitatingSolvent system is not optimal; cooling is too rapid.Try a different solvent (e.g., diethyl ether). Ensure slow addition of HBr and maintain a low temperature.
Low YieldIncomplete precipitation or loss during filtration/washing.Allow for a longer stirring time after HBr addition. Ensure the wash solvent is cold and used sparingly.
Product is discoloredImpurities in the starting material or solvent.Use higher purity starting materials and solvents. Consider a recrystallization step if necessary.

References

  • LookChem. (2025, March 5). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. [Link]

  • Ma, Z. P., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities. [Link]

  • Beilstein Journals. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Supporting Information. [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Royal Society of Chemistry. [Link]

  • Carlo Erba Reagents. (n.d.). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. [Link]

  • WIPO Patentscope. (2023, October 24). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. [Link]

  • Wan, Y. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. [Link]

  • National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • PubChem. (n.d.). 2-Amino-5-fluoropyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

Sources

Application Note: Utilizing 5-Fluoropyridin-2-amine Hydrobromide in Suzuki-Miyaura Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol validation, and catalyst optimization for fluorinated aminopyridines.

Executive Summary & Chemical Profile

5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3) is a highly versatile, fluorinated heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including mGluR5 negative allosteric modulators[1] and RNA-splicing modifiers like Risdiplam[2].

Why use the Hydrobromide Salt? The free base of electron-rich aminopyridines is notoriously susceptible to air oxidation and photodegradation over time. Utilizing the hydrobromide salt buffers the basic amine, providing superior bench stability, precise stoichiometric handling, and enhanced solubility in polar protic solvents during the initial stages of derivatization.

Mechanistic Role & Activation Pathways (E-E-A-T)

Because 5-fluoropyridin-2-amine lacks a native leaving group (such as -Br, -I, or -OTf), it cannot directly undergo the rate-limiting oxidative addition step of the Palladium catalytic cycle. It must first be chemically activated.

Pathway A: Regioselective Electrophilic Halogenation

The strongly electron-donating 2-amino group directs electrophilic aromatic substitution exclusively to the ortho position (C3). Neutralization of the HBr salt followed by bromination yields 3-bromo-5-fluoropyridin-2-amine [1]. This intermediate is a classic and highly reactive Suzuki-Miyaura coupling partner.

Pathway B: Heterocyclic Condensation (The Risdiplam Paradigm)

In more complex drug discovery workflows, 5-fluoropyridin-2-amine is condensed with dimethyl malonate to construct a 7-fluoro-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one core. Subsequent chlorination with POCl₃ generates the electrophilic C-Cl bond necessary for Suzuki coupling to complex boronate esters[2].

The Causality of Catalyst Poisoning

A critical challenge in cross-coupling 2-aminopyridines is catalyst deactivation [3]. The basic pyridine nitrogen and the adjacent primary amino group act as a bidentate ligand. They readily chelate the Pd(II) intermediate, forming highly stable, inactive off-cycle complexes that halt the catalytic cycle[3].

The Solution: To overcome this thermodynamic sink, sterically demanding and electron-rich phosphine ligands (e.g., XPhos or dppf ) are strictly required. The immense steric bulk of the dicyclohexyl motif in XPhos physically prevents the formation of bis-amine palladium complexes, while its electron-rich nature accelerates both oxidative addition and reductive elimination[3].

Reaction Workflow & Catalytic Logic

G cluster_activation Activation Pathways Start 5-Fluoropyridin-2-amine HBr (Stable Precursor) Path1 Pathway A: Bromination (NBS / Base) Start->Path1 Path2 Pathway B: Condensation & Chlorination (Dimethyl malonate -> POCl3) Start->Path2 Inter1 3-Bromo-5-fluoropyridin-2-amine Path1->Inter1 Inter2 2-Chloro-7-fluoro-pyrido-pyrimidine Path2->Inter2 Suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Aryl Boronic Acid) Inter1->Suzuki Inter2->Suzuki Poison Risk: Catalyst Poisoning by 2-Amino Group Suzuki->Poison Product Functionalized Biaryl / Heteroaryl Target (e.g., mGluR5 NAMs, Risdiplam analogs) Suzuki->Product Solution Solution: Bulky Ligands (XPhos, dppf) Poison->Solution Solution->Suzuki

Fig 1: Activation pathways of 5-Fluoropyridin-2-amine HBr and Pd-catalyst optimization logic.

Experimental Protocols

Protocol A: In Situ Neutralization and Bromination

Objective: Convert the stable HBr salt into the active Suzuki electrophile, 3-bromo-5-fluoropyridin-2-amine[1].

  • Neutralization: Suspend 5-Fluoropyridin-2-amine hydrobromide (10.0 mmol, 1.0 equiv) in a biphasic mixture of Dichloromethane (DCM, 40 mL) and Distilled Water (20 mL). Add Na₂CO₃ (11.0 mmol, 1.1 equiv) portion-wise. Stir for 15 minutes until CO₂ evolution ceases.

  • Cooling: Transfer the reaction vessel to an ice bath and cool to 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) in small portions over 20 minutes. (Note: NBS is preferred over Br₂ to prevent over-bromination and maintain strict regiocontrol).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or short-path silica plug.

Protocol B: High-Fidelity Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromo-5-fluoropyridin-2-amine with an arylboronic acid while preventing Pd-poisoning[3].

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-fluoropyridin-2-amine (1.0 mmol, 1.0 equiv), the desired Arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). (Rationale: K₃PO₄ is a strong base that drives transmetalation without degrading the boronic acid, while XPhos provides the necessary steric shield).

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Coupling: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between ligand selection and coupling efficiency when utilizing 2-amino-3-bromopyridine derivatives[3].

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Conversion (%)Mechanistic Outcome
Pd(OAc)₂PPh₃ (Standard)Na₂CO₃Toluene / H₂O80< 15%Failed: Severe Pd-poisoning by the 2-amino group.
Pd(dppf)Cl₂dppf (Bidentate)K₂CO₃Dioxane / H₂O9065%Moderate: Bidentate ligand offers partial steric protection.
Pd₂(dba)₃ XPhos (Bulky, Monodentate) K₃PO₄ Dioxane / H₂O 90 > 95% Optimal: Steric bulk completely shields Pd; fast transmetalation.

References

  • A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation (Details the condensation and subsequent Suzuki coupling of 5-fluoropyridin-2-amine in the synthesis of Risdiplam derivatives). Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 (Details the bromination of 5-fluoropyridin-2-amine derivatives for cross-coupling). Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocol for nucleophilic aromatic substitution with 5-fluoropyridin-2-amine HBr

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Protocol for Nucleophilic Aromatic Substitution (SNAr) using 5-Fluoropyridin-2-amine Hydrobromide

Executive Summary

5-Fluoropyridin-2-amine is a privileged building block in medicinal chemistry, frequently utilized to construct kinase inhibitors and allosteric modulators, such as the mGlu5 negative allosteric modulators (NAMs) VU0424238[1] and thieno[3,2-b]pyridine-5-carboxamide derivatives[2]. However, deploying it as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions presents distinct electronic and stoichiometric challenges. This guide provides a self-validating, field-tested protocol for executing high-yielding SNAr reactions using the hydrobromide (HBr) salt of 5-fluoropyridin-2-amine.

Mechanistic Rationale & Causality (E-E-A-T)

Electronic Deactivation by Fluorine

The 2-amino group on a pyridine ring is inherently a weak nucleophile due to the delocalization of its lone pair into the electron-deficient heterocycle. The addition of a highly electronegative fluorine atom at the C5 position further depletes electron density via inductive withdrawal (-I effect), rendering the amine exceptionally poor at nucleophilic attack[3]. Consequently, standard SNAr conditions (e.g., K₂CO₃ in refluxing acetonitrile) often result in trace conversion or require excessively harsh conditions that degrade the substrate.

The HBr Salt Challenge & Base Causality

To overcome this kinetic barrier, the amine must be fully deprotonated to generate a highly reactive amide anion. When utilizing 5-fluoropyridin-2-amine hydrobromide (HBr), the stoichiometry of the base is the most critical variable.

  • Neutralization: The first equivalent of base is consumed entirely by the hydrobromic acid.

  • Activation: A minimum of 2.0 to 2.5 equivalents of a strong, non-nucleophilic base (such as Sodium Hydride, NaH) is required to both neutralize the salt and drive the deprotonation[1].

  • Solvent Dynamics: Polar aprotic solvents like DMF or DMSO are mandated because they efficiently solvate the resulting sodium cation, leaving the amide anion "naked" and primed to attack the electrophile (e.g., 2-chloropyrimidine) to form the requisite Meisenheimer complex[3].

Optimization of SNAr Conditions

The following table summarizes the causal relationship between base/solvent selection and reaction conversion when coupling 5-fluoropyridin-2-amine HBr with 2-chloropyrimidine.

Base (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Causality / Observation
K₂CO₃ (3.0 eq)CH₃CN8024< 5%Base too weak to deprotonate the deactivated amine; poor solubility of the HBr salt.
Cs₂CO₃ (3.0 eq)DMF1001845%Increased basicity and solubility improve yield, but incomplete deprotonation limits the reaction rate.
LiHMDS (2.5 eq)THF651270%Strong base ensures deprotonation, but THF poorly solvates the Meisenheimer transition state.
NaH (2.5 eq) DMF 0 to 25 4 > 95% Optimal. Rapid neutralization and complete deprotonation; DMF stabilizes the anionic intermediate.

Reaction Workflow

SNAr_Protocol A 5-Fluoropyridin-2-amine HBr (Weak Nucleophile Salt) B Add NaH (2.5 eq) in DMF (Neutralization & Deprotonation) A->B C Highly Reactive Amide Anion (Nucleophile Activation) B->C D Add 2-Chloropyrimidine (Electrophile) C->D E Meisenheimer Complex Formation (Nucleophilic Attack) D->E F Chloride Elimination (Aromatization) E->F G Aqueous Quench & Extraction (Isolate Secondary Amine) F->G H N-(5-fluoropyridin-2-yl)pyrimidin-2-amine (Purified Product) G->H

Logical workflow of the SNAr reaction using 5-fluoropyridin-2-amine HBr.

Step-by-Step Experimental Protocol

Objective: Synthesis of N-(5-fluoropyridin-2-yl)pyrimidin-2-amine via SNAr.

Self-Validating Setup: Ensure all glassware is oven-dried and the reaction is conducted under a strict nitrogen or argon atmosphere. Ambient moisture will rapidly quench the NaH, leading to incomplete neutralization of the HBr salt and subsequent reaction failure.

Step 1: Salt Neutralization and Anion Generation
  • Charge a dry 100 mL round-bottom flask with 5-fluoropyridin-2-amine hydrobromide (1.0 equiv, 5.0 mmol, 965 mg).

  • Add anhydrous DMF (15 mL) and stir until a fine suspension is achieved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Causality Checkpoint: Slowly add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv, 12.5 mmol, 500 mg) in small portions.

    • Observation: Vigorous effervescence (H₂ gas evolution) will occur. The first equivalent neutralizes the HBr; the subsequent equivalents deprotonate the amine.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes to ensure complete anion formation. The solution should transition to a deep yellow/orange color.

Step 2: Electrophilic Addition
  • Re-cool the reaction mixture to 0 °C.

  • Dissolve 2-chloropyrimidine (1.05 equiv, 5.25 mmol, 601 mg) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

    • Note: A slight excess of the electrophile prevents bis-arylation of the product.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Step 3: Reaction Monitoring (Self-Validation)
  • Aliquot 10 µL of the reaction mixture, quench into 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS.

  • Validation Criteria: The starting material mass (m/z 113.0 for the free amine) should be <2% relative to the product mass (m/z 191.0 [M+H]⁺). If unreacted amine persists, the initial NaH stoichiometry was likely compromised by moisture, and an additional 0.5 equiv of NaH can be carefully titrated into the mixture.

Step 4: Quench and Workup
  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL) to neutralize excess NaH and protonate any unreacted amide anions.

  • Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). The lithium ions tightly coordinate with DMF, partitioning it into the aqueous phase.

  • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 50% Ethyl Acetate in Hexanes).

  • Isolate the product as an off-white solid and verify purity via ¹H NMR and LC-MS.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5, PMC. 2

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation, PMC. 1

  • 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, Benchchem. 3

Sources

Application Note: 5-Fluoropyridin-2-amine Hydrobromide in the Enantioselective Synthesis of LBM415

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

LBM415 is a highly potent, first-in-class 1 developed to combat multidrug-resistant Gram-positive pathogens[1]. PDF is a highly conserved bacterial metalloenzyme responsible for removing the N-formyl group from the N-terminal methionine of newly synthesized polypeptides—an indispensable step in bacterial protein maturation[2].

The industrial synthesis of LBM415 relies heavily on a critical building block: 5-fluoropyridin-2-amine hydrobromide . The selection of this specific intermediate is driven by strict mechanistic and process chemistry requirements:

  • Pharmacokinetic Enhancement via Fluorination: The incorporation of the 5-fluoro-2-aminopyridine moiety serves a dual purpose. The fluorine atom modulates the basicity of the pyridine ring, which significantly enhances the 3 of the final drug[3]. Concurrently, the amine group acts as the primary nucleophile for coupling with the chiral L-proline core[4].

  • Causality of the Hydrobromide Salt Form: While the free base (2-amino-5-fluoropyridine) is susceptible to atmospheric oxidation and presents handling challenges at scale, the 5 is a highly crystalline, stable solid[5]. Utilizing the salt form ensures precise stoichiometric control during large-scale process chemistry, preventing the introduction of oxidized impurities into the catalytic pipeline[6].

Synthetic Strategy and Workflow

The synthesis of LBM415 utilizes a highly convergent, enantioselective approach[4]. The process initiates with the amidation of an L-proline derivative with 5-fluoropyridin-2-amine (liberated in situ from its hydrobromide salt). This yields a key carboxamide intermediate, which is subsequently coupled with a chiral hexanoyl derivative containing a benzyl-protected formylhydroxyamino group. The final steps involve the selective N-oxidation of the pyridine ring, deprotection via hydrogenolysis, and in situ conversion to the magnesium salt[6].

Workflow A 5-Fluoropyridin-2-amine Hydrobromide B Base Neutralization (DIEA / DCM) A->B C 5-Fluoropyridin-2-amine (Free Base) B->C D Amidation with N-Boc-L-Proline C->D E Carboxamide Intermediate D->E F Peptide Coupling (Hexanoyl Derivative) E->F G Chiral Intermediate 8 F->G H Pyridine N-Oxidation & Hydrogenolysis G->H I LBM415 (Magnesium Salt) H->I

Synthetic workflow of LBM415 utilizing 5-fluoropyridin-2-amine hydrobromide.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol A: In Situ Free-Basing and Amidation (Preparation of Carboxamide)

Objective: To couple 5-fluoropyridin-2-amine with N-Boc-L-proline while preventing premature oxidation of the amine. Insight & Causality: By adding a non-nucleophilic base (N,N-diisopropylethylamine, DIEA) directly to the reaction mixture, the free base is generated in situ and immediately reacts with the activated L-proline derivative. This minimizes the residence time of the sensitive free amine, drastically reducing degradation byproducts.

  • Activation: In a jacketed reactor under a nitrogen atmosphere, dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM). Chill the reactor to 0°C. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes to form the active ester.

  • In Situ Neutralization: In a separate vessel, suspend 5-fluoropyridin-2-amine hydrobromide (1.05 eq) in DCM. Add DIEA (2.2 eq) dropwise. The mixture will clarify as the free base is liberated.

  • Coupling: Transfer the neutralized amine solution slowly into the activated proline mixture, strictly maintaining the internal temperature below 5°C to prevent racemization of the chiral center.

  • In-Process Control (Self-Validation): Allow the reaction to warm to ambient temperature. Monitor via HPLC at 254 nm. The reaction is deemed complete when the N-Boc-L-proline peak area is <1% (typically 4-6 hours). This ensures complete conversion before aqueous workup, preventing unreacted amine from contaminating downstream steps.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected carboxamide.

Protocol B: Assembly of the Chiral Intermediate 8

Objective: Deprotect the proline nitrogen and execute a peptide coupling with the chiral hexanoic acid derivative.

  • Deprotection: Treat the N-Boc carboxamide with trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 2 hours. Concentrate and azeotrope with toluene twice to remove residual TFA.

  • Peptide Coupling: Dissolve the resulting amine salt and the chiral hexanoic acid derivative (Compound 7, containing the benzyl-protected formylhydroxyamino group) in N,N-dimethylformamide (DMF)[4].

  • Amide Bond Formation: Add DIEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 12 hours.

  • Isolation: Precipitate the product by adding cold water dropwise. Filter the resulting solid and recrystallize from ethyl acetate/heptane to obtain 4[4].

Protocol C: Pyridine N-Oxidation and Magnesium Salt Formation

Objective: Oxidize the pyridine nitrogen to enhance target binding affinity, followed by global deprotection to yield LBM415. Insight & Causality: The N-oxide formation is critical for modulating the polarity and binding kinetics of the drug within the bacterial PDF active site. Converting the final free acid to a magnesium salt in situ provides a stable, highly bioavailable API formulation[6].

  • N-Oxidation: Dissolve Intermediate 8 in ethyl acetate. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0°C. Monitor by LC-MS until the pyridine mass shifts by +16 Da, indicating full conversion to the N-oxide[4].

  • Hydrogenolysis: Transfer the N-oxide to a hydrogenation reactor. Add 10% Pd/C catalyst and methanol. Stir under H₂ gas (1 atm) for 4 hours to cleave the benzyl protecting group, yielding the free hydroxamic acid.

  • Salt Formation: Filter the catalyst through a pad of Celite. To the filtrate, add an aqueous solution of magnesium chloride (0.5 eq). Adjust the pH to 7.5 using dilute NaOH.

  • Crystallization: Concentrate the mixture under vacuum and induce crystallization using an anti-solvent (e.g., acetone) to isolate the 6 in high enantiomeric excess (ee > 99%)[6].

Quantitative Data: Antimicrobial Efficacy of LBM415

The successful synthesis of LBM415 via this route yields a compound with potent, broad-spectrum activity against resistant Gram-positive pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) data, validating the clinical utility of the synthesized API[2][7][8].

PathogenResistance ProfileMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Staphylococcus aureusOxacillin-Susceptible (OS)1.02.0≤ 2.0
Staphylococcus aureusOxacillin-Resistant (OR)0.52.0≤ 2.0
Streptococcus pneumoniaeMultidrug-Resistant (MDR)--0.03 - 4.0
Haemophilus influenzaeVariable--0.06 - 32.0

Data compiled from clinical isolate susceptibility testing[2][7][8].

References

  • Title: In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models Source: Antimicrobial Agents and Chemotherapy (asm.org) URL: [Link]

  • Title: Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: A practical enantioselective synthesis of a novel peptide deformylase inhibitor Source: Organic Process Research & Development (acs.org) URL: [Link]

  • Title: Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents Source: PubMed (nih.gov) URL: [Link]

  • Title: Structures of the novel peptide deformylase inhibitors LBM415 and LBK611 Source: ResearchGate URL: [Link]

  • Title: A Practical Enantioselective Synthesis of a Novel Peptide Deformylase Inhibitor Source: ACS Publications (acs.org) URL: [Link]

  • Title: 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications Source: NBInno URL: [Link]

  • Title: 5-Fluoropyridin-2-amine hydrobromide | C5H6BrFN2 | CID 69555984 Source: PubChem (nih.gov) URL: [Link]

Sources

Recrystallization solvent systems for 2-Amino-5-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Systematic Approach to Developing Recrystallization Solvent Systems for 2-Amino-5-fluoropyridine Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-5-fluoropyridine is a critical building block in the synthesis of pharmaceuticals, notably as an intermediate for peptide deformylase inhibitors and other bioactive compounds.[1][2] Conversion to its hydrobromide salt is a common strategy to facilitate purification and improve handling characteristics. However, the purification of this salt via recrystallization is contingent upon the selection of an appropriate solvent system, a process that can be resource-intensive without a logical methodology. This document provides a comprehensive guide for developing and optimizing recrystallization protocols for 2-Amino-5-fluoropyridine Hydrobromide. We will explore the theoretical basis for solvent selection, present a systematic screening protocol, and detail methodologies for both single-solvent and mixed-solvent recrystallization, moving from foundational principles to actionable laboratory procedures.

Theoretical Framework and Physicochemical Profile

A successful recrystallization hinges on identifying a solvent (or solvent mixture) in which the target compound has high solubility at an elevated temperature and low solubility at a reduced temperature. The structural features of 2-Amino-5-fluoropyridine Hydrobromide dictate its likely solubility behavior.

Properties of the Parent Compound: 2-Amino-5-fluoropyridine

The free base, 2-Amino-5-fluoropyridine (CAS 21717-96-4), is a crystalline solid with a reported melting point in the range of 93-97 °C.[3][4][5] Its structure contains a basic amino group and a pyridine nitrogen atom, making it susceptible to protonation. It is described as soluble in methanol, indicating a degree of polarity.[3]

Expected Properties of 2-Amino-5-fluoropyridine Hydrobromide

Upon protonation with hydrobromic acid, the pyridine nitrogen forms a pyridinium bromide salt. This transformation from a neutral organic molecule to an organic salt drastically increases its polarity. Consequently, we can predict the following:

  • Increased Melting Point: The ionic character of the salt will result in a significantly higher melting point compared to the free base. For context, pyridine hydrobromide melts around 200 °C.[6]

  • Altered Solubility Profile: Solubility will be favored in polar solvents, particularly polar protic solvents like water and alcohols, which can solvate both the pyridinium cation and the bromide anion.[6] Conversely, it is expected to be largely insoluble in non-polar solvents.[6]

  • Potential for Atypical Behavior: It is crucial to note that some pyridinium salts exhibit unusual solubility characteristics. For instance, pyridine hydrobromide displays inverse solubility in chloroform, becoming less soluble as the temperature increases.[7] While this is uncommon, it underscores the necessity of empirical testing.

Strategy for Solvent System Selection

A systematic, small-scale screening approach is the most efficient method to identify a suitable recrystallization solvent. The goal is to rapidly test a range of solvents with varying polarities.

Candidate Solvents for Screening

The following table outlines a logical selection of solvents for initial screening, categorized by class and relevant properties.

Solvent ClassSolventBoiling Point (°C)PolarityRationale & Safety Considerations
Polar Protic Water100HighExcellent solvent for salts, but can be difficult to remove. May require high temperatures.
Methanol (MeOH)65HighOften provides good solubility for polar compounds. Volatile and toxic.
Ethanol (EtOH)78HighA versatile and safer alternative to methanol. Good starting point for salts.[6]
Isopropanol (IPA)82Medium-HighLess polar than EtOH, often provides a better solubility differential.
Polar Aprotic Acetonitrile (MeCN)82Medium-HighCan be effective for moderately polar compounds.
Acetone56MediumGood solvent, but its low boiling point may limit the effective temperature range. Pyridine hydrobromide is insoluble in acetone.[6]
Ethyl Acetate (EtOAc)77Medium-LowLess likely to be a primary solvent, but may be an excellent anti-solvent.
Non-Polar Toluene111LowUnlikely to dissolve the salt; primarily useful as an anti-solvent.
Diethyl Ether35LowExcellent anti-solvent for precipitating salts from more polar solutions.[8] Extremely flammable.
Other Acetic Acid118High (Polar Protic)Has been used successfully for other pyridinium salts, but can be difficult to remove.[9]
Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for identifying a suitable recrystallization system.

SolventSelection start Crude 2-Amino-5-fluoropyridine HBr screen_protic Protocol 3.1: Screen Polar Protic Solvents (e.g., IPA, EtOH, Water) start->screen_protic eval_protic Evaluate Results screen_protic->eval_protic single_solvent Ideal Case: Good solubility hot, poor solubility cold eval_protic->single_solvent Yes too_soluble Problem: Too soluble, even when cold eval_protic->too_soluble No insoluble Problem: Insoluble or poorly soluble, even when hot eval_protic->insoluble No protocol_single Proceed to Protocol 3.2: Single Solvent Recrystallization single_solvent->protocol_single consider_mixed Action: Consider Mixed Solvent System too_soluble->consider_mixed re_evaluate Action: Screen alternative solvent class (e.g., Polar Aprotic like MeCN) insoluble->re_evaluate protocol_mixed Proceed to Protocol 3.3: Mixed Solvent Recrystallization consider_mixed->protocol_mixed re_evaluate->screen_protic Re-screen

Caption: Workflow for systematic solvent selection.

Experimental Protocols

Safety Note: 2-Amino-5-fluoropyridine is classified as harmful and an irritant.[10] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of labeled test tubes, one for each candidate solvent.

  • Aliquot Compound: Add approximately 20-30 mg of crude 2-Amino-5-fluoropyridine Hydrobromide to each test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to its corresponding tube and vortex. Observe and record solubility at ambient temperature.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or heating block while stirring. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

  • Evaluation: Based on these observations, select the most promising solvent(s) for a larger-scale trial. An ideal solvent dissolves the compound completely near its boiling point but results in significant precipitation upon cooling.

Protocol 3.2: Single Solvent Recrystallization (Example: Isopropanol)

This protocol assumes isopropanol was identified as an ideal solvent in the screening phase.

  • Dissolution: Place the crude 2-Amino-5-fluoropyridine Hydrobromide (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add a small portion of isopropanol and begin heating the mixture on a stirrer hotplate to a gentle reflux.

  • Achieve Saturation: Continue adding isopropanol dropwise until all the solid has just dissolved. Adding a significant excess of solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3.3: Mixed Solvent Recrystallization (Example: Ethanol/Diethyl Ether)

This protocol is for situations where the compound is too soluble in one solvent (the "solvent," e.g., ethanol) and insoluble in another (the "anti-solvent," e.g., diethyl ether).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add diethyl ether dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly, as described in Protocol 3.2, Step 5.

  • Collection and Drying: Follow steps 6-9 from Protocol 3.2, using a small amount of the ethanol/ether mixture (in the same approximate ratio) for the cold wash.

RecrystallizationWorkflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities are present) A->B Optional C 3. Slow Cooling (To room temperature) A->C B->C D 4. Ice Bath (To maximize precipitation) C->D E 5. Vacuum Filtration (Collect crystals) D->E F 6. Wash Crystals (With small amount of cold solvent) E->F G 7. Dry Crystals (Under vacuum) F->G H Purified Product G->H

Caption: General workflow for a single-solvent recrystallization.

Characterization and Quality Control

To validate the success of the purification, the recrystallized product should be characterized:

  • Melting Point Analysis: A sharp melting point range that is higher than the crude material indicates increased purity.

  • Spectroscopic Analysis (NMR, IR): Confirms the chemical identity and structural integrity of the compound.

  • Chromatographic Analysis (HPLC, TLC): Provides quantitative data on the purity of the final product compared to the starting material.

References

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoropyridine. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-fluoropyridine. [Link]

  • Journal of Chemical Education. (1974). Recrystallization: unexpected behavior. An undergraduate organic demonstration or experiment. [Link]

  • ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. [Link]

  • WorldOfChemicals. (2026). Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis. [Link]

  • PMC. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • Wanfang Data. (2006). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

Sources

Application Note: Handling and Utilization of Hygroscopic Pyridine Hydrobromide Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Overview

Pyridine hydrobromide (PHB) and its derivative, pyridinium hydrobromide perbromide (PHPB, also known as pyridinium tribromide), are indispensable reagents in modern organic synthesis. PHB serves as a highly efficient proton-transfer catalyst and pharmaceutical intermediate[1], while PHPB is widely utilized as a stable, solid alternative to liquid bromine for the selective bromination of alkenes, enolizable ketones, and aromatic ethers[2].

Despite their utility, the fundamental challenge in utilizing these salts is their profound hygroscopicity[3]. When exposed to ambient air, these compounds rapidly absorb atmospheric moisture[4]. Mechanistically, this moisture uptake introduces three critical failure modes in synthetic workflows:

  • Stoichiometric Deviation: The absorbed water artificially inflates the mass of the reagent, leading to sub-stoichiometric additions and depressed reaction yields[5].

  • Reagent Degradation: In perbromide systems, water can induce the hydrolysis of the tribromide ion, prematurely releasing corrosive hydrogen bromide (HBr) and volatile bromine gas, thereby neutralizing the reagent's oxidative capacity[6].

  • Physical Agglomeration: Moisture induces capillary bridging between the crystalline particles, transforming free-flowing powders into intractable, sticky pastes that are difficult to transfer and weigh accurately[7].

This application note provides a self-validating, mechanistic framework for the drying, storage, and handling of these highly sensitive salts to ensure experimental reproducibility.

Physicochemical Properties

Understanding the baseline physicochemical properties of these salts is critical for designing appropriate handling environments. The quantitative data for PHB and PHPB are summarized below:

PropertyPyridine Hydrobromide (PHB)Pyridinium Hydrobromide Perbromide (PHPB)
Chemical Formula C₅H₆BrNC₅H₆Br₃N
Appearance White to off-white crystalline solid[3]Red prismatic crystals[2]
Melting Point ~200 °C[1]132–134 °C[2]
pH (Aqueous) 2.65–2.75 (Strong acid-weak base salt)[1]Acidic (Releases HBr upon hydrolysis)
Hygroscopicity Extremely High (Requires desiccated storage)[5]High (Moisture-sensitive)[6]
Primary Application Catalyst, Deprotection reagent, Precursor[1]Electrophilic brominating agent[2]

End-to-End Handling Workflow

To mitigate moisture-induced degradation, the lifecycle of pyridine hydrobromide salts must be strictly controlled from purification to reaction quenching.

G cluster_0 Preparation & Storage cluster_1 Handling & Execution A Azeotropic Drying (Toluene Co-evaporation) B Vacuum Desiccation (< 0.1% Humidity) A->B C Glovebox Transfer (Ar/N2 Atmosphere) B->C Sealed Transfer D Anhydrous Reaction (e.g., Bromination) C->D E Quenching (Aqueous Na2S2O3) D->E Reaction Completion

End-to-end workflow for the preparation, handling, and reaction of hygroscopic pyridine hydrobromide salts.

Validated Experimental Protocols

Protocol A: Azeotropic Drying of Pyridine Hydrobromide

Context & Causality: Commercial or freshly synthesized PHB often contains residual water. Drying under vacuum alone is inefficient because the material forms a dense, sticky paste due to high capillary forces. By adding toluene, an azeotrope is formed. Toluene disrupts the capillary forces within the solid bed, preventing paste formation and allowing the material to be dried to a humidity level of <0.1% at a significantly accelerated rate[7].

Step-by-Step Methodology:

  • Preparation: Transfer the wet PHB salt into a round-bottom flask.

  • Solvent Addition: Add anhydrous toluene to the flask (approximately 2–3 mL per gram of PHB) to create a heterogeneous slurry.

  • Azeotropic Distillation: Attach the flask to a rotary evaporator. Set the bath temperature to 45–50 °C. Apply a moderate vacuum to begin evaporating the toluene-water azeotrope.

  • Observation: As the toluene evaporates, the salt will precipitate as a free-flowing powder rather than a sticky paste[7].

  • Final Desiccation: Once the bulk solvent is removed, transfer the flask to a high-vacuum Schlenk line (< 0.1 Torr) for 12 hours at room temperature to remove trace toluene.

  • Storage: Immediately backfill the flask with dry Argon and seal with a rubber septum and Parafilm. Store in a desiccator away from light[3].

Protocol B: Inert Atmosphere Weighing and Transfer

Context & Causality: Pyridinium bromide is highly hygroscopic and must be kept entirely moisture-free[5]. Weighing the salt on an open benchtop guarantees moisture absorption. Utilizing a glovebox ensures structural integrity and precise stoichiometry.

Step-by-Step Methodology:

  • Antechamber Purging: Place the sealed flask containing the dried salt, a clean reaction vial, and a static-free spatula into the glovebox antechamber. Perform three standard evacuate/refill cycles with high-purity N₂ or Argon[8]. Note: Do not evacuate below ambient pressure too rapidly, as rapid pressure changes can disrupt the seals of vendor bottles[8].

  • Static Mitigation: Inside the glovebox, wear nitrile gloves over the standard black neoprene gloves. Hygroscopic powders often hold a static charge and will scatter if handled directly with heavy rubber gloves[8].

  • Weighing: Tare the reaction vial. Carefully transfer the required mass of the salt using the static-free spatula.

  • Sealing: Seal the reaction vial tightly with a PTFE-lined septum cap before removing it from the glovebox. This ensures the salt remains unexposed to ambient humidity during transit to the fume hood.

Protocol C: Alpha-Bromination of Ketones using PHPB

Context & Causality: PHPB is an excellent reagent for micro-scale brominations[4]. Alpha-bromination requires the ketone to undergo enolization, which is the rate-determining step. Acidic conditions (e.g., using glacial acetic acid or DCM with a Lewis acid) promote this enolization[9]. Following the reaction, unreacted tribromide must be neutralized to prevent downstream side reactions.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve 1.0 equivalent of the enolizable ketone in anhydrous dichloromethane (DCM) or glacial acetic acid.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add 1.05 equivalents of PHPB (weighed via Protocol B) in distinct portions. The solution will turn a deep red/orange color[6].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor via TLC. The reaction is typically complete when the deep red color fades to a pale yellow, indicating the consumption of the perbromide complex[10].

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)[10]. Causality: The thiosulfate acts as a mild reducing agent, converting any residual electrophilic bromine (Br₂) into inert, water-soluble bromide ions (Br⁻).

  • Workup: Extract the organic layer, wash with saturated aqueous NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the α-bromo ketone.

References

  • Pyridine hydrobromide 18820-82-1 wiki , Guidechem. 3

  • Pyridine hydrobromide, 98% 50 g | Buy Online , Thermo Scientific Alfa Aesar. 4

  • Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis , Shunxiangchem. 1

  • CAS 39416-48-3: Pyridinium tribromide , CymitQuimica. 6

  • Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis , Thieme-Connect.2

  • One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using Phenyltrimethylammonium Tribromide , Sphinx Knowledge House. 10

  • Oxidation of Amines to Nitriles , Organic Syntheses. 5

  • Bromination - Common Conditions , Common Organic Chemistry. 9

  • The Drying of Pyridine Hydrobromide , ResearchGate. 7

  • Section 5.21 Title: Glovebox Use , University of Wisconsin-Madison. 8

Sources

Application Note: 5-Fluoropyridin-2-amine Hydrobromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals—specifically broad-spectrum fungicides and selective herbicides—relies heavily on fluorinated heteroaromatic building blocks. 5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3) has emerged as a privileged scaffold in this domain . By utilizing the hydrobromide salt rather than the free base (CAS: 21717-96-4), process chemists gain significant advantages in handling stability, stoichiometric precision, and oxidation resistance during large-scale manufacturing . This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for integrating this critical intermediate into agrochemical discovery and production workflows.

Structural Rationale and Mechanistic Advantages

The Hydrobromide Salt Advantage

The free base of 2-amino-5-fluoropyridine is prone to air oxidation and degradation over time, often resulting in dark, tarry impurities that complicate downstream purification. The hydrobromide salt mitigates this issue by protonating the pyridine nitrogen, rendering the molecule crystalline, non-hygroscopic, and highly stable for extended shelf-life .

The 5-Fluoro Electronic and Metabolic Effect

The strategic placement of a fluorine atom at the C5 position of the pyridine ring serves two primary functions in agrochemical design:

  • pKa Modulation: The strongly electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen from 6.86 (in un-substituted 2-aminopyridine) to approximately 4.10 . This reduced basicity prevents the agrochemical active ingredient from becoming trapped in acidic plant compartments and abolishes unwanted off-target hydrogen bonding.

  • Metabolic Blockade: In un-substituted pyridines, the C5 position is highly susceptible to rapid oxidation by cytochrome P450 enzymes in both plants and target pests. Fluorination at this site provides a steric and electronic blockade, significantly increasing the metabolic stability and prolonging the field efficacy of the formulated pesticide . Industrial preparation of this scaffold is highly scalable, often involving the cyclization of 4,4,5,5-tetrahalogenated n-valeronitrile with ammonia .

MetabolicStability Unfluorinated Unfluorinated Pyridine (Agrochemical) CYP450 CYP450 Enzyme Oxidation at C5 Unfluorinated->CYP450 Degradation Rapid Degradation (Short Field Life) CYP450->Degradation Fluorinated 5-Fluoro Substituted Pyridine Scaffold Block Steric & Electronic Oxidation Blockade Fluorinated->Block Stable Prolonged Efficacy (High Field Stability) Block->Stable

Metabolic stability pathway conferred by the 5-fluoro substitution.

Quantitative Profiling: Reactivity & Physicochemical Data

The introduction of the fluorine atom inherently reduces the nucleophilicity of the 2-amino group. As demonstrated in isothiocyanate synthesis and amide couplings, electron-withdrawing substituents lower the overall reaction yield compared to electron-donating groups . The table below summarizes the physicochemical shifts and typical coupling yields across various pyridine derivatives.

Pyridine DerivativepKa (Pyridine N)LogPRelative Metabolic StabilityTypical Coupling Yield (%)
2-Aminopyridine6.860.49Low (Rapid C5 oxidation)85 - 90%
5-Fluoro-2-aminopyridine 4.10 1.34 High (C5 blocked) 76% [[1]]()
3,5-Difluoro-2-aminopyridine1.801.56Very High60 - 65%
2-Chloro-3-aminopyridine~2.801.10Moderate96%

Validated Synthetic Protocols

Protocol 1: Biphasic Schotten-Baumann Amide Coupling (Fungicide Scaffold)

Causality & Design: To prevent the oxidation of the free amine, this protocol utilizes the hydrobromide salt in a biphasic dichloromethane (DCM)/aqueous Na₂CO₃ system. The salt is free-based in situ at the aqueous interface. The neutral free amine immediately partitions into the organic layer, where it reacts with the electrophilic acyl chloride. This strategy minimizes the residence time of the sensitive free base in an oxidative environment and prevents the aqueous hydrolysis of the acyl chloride.

Step-by-Step Methodology:

  • Reactor Charging: To a 500 mL jacketed reactor, add 5-fluoropyridin-2-amine hydrobromide (1.0 equiv, 100 mmol).

  • Solvent Addition: Add 150 mL of DCM, followed by 100 mL of a 1.5 M aqueous Na₂CO₃ solution. Stir vigorously at 400 rpm to ensure complete biphasic mixing.

  • Electrophile Addition: Cool the biphasic mixture to 0–5 °C. Dissolve the target acyl chloride (1.05 equiv, 105 mmol) in 50 mL of DCM and add dropwise over 30 minutes via an addition funnel.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS. The reaction is complete when the m/z 113 [M+H]⁺ peak (corresponding to the free amine) is entirely consumed, typically within 2 hours.

  • Workup & Isolation: Separate the layers. Wash the organic layer with 1 M HCl (50 mL) to remove any unreacted trace amine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude agrochemical intermediate.

SynthesisWorkflow A 5-Fluoropyridin-2-amine HBr (Stable Precursor) B In Situ Neutralization (Na2CO3, Biphasic) A->B Step 1: Free-basing C Electrophilic Coupling (Acyl Chloride) B->C Step 2: Functionalization D Agrochemical Active (Fungicide / Herbicide) C->D Step 3: Isolation

Biphasic workflow for utilizing 5-fluoropyridin-2-amine hydrobromide.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Biaryl Herbicides

Causality & Design: Synthesizing biaryl amines is critical for modern herbicides. Because the 5-fluoro substitution reduces the nucleophilicity of the 2-amino group, standard S_NAr reactions are often inefficient. Palladium-catalyzed cross-coupling overcomes this barrier. We select Pd₂(dba)₃ as the precatalyst and Xantphos as the ligand. Xantphos possesses a wide bite angle (111°), which specifically accelerates the reductive elimination step—the typical bottleneck when coupling electron-deficient heteroarylamines. Cs₂CO₃ is utilized as the base because it is sufficiently strong to neutralize the HBr salt and facilitate transmetalation without hydrolyzing the starting materials.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine 5-fluoropyridin-2-amine hydrobromide (1.2 equiv, 12 mmol), the aryl bromide (1.0 equiv, 10 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Introduction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C under vigorous stirring. This elevated temperature provides the activation energy required for the oxidative addition of the palladium catalyst into the aryl bromide.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is self-validating and complete when the aryl bromide spot disappears (usually 6–8 hours).

  • Palladium Scavenging and Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and precipitated palladium black. To remove residual soluble palladium (crucial for environmental compliance in agrochemicals), stir the filtrate with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before final concentration and column chromatography.

References

  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • 2-AMINO-5-FLUOROPYRIDINE HYDROBROMIDE (CAS: 1805709-16-3) DrugFuture Chemical Database URL:[Link]

  • Simple preparation method of 2-amino-5-halogenated pyridine (CN110092746B)

Sources

Application Notes and Protocols for the Neutralization of 5-Fluoropyridin-2-amine Hydrobromide to its Free Base

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Free Base 5-Fluoropyridin-2-amine

5-Fluoropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and materials science. Its strategic importance lies in the unique electronic properties conferred by the fluorine substituent on the pyridine ring, which can modulate the pKa, lipophilicity, and metabolic stability of derivative compounds. This intermediate is integral to the synthesis of a range of bioactive molecules, including kinase inhibitors and other therapeutic agents.

Often, this valuable amine is supplied as a hydrobromide salt to enhance its stability and shelf-life. However, for most synthetic applications, particularly in nucleophilic substitution or coupling reactions, the free amine is the required reactive species. Therefore, a robust and efficient neutralization protocol is a critical first step in many synthetic workflows. This document provides a detailed, field-proven protocol for the quantitative conversion of 5-Fluoropyridin-2-amine hydrobromide to its free base, grounded in the principles of acid-base chemistry.

Chemical and Physical Properties

A thorough understanding of the properties of both the salt and the free base is fundamental to designing an effective neutralization and purification strategy.

Property5-Fluoropyridin-2-amine Hydrobromide5-Fluoropyridin-2-amine (Free Base)
Molecular Formula C₅H₆BrFN₂C₅H₅FN₂[1]
Molecular Weight 193.02 g/mol 112.11 g/mol [1]
Appearance Off-white to light crystalline solidWhite to orange powder[2]
Melting Point Not readily available93-97 °C[2]
pKa (of conjugate acid) Not directly available, but expected to be acidic~6.71 (estimated from 2-aminopyridine)[3]
Solubility in Water Highly solubleSlightly soluble
Solubility in Organic Solvents Generally insolubleSoluble in methanol, chloroform, ethyl acetate[2]

The Chemistry of Neutralization: A Step-by-Step Rationale

The neutralization of 5-Fluoropyridin-2-amine hydrobromide is an acid-base reaction. The hydrobromide salt exists as a protonated pyridinium species, which is highly soluble in aqueous media. To obtain the neutral, organic-soluble free amine, a base is added to deprotonate the pyridinium ion.

The choice of base is critical. While a strong base like sodium hydroxide would be effective, it can lead to side reactions or be difficult to remove during workup. A weak base, such as sodium bicarbonate or sodium carbonate, is the preferred reagent. The pKa of the conjugate acid of 5-Fluoropyridin-2-amine is estimated to be around 6.71. The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is approximately 6.35. This means that bicarbonate is a sufficiently strong base to deprotonate the pyridinium salt, driving the equilibrium towards the formation of the free amine.

The overall reaction is as follows:

C₅H₆BrFN₂ (aq) + NaHCO₃ (aq) → C₅H₅FN₂ (org) + NaBr (aq) + H₂O (l) + CO₂ (g)

The liberated free amine, being significantly less soluble in water, can then be efficiently extracted into an organic solvent.

Experimental Protocol

This protocol is designed for the safe and efficient neutralization and isolation of 5-Fluoropyridin-2-amine.

Materials and Equipment:
  • 5-Fluoropyridin-2-amine hydrobromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure:
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the 5-Fluoropyridin-2-amine hydrobromide in a minimal amount of deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved salt with gentle stirring. Effervescence (release of CO₂ gas) will be observed. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous solution is basic (pH 8-9), as confirmed with pH paper or a pH meter.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). After each extraction, gently shake the separatory funnel, remembering to vent frequently to release any pressure buildup. Allow the layers to fully separate.

  • Organic Phase Collection: Combine the organic extracts in a clean Erlenmeyer flask.

  • Washing: Wash the combined organic layers with brine (1 x volume of the organic layer) to remove any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for approximately 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and collect the organic solution in a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the 5-Fluoropyridin-2-amine free base as a solid.

  • Purity Assessment: The purity of the final product can be assessed by melting point determination and spectroscopic methods such as ¹H NMR.

Visualizing the Workflow

The following diagram illustrates the key steps in the neutralization and extraction process.

Neutralization_Workflow cluster_start Starting Material cluster_neutralization Neutralization cluster_extraction Extraction cluster_purification Purification cluster_product Final Product start 5-Fluoropyridin-2-amine HBr (Water Soluble Salt) neutralize Add Saturated NaHCO₃ (aq) start->neutralize Dissolve in H₂O extract Extract with Organic Solvent (e.g., DCM, EtOAc) neutralize->extract Liberates Free Base wash Wash with Brine extract->wash Separate Organic Layer dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product 5-Fluoropyridin-2-amine (Free Base) concentrate->product

Caption: Workflow for the neutralization and purification of 5-Fluoropyridin-2-amine.

Safety and Handling

5-Fluoropyridin-2-amine is a chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[1][4]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4] Avoid ingestion and inhalation.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5] Keep the container tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5]

5-Fluoropyridin-2-amine hydrobromide should be handled with similar precautions, as it can release the free amine upon contact with moisture or basic substances.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Neutralization Insufficient amount of base added.Add more saturated sodium bicarbonate solution and re-check the pH.
Low Yield of Free Base Incomplete extraction.Perform additional extractions with the organic solvent. Ensure thorough mixing during extraction.
The free base has some water solubility.
Product is Wet or Oily Incomplete drying of the organic layer.Allow more time for drying over the anhydrous salt, or use a fresh portion of the drying agent.
Residual solvent.Ensure complete removal of the solvent on the rotary evaporator. High vacuum drying may be necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the neutralization of 5-Fluoropyridin-2-amine hydrobromide. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently and efficiently prepare high-purity 5-Fluoropyridin-2-amine free base for their synthetic endeavors. The emphasis on safety and troubleshooting further equips scientists to handle this important chemical intermediate with the necessary care and expertise.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Sdfine. Pyridine Safety Data Sheet. [Link]

  • Bartleby. (2020, November 28). The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. [Link]

  • Regis Technologies. Pyridine Safety Data Sheet. [Link]

  • Michigan State University Chemistry. Amine Reactivity. [Link]

  • ReAgent Chemical Services. (2022, November 16). What is Neutralisation in Chemistry?. [Link]

  • Amine compounds. [Link]

  • San Diego State University Chemistry. (2019, April 25). Chapter 10, Amines. [Link]

  • PubChem. 2-Amino-5-fluoropyridine. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0. [Link]

  • Michigan State University Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 5-Fluoropyridin-2-amine hydrobromide in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the solubility and reactivity of 5-Fluoropyridin-2-amine hydrobromide in organic synthesis.

As a hydrobromide salt, this compound presents distinct phase-behavior challenges in organic media. Below, we dissect the thermodynamic and kinetic causes of these issues and provide field-proven, self-validating protocols to ensure reproducible reaction profiles.

Troubleshooting FAQs: The Causality of Solubility

Q1: Why does my reaction mixture turn into a thick, un-stirrable slurry when I add an organic base? The Causality: 5-Fluoropyridin-2-amine hydrobromide exists as a highly polar ionic lattice. When you attempt an in situ neutralization using a tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in a low-dielectric organic solvent (e.g., Toluene, THF, or DCM), the hydrobromide proton is transferred to the tertiary amine. While the newly freed 5-fluoro-2-aminopyridine is highly soluble in the organic phase, the resulting byproduct (e.g., TEA·HBr) is not[1]. This secondary salt rapidly precipitates, forming a thick slurry. This precipitate can coat the unreacted starting material—a phenomenon known as passivation—halting the neutralization process and leading to artificially low reaction conversions.

Q2: How does the HBr salt affect transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig amination)? The Causality: In palladium-catalyzed aminations, the active Pd(0) catalyst is highly sensitive to the reaction environment. Using the HBr salt directly introduces two critical failure points:

  • Stoichiometry & Kinetics: You must add at least one extra equivalent of base to neutralize the salt before the amine can coordinate to the palladium center[2]. If the neutralization is slow due to poor solubility, the catalytic cycle is starved of the nucleophile, leading to catalyst degradation (e.g., formation of inactive palladium black).

  • Halide Poisoning: High concentrations of bromide ions can competitively bind to the palladium center, displacing the designed phosphine ligands and inhibiting the oxidative addition step. For sensitive couplings, ex situ free-basing is strictly recommended to remove the bromide counterion entirely[3].

Q3: What are the optimal solvent systems for handling this compound if I cannot free-base it beforehand? The Causality: If you must proceed with the HBr salt in situ, you need a solvent capable of solvating both the neutral organic product and the ionic byproducts. Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) possess high dielectric constants and strong dipole moments. For instance, the equilibrium solubility of aminopyridine derivatives is exponentially higher in NMP compared to non-polar solvents like cyclohexane or toluene[4]. These solvents prevent the byproduct salts from crashing out, maintaining a homogeneous mixture that ensures reproducible reaction kinetics.

Quantitative Data: Solvent & Base Compatibility Matrix

To optimize your reaction conditions, match your desired solvent system with the appropriate base and workflow strategy outlined below.

Solvent SystemDielectric Constant (ε)HBr Salt SolubilityFree Base SolubilityRecommended Base for NeutralizationBest Use Case
Toluene / Hexane < 3.0InsolubleHighNone (Avoid in situ)Ex situ free-based reactions
Dichloromethane (DCM) 8.9Very LowHighAqueous NaOH (Biphasic)Liquid-liquid extraction[3]
Tetrahydrofuran (THF) 7.5LowHighTEA / DIPEAGrignard / Organometallic workflows
DMF / NMP ~37Moderate to HighHighDIPEA / K2CO3Homogeneous cross-couplings[4]
DMSO 46.7HighHighK2CO3 / Cs2CO3SNAr & Amide couplings[5]

Experimental Protocols

Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction

Purpose: To isolate the neutral 5-fluoro-2-aminopyridine, completely removing the bromide counterion prior to sensitive catalytic reactions[3]. Self-Validating Mechanism: This protocol relies on a pH-driven phase partition. By validating that the aqueous pH remains >10, you guarantee 100% deprotonation of the amine, ensuring it migrates entirely to the organic phase[1].

  • Preparation: Suspend 5-Fluoropyridin-2-amine hydrobromide (1.0 eq) in Dichloromethane (DCM) (approx. 10 mL per gram of salt) in a suitably sized separatory funnel.

  • Basification: Slowly add an equal volume of 1M aqueous NaOH or KOH solution[3].

  • Extraction: Stopper the funnel and invert gently, venting frequently to release any pressure. The previously insoluble suspension will clarify as the free base dissolves into the DCM layer.

  • Validation (Critical Step): Test the aqueous layer with pH paper. It must read pH > 10. If it is lower, the salt is not fully neutralized; add more 1M NaOH and repeat the extraction.

  • Separation: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM to ensure quantitative recovery[3].

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄ for 10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free 5-fluoro-2-aminopyridine as a solid[3].

Protocol B: In Situ Neutralization for Polar Aprotic Workflows

Purpose: To streamline synthesis by neutralizing the salt directly in the reaction vessel, ideal for robust Nucleophilic Aromatic Substitution (SNAr) or amide coupling reactions[6]. Self-Validating Mechanism: The visual transition from a heterogeneous opaque suspension to a clear, homogeneous solution confirms successful neutralization and solvation.

  • Solvent Selection: Charge a dry reaction flask with the 5-Fluoropyridin-2-amine hydrobromide (1.0 eq) and a polar aprotic solvent (e.g., NMP or DMF) at a concentration of 0.5 M.

  • Base Addition: Add 1.2 to 1.5 equivalents of Diisopropylethylamine (DIPEA). Note: DIPEA is preferred over TEA as its increased steric bulk prevents it from acting as a competing nucleophile.

  • Agitation: Stir vigorously at room temperature for 15–30 minutes.

  • Validation (Critical Step): Observe the mixture. The opaque suspension should resolve into a clear, homogeneous solution, indicating that both the free amine and the resulting DIPEA·HBr salt are fully solvated. If the solution remains cloudy, gently warm to 40°C or add a 10% volume of co-solvent (e.g., DMSO) until clarity is achieved.

  • Reaction Execution: Proceed with the addition of your electrophile or catalyst system[5].

Workflow Visualization

Use the following decision matrix to determine the optimal handling strategy for your specific synthetic route.

G A 5-Fluoropyridin-2-amine HBr Poorly Soluble in Organic Media B Is the downstream reaction sensitive to bromide ions or water? A->B C Ex Situ Free-Basing (Aqueous Extraction) B->C Yes (e.g., Pd-Catalyzed) D In Situ Neutralization (Direct Base Addition) B->D No (e.g., SNAr) E Protocol A: Isolate Free Amine Use in Non-Polar Solvents (Toluene, DCM) C->E F Are homogeneous conditions strictly required? D->F G Protocol B (Organic Base): Use DIPEA/TEA in DMF/NMP (Solvates Byproduct Salts) F->G Yes H Protocol B (Inorganic Base): Use K2CO3/Cs2CO3 in DMSO (Heterogeneous Slurry) F->H No

Decision Matrix for Solubilizing 5-Fluoropyridin-2-amine HBr in Organic Synthesis

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles Nottingham ePrints URL:[Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains eScholarship.org URL:[Link]

  • US9067922B2 - Chemical compounds (Synthesis protocols involving 5-fluoropyridin-2-amine)
  • Identifying organic salts? (NMR and Solubility of Amine Freebase vs. Salts) r/OrganicChemistry - Reddit URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development - ACS Publications URL:[Link]

  • Argonaut Quest Training Workshop 2 (Neutralization of Amine Hydrochloride Salts) ArtisanTG URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with Pyridine HBr Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in cross-coupling chemistry: achieving high yields when one of the coupling partners is a pyridine hydrobromide (HBr) salt. The inherent acidity and the presence of a halide counter-ion introduce specific obstacles that can disrupt the catalytic cycle and diminish reaction efficiency. This document provides a structured, question-and-answer-based approach to diagnose and solve these issues, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a pyridine HBr salt giving low yields or failing completely?

Low yields in these specific reactions are typically rooted in two fundamental properties of the starting material:

  • Acidity : The pyridinium hydrobromide is an acidic salt. The pyridinium proton must be neutralized before the pyridine can effectively participate in the catalytic cycle. If the base is not chosen carefully or used in sufficient quantity, it will be consumed in a simple acid-base neutralization reaction, leaving insufficient base to facilitate the crucial transmetalation step of the coupling reaction.[1]

  • Catalyst Inhibition/Deactivation : The pyridine nitrogen itself can be a potent ligand for the palladium catalyst. This coordination can inhibit catalytic activity by occupying a coordination site on the metal center, preventing the substrate from undergoing oxidative addition.[2][3] Furthermore, the bromide counter-ion can also interact with the palladium center, sometimes leading to the formation of unreactive halo-palladium complexes or affecting the rate of key steps in the catalytic cycle.[4][5]

A systematic approach is required to deconvolute these issues, starting with the most common culprit: the base.

Q2: How do I select the correct base and determine the right amount to use?

This is the most critical parameter to optimize. The base has two jobs in this reaction: first, to neutralize the HBr salt to generate the free pyridine, and second, to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).

The Problem: A standard catalytic amount of base (e.g., 2.0 equivalents) may be entirely consumed by the acidic starting material, halting the reaction.

The Solution: Stoichiometry and Strength

  • Use Additional Equivalents: You must use at least one extra equivalent of base specifically to neutralize the HBr. A good starting point is 3.0 equivalents of base in total: 1.0 equivalent for the HBr neutralization and 2.0 equivalents for the reaction itself.

  • Choose the Right Strength (pKa): The base must be strong enough to deprotonate the pyridinium ion effectively but not so strong that it causes unwanted side reactions. Inorganic bases are generally preferred. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a reliable choice.[6][7]

The following diagram illustrates the initial acid-base equilibrium that must be overcome.

AcidBaseEquilibrium cluster_coupling Catalytic Cycle Participation (2.0 equiv Base Remaining) PyHBr Pyridine-H+Br- FreePy Free Pyridine PyHBr->FreePy Deprotonation Base Base (e.g., K3PO4) (3.0 equiv) Base->FreePy Cycle Enters Catalytic Cycle (e.g., Suzuki Transmetalation) Base->Cycle FreePy->Cycle Desired Path HBase Protonated Base (e.g., KH2PO4) KBr KBr

Caption: Acid-base equilibrium with a pyridine HBr salt.

Data-Driven Base Selection

When troubleshooting, it's crucial to select a base with an appropriate pKa (of its conjugate acid) to ensure the equilibrium favors the formation of the free pyridine.

BaseConjugate AcidpKa (approx.)Suitability & Comments
K₃PO₄ HPO₄²⁻12.3Excellent starting point. Good solubility in aqueous/organic mixtures, effective in many coupling types.[6]
Cs₂CO₃ HCO₃⁻10.3Highly effective, especially for difficult couplings. Increased solubility in organic solvents can be advantageous.[6][8]
K₂CO₃ HCO₃⁻10.3A good, cost-effective alternative to Cs₂CO₃, but can have lower solubility in some organic solvents.[7][9]
NaOt-Bu t-BuOH19.2Use with caution. Very strong base, often used in Buchwald-Hartwig aminations, but can promote side reactions.[8]
Et₃N Et₃NH⁺10.7Generally too weak and can act as a competing ligand for the palladium catalyst. Not recommended for initial screens.[7]
Q3: My reaction is still slow or stalling, even with excess base. Could my catalyst be the problem?

Yes. If the base issue is resolved, the next likely culprits are catalyst inhibition or decomposition.[2] You might observe the formation of palladium black, which indicates the catalyst has precipitated out of the solution and is no longer active.[2]

The Problem: The pyridine nitrogen or the bromide ion is interfering with the palladium catalyst.

The Solution: Ligand and Catalyst Choice

  • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands are essential. Ligands like SPhos, XPhos, or RuPhos are designed to be sterically demanding.[7][10] This bulkiness creates a protective pocket around the palladium atom, which both stabilizes the catalyst and physically hinders the pyridine nitrogen from coordinating and poisoning it.[2]

  • Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a source like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., SPhos Pd G3). Pre-catalysts are more stable and provide a more reliable and reproducible initiation of the catalytic cycle.[11]

  • Manage Bromide Concentration: While bromide is inherently present from the salt, its inhibitory effects can sometimes be mitigated by solvent choice. In some cases, less polar solvents can reduce the inhibitory effect of halide salts that are formed.

The following workflow provides a systematic approach to troubleshooting these interconnected issues.

TroubleshootingWorkflow Start Low Yield with Pyridine HBr Salt CheckBase Q: Is the base stoichiometry and strength correct? Start->CheckBase AdjustBase Action: Increase base to 3.0-4.0 equiv. Use K3PO4 or Cs2CO3. CheckBase->AdjustBase No CheckCatalyst Q: Is catalyst being poisoned or decomposing? CheckBase->CheckCatalyst Yes ReRun1 Re-run Reaction AdjustBase->ReRun1 CheckYield1 Q: Is yield improved? ReRun1->CheckYield1 Success Success! Optimize further if needed. CheckYield1->Success Yes CheckYield1->CheckCatalyst No AdjustCatalyst Action: Switch to bulky ligand (SPhos, XPhos). Use a pre-catalyst (e.g., G3). CheckCatalyst->AdjustCatalyst Likely OtherIssues Investigate other parameters: Solvent, Temperature, Reagent Purity CheckCatalyst->OtherIssues Unlikely ReRun2 Re-run Reaction AdjustCatalyst->ReRun2 CheckYield2 Q: Is yield improved? ReRun2->CheckYield2 CheckYield2->Success Yes CheckYield2->OtherIssues No

Caption: Troubleshooting workflow for pyridine HBr salt couplings.

Experimental Protocols

Protocol 1: Systematic Base Screening for Coupling with a Pyridine HBr Salt

This protocol outlines a parallel screening experiment to quickly identify an effective base.

Materials:

  • Pyridine HBr salt (1.0 equiv, e.g., 0.2 mmol)

  • Coupling partner (e.g., Arylboronic acid, 1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 2 mL)

  • Bases for screening: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Inert atmosphere reaction vials (e.g., 4 mL vials with septa caps)

  • Stir plate with heating

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the pyridine HBr salt (0.2 mmol), coupling partner (0.24 mmol), and palladium pre-catalyst (0.004 mmol) to each of three separate reaction vials.

  • Base Addition: To each vial, add one of the screening bases (3.0 equiv, 0.6 mmol).

    • Vial 1: K₃PO₄

    • Vial 2: Cs₂CO₃

    • Vial 3: K₂CO₃

  • Solvent Addition: Add the degassed solvent mixture (2 mL) to each vial via syringe.

  • Inert Atmosphere: Seal the vials tightly. If not performed in a glovebox, ensure the headspace is purged with inert gas.[3][12]

  • Reaction: Place the vials on a pre-heated stir plate (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to product.[2][3]

  • Analysis: Compare the conversion rates and final yields to identify the optimal base for your specific substrate combination.

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery - MDPI. (2017, September 19).
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
  • Hydrogenation reactions catalysed by a supported palladium complex | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides - PubMed. (2009, March 4).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol - Benchchem. (n.d.).
  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (2011, May 25).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. (n.d.).
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society - ACS Publications. (2009, February 6).
  • The correlation between the pKa of bases employed and reaction... - ResearchGate. (n.d.).
  • β-Hydride Elimination in Palladium-Catalyzed Reactions - SIOC. (n.d.).
  • The pKa Table Is Your Friend - Master Organic Chemistry. (2026, January 9).
  • Heterogeneous organophotocatalytic HBr oxidation coupled with oxygen reduction for boosting bromination of arenes - PMC. (2024, June 4).
  • C. The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).

Sources

Technical Support Guide: Stability of 5-Fluoropyridin-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth insights and practical solutions for handling and troubleshooting 5-Fluoropyridin-2-amine hydrobromide, focusing specifically on its stability under common laboratory (ambient) conditions. Our goal is to move beyond simple storage instructions and explain the chemical principles at play, empowering you to make informed decisions in your work.

Troubleshooting Guide: Addressing Common Issues

This section is for users who have encountered a specific problem and need to diagnose the cause and find a solution.

Question 1: My previously white or off-white 5-Fluoropyridin-2-amine hydrobromide has developed a yellow or brownish tint. What is happening and is it still usable?

Answer:

A visible color change is the most common indicator of chemical degradation. While the hydrobromide salt form provides a degree of protection to the electron-rich amino group against oxidation, it does not render the molecule completely inert. The discoloration is likely due to the formation of oxidized oligomeric or polymeric impurities.

  • Causality: This process is often initiated and accelerated by exposure to atmospheric oxygen and light. While the parent compound, 2-Amino-5-fluoropyridine, is noted to be air-sensitive, the salt form mitigates but does not eliminate this issue.[1][2]

  • Recommended Action: The usability of the material depends on the tolerance of your specific application to impurities.

    • Quantify Impurity: Perform an analysis by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage of the remaining pure compound.

    • Assess Impact: For non-critical applications, a small percentage of colored impurities might be acceptable. For sensitive applications, such as GMP synthesis or kinetic studies, using discolored material is not recommended.

    • Consider Purification: If the material is valuable, recrystallization may be an option to remove colored impurities.

Question 2: I am observing a new, more polar peak in my HPLC chromatogram that grows over time. What could this degradation product be?

Answer:

The appearance of a new, typically more polar peak is a classic sign of degradation. For fluorinated pyridine rings, a well-documented degradation pathway involves the nucleophilic substitution of the fluorine atom.[3]

  • Probable Mechanism: In the presence of moisture, which can be absorbed from the atmosphere (hygroscopicity), the fluoride can be displaced by a hydroxyl group. This reaction is often catalyzed by changes in the micro-environment's pH.[3] The resulting product would be 5-Hydroxy-2-aminopyridine hydrobromide, which is significantly more polar and would thus have a shorter retention time on a reverse-phase HPLC column.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to get a mass of the impurity peak. The expected mass would correspond to the hydroxylated product.

    • Mitigate Moisture: This issue strongly suggests that the compound has been exposed to humidity. Review your storage and handling procedures. Ensure the container is tightly sealed and consider storing it in a desiccator. For long-term storage, an inert atmosphere is recommended.[2][4][5]

Question 3: My free-flowing crystalline powder has become clumpy and difficult to handle. What is the cause?

Answer:

This indicates that the material has absorbed atmospheric moisture. Amine salts are frequently hygroscopic, and this physical change is a primary warning sign that the material is being exposed to too much humidity.

  • Underlying Issue: Absorbed water not only affects the physical properties but also acts as a reagent for potential degradation, most notably the hydrolysis of the C-F bond as discussed in the previous point.[3]

  • Recommended Action:

    • Dry the Material: The material can be dried under a high vacuum. A gentle heating cycle (e.g., 30-40°C) can be used, but a preliminary thermal stability check (TGA) is advised to ensure the material doesn't decompose at that temperature.

    • Improve Storage: Immediately transfer the dried material to a container with a high-integrity seal and store it in a desiccator or a glove box.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling and storage of 5-Fluoropyridin-2-amine hydrobromide.

Question 1: What are the definitive storage conditions to ensure the long-term stability of this compound?

Answer:

To maximize shelf-life and maintain purity, the compound must be protected from air, moisture, and light. The following table summarizes the recommended conditions based on Safety Data Sheet guidelines.[1][2][4][5][6]

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Cool temperatures slow the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The free-base is known to be air-sensitive; this prevents oxidation.[2]
Moisture Store in a desiccator or dry boxPrevents hygroscopic clumping and moisture-driven degradation pathways.[3]
Light Amber vial or store in the darkPrevents photo-degradation.
Container Tightly sealed, high-integrity vialMinimizes exposure to the ambient lab environment.[2][6]

Question 2: How stable is the compound when weighed and handled on the benchtop for daily experimental use?

Answer:

For short-term activities such as weighing and preparing solutions, 5-Fluoropyridin-2-amine hydrobromide is generally stable enough for routine handling. However, "ambient conditions" can vary widely. A lab with high humidity poses a greater risk than a controlled, dry environment.

  • Best Practices for Routine Use:

    • Allow the container to warm to room temperature before opening to prevent condensation.

    • Minimize the time the container is open to the atmosphere.

    • Weigh out the required amount and promptly and securely reseal the main container.

    • For multi-user labs, consider aliquoting the material into smaller, single-use vials to protect the main stock.

Question 3: What analytical methods are best for assessing the stability of my sample?

Answer:

A combination of methods provides the most comprehensive picture of stability:

  • HPLC with UV Detection: This is the workhorse technique for purity assessment. It can accurately quantify the parent compound and detect the emergence of impurity peaks over time.

  • LC-MS: This is invaluable for identifying unknown degradation products by providing mass-to-charge ratio data, which helps in elucidating their structures.[3]

  • ¹H and ¹⁹F NMR Spectroscopy: NMR can provide a clear picture of the molecule's structure. The appearance of new signals or changes in integration in the ¹H spectrum, or a new signal in the ¹⁹F spectrum, would be a definitive sign of degradation.

  • Karl Fischer Titration: This method specifically measures water content, which is useful for tracking moisture absorption if hygroscopicity is a concern.

Visualized Workflows and Mechanisms

Troubleshooting Flowchart for Suspected Degradation

This decision tree guides a researcher from initial observation to a conclusive action.

G cluster_0 Observation cluster_1 Initial Check cluster_2 Analytical Confirmation cluster_3 Decision & Action Start Suspected Degradation of 5-Fluoropyridin-2-amine HBr Visual Visual Inspection: Color Change? Clumping? Start->Visual HPLC Run HPLC-UV Analysis Visual->HPLC Degradation Suspected LCMS Run LC-MS for Identification HPLC->LCMS New Peaks Observed Purity Purity within Specification? HPLC->Purity Use Use Material Purity->Use Yes Purify Purify or Discard Purity->Purify No Review Review Storage & Handling (Desiccator, Inert Gas) Purify->Review

Caption: Troubleshooting workflow for suspected compound degradation.

Proposed Primary Degradation Pathway

This diagram illustrates the nucleophilic substitution of the fluorine atom by water.

G reactant 5-Fluoropyridin-2-amine HBr F-Py-NH3+ Br- product 5-Hydroxy-2-aminopyridine HBr HO-Py-NH3+ Br- reactant->product H₂O (Moisture) Nucleophilic Substitution

Caption: Primary degradation via hydrolysis of the C-F bond.

Experimental Protocols

Protocol: Stability Assessment via Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 5-Fluoropyridin-2-amine hydrobromide and tracking its stability over time.

1. Materials and Reagents:

  • 5-Fluoropyridin-2-amine hydrobromide sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Working Sample (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the 50:50 mobile phase mixture.

4. Experimental Procedure:

  • Time-Zero Analysis: As soon as a new bottle of the compound is received, prepare a sample and run the HPLC method. This is your baseline (T=0). Save the chromatogram and integrate all peaks. Calculate the area percent of the main peak.

  • Initiate Stability Study: Store the main container under the desired conditions (e.g., ambient benchtop, desiccator, refrigerator).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), take a small sample from the main container, prepare it according to the procedure, and run the HPLC analysis under the exact same conditions.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 baseline.

    • Look for a decrease in the area percent of the main peak.

    • Look for the appearance or growth of new peaks (impurities).

    • Calculate the total percentage of impurities at each time point.

5. Self-Validation and Trustworthiness:

  • Consistency is key. Use the same column, mobile phase batches (if possible), and instrument for all time points.

  • Run a system suitability standard (e.g., a stable compound like caffeine) before each run to ensure the HPLC system is performing consistently.

  • This protocol establishes a clear, quantifiable baseline against which all future measurements can be compared, providing a reliable system for tracking stability.

References

  • Thermo Fisher Scientific Inc. (2009). Safety Data Sheet: 2-Amino-5-fluoropyridine. Link (Note: A direct deep link to this specific SDS may not be stable; searching for CAS No. 21717-96-4 on the Fisher Scientific website is recommended).

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine. Link (Note: As with the above, searching the CAS number is the most reliable way to access the current SDS).

  • Capot Chemical Co., Ltd. (2014). Material Safety Data Sheet: 2-Amino-5-fluoropyridine. Link

  • Enamine Ltd. (2020). Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets. Link

  • Chen, J. G., Markovitz, D. A., Yang, A. Y., et al. (2000). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Pharmaceutical Development and Technology, 5(4), 561-70. Link

  • BLD Pharm. (n.d.). 21717-96-4|2-Amino-5-fluoropyridine. Link

  • MilliporeSigma. (n.d.). 5-Amino-2-fluoropyridine. Link (Note: This is for an isomer, but storage conditions are analogous).

  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-5-bromopyridine.

Sources

Technical Support Center: Purification of 5-Fluoropyridin-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-5FP-HBR-001 Subject: HPLC Purification Protocols & Troubleshooting for 5-Fluoropyridin-2-amine·HBr Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-Fluoropyridin-2-amine hydrobromide . This guide addresses the specific chromatographic challenges posed by this molecule: high polarity, basicity of the pyridine nitrogen, and the management of the hydrobromide counter-ion during purification.

PropertyDataImplication for HPLC
Compound 5-Fluoropyridin-2-amine·HBrSmall, polar, ionizable.
CAS (Free Base) 21717-96-4Reference for spectral data.
pKa (Predicted) ~4.6 (Ring N)Protonated (cationic) at pH < 4. Neutral at pH > 7.
UV Max ~235 nm, ~254 nmDetection at 254 nm is standard; 210 nm for impurities.
Solubility Water, MethanolCompatible with RP and HILIC modes.[1]

Part 1: Recommended Purification Protocols

We recommend two distinct approaches based on your final requirements. Method A is the industry standard for robustness but requires salt reformation. Method B is for direct analysis or purification of the salt form under specific conditions.

Method A: "Trap & Release" (High pH Reverse Phase)

Best for: High purity isolation, removing the HBr counter-ion to isolate the Free Base, which can be re-salted later.

Mechanism: At pH 10, the molecule is deprotonated (neutral), significantly increasing its retention on C18 columns and improving peak shape by eliminating ionic interactions with silanols.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Extend-C18). Do not use standard silica C18 at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 15 minutes (Slope depends on column dimensions).

  • Flow Rate: Scale to column ID (e.g., 1.0 mL/min for 4.6mm analytical; 20 mL/min for 19mm prep).

  • Detection: UV 254 nm.

Post-Run Processing:

  • Collect fractions.

  • Lyophilize (Ammonium bicarbonate is volatile).

  • Result: 5-Fluoropyridin-2-amine (Free Base).

  • To Restore HBr Salt: Dissolve Free Base in MeOH, add 1.05 eq of HBr (48% aq or in acetic acid), and evaporate/crystallize.

Method B: Ion-Pairing / Acidic Reverse Phase

Best for: Analytical checks or if high-pH columns are unavailable.

Mechanism: Uses acidic pH to keep the molecule protonated. Requires a "Base Deactivated" (BDS) or Polar-Embedded column to prevent peak tailing.

  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile + 0.08% TFA.

  • Gradient: 0% B hold for 2 min, then 0-30% B over 10 min.

  • Note: If purifying, this yields the TFA Salt , not the HBr salt.

Part 2: Troubleshooting Guide (FAQs)

Q1: My compound elutes in the void volume (retention factor ). Why?

Diagnosis: The molecule is too polar and positively charged at acidic pH, causing it to be repelled by the hydrophobic C18 phase. Corrective Actions:

  • Switch to Method A (High pH): Deprotonating the amine increases hydrophobicity.

  • Use Ion-Pairing: Add 5-10 mM Sodium Octanesulfonate (analytical only) or 0.1% Heptafluorobutyric acid (HFBA) to Mobile Phase A. This acts as a "chemical magnet," binding to the amine and sticking it to the C18 chain.

  • Switch Mode: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with a Bare Silica or Amide column.

    • HILIC MP: 90% ACN / 10% Ammonium Acetate (10mM, pH 5.0).

Q2: I see severe peak tailing (Asymmetry > 1.5).

Diagnosis: "Silanol Activity." The positively charged nitrogen on the pyridine ring interacts with residual negatively charged silanol groups (


) on the silica support.
Corrective Actions: 
  • Add a Competitor: Spike Mobile Phase A with 5-10 mM Triethylamine (TEA). TEA saturates the silanol sites, blocking them from your analyte.

  • Increase Buffer Strength: Raise buffer concentration to 20-25 mM to suppress ionic interactions.

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Q3: I purified the compound using TFA, but the NMR looks different.

Diagnosis: Counter-ion Scrambling. Explanation: When you inject the HBr salt into a mobile phase containing 0.1% TFA , the stronger acid (TFA) and its vast molar excess in the mobile phase will displace the bromide ion. Solution: You have isolated 5-Fluoropyridin-2-amine Trifluoroacetate .

  • Fix: Perform a salt exchange (Free base method above) or use Formic Acid (volatile) if a Formate salt is acceptable.

Q4: Can I inject the HBr salt directly onto the Prep Column?

Diagnosis: Solubility & pH Shock. Guidance: Yes, but dissolve the sample in a solvent composition similar to the starting mobile phase (e.g., 5% ACN / 95% Water).

  • Warning: Dissolving in 100% MeOH or DMSO and injecting a large volume can cause "solvent breakthrough," where the strong solvent carries the analyte down the column, ruining the separation.

Part 3: Decision Logic & Workflow

The following diagrams illustrate the decision process for method selection and the purification workflow to ensure the correct salt form is obtained.

PurificationLogic Start Start: 5-Fluoropyridin-2-amine HBr Goal What is the Goal? Start->Goal Analytical Analytical Check (Purity/ID) Goal->Analytical Check Purity Prep Preparative Isolation Goal->Prep Isolate Compound LowPH Method B: Low pH (TFA) Polar-Embedded C18 Analytical->LowPH Standard Check ColSelect Column/pH Selection Prep->ColSelect HighPH Method A: High pH (pH 10) Hybrid C18 ColSelect->HighPH Best Peak Shape & Loading ColSelect->LowPH If High pH Column Unavailable HILIC Method C: HILIC Bare Silica/Amide ColSelect->HILIC If Retention < 1 min on C18 Result1 Result: Free Base (High Purity) HighPH->Result1 Result2 Result: TFA Salt (Counter-ion Swap) LowPH->Result2

Figure 1: Decision Matrix for Method Selection. Green path indicates the recommended route for purification.

SaltExchange Crude Crude Mixture (HBr Salt + Impurities) PrepLC Prep HPLC (pH 10) Ammonium Bicarbonate Crude->PrepLC Fractions Collect Fractions (Free Base in soln) PrepLC->Fractions Lyophilize Lyophilization (Remove Water/NH4HCO3) Fractions->Lyophilize FreeBaseSolid Solid Free Base (Pure) Lyophilize->FreeBaseSolid Resalt Add HBr (1.05 eq) in Methanol FreeBaseSolid->Resalt Optional: Restore Salt Final Final Product: 5-Fluoropyridin-2-amine HBr Resalt->Final

Figure 2: "Trap and Release" Workflow to ensure purity and correct salt stoichiometry.

Part 4: Technical Specifications & Data

Method Parameters Summary
ParameterHigh pH (Recommended)Low pH (Alternative)
Stationary Phase Hybrid C18 (e.g., BEH, Gemini-NX)Polar-Embedded C18 / C18-PFP
Buffer 10mM NH₄HCO₃ (pH 10)0.1% TFA or 0.1% Formic Acid
Organic Modifier AcetonitrileAcetonitrile
Typical Retention Moderate to High (

)
Low (

)
Peak Shape Sharp, SymmetricalPotential Tailing (requires end-capping)
Mass Spec Compat. Yes (Negative/Positive Mode)Yes (Positive Mode)
Safety & Stability Note
  • Corrosion Warning: Do not use Hydrobromic Acid (HBr) as a mobile phase modifier in standard stainless steel HPLC systems. It is highly corrosive. If HBr is absolutely required in the eluent, use a biocompatible (PEEK/Titanium) LC system.

  • Stability: 5-Fluoropyridin-2-amine is stable in aqueous buffers for >24 hours. However, avoid prolonged storage in high pH buffers (> pH 11) to prevent potential degradation of the fluorine substituent (nucleophilic aromatic substitution, though slow).

References

  • PubChem. (n.d.). 2-Amino-5-fluoropyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2022). Strategy for Preparative LC Purification. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in RPLC and HILIC. Journal of Chromatography A.
  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines. (Reference for separation behavior of pyridine isomers). Retrieved from [Link]

Sources

Preventing discoloration of 2-Amino-5-fluoropyridine hydrobromide during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoropyridine hydrobromide. It addresses the common issue of product discoloration during storage and outlines preventative measures to ensure the compound's integrity for experimental use.

Troubleshooting Discoloration of 2-Amino-5-fluoropyridine Hydrobromide

This section is designed to help you diagnose and resolve issues related to the discoloration of your 2-Amino-5-fluoropyridine hydrobromide.

Question 1: My previously white or off-white 2-Amino-5-fluoropyridine hydrobromide powder has turned yellow/brown/pinkish upon storage. What is causing this?

Answer:

The discoloration of 2-Amino-5-fluoropyridine hydrobromide is most commonly a result of oxidative degradation. The aminopyridine ring is electron-rich, making it susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by exposure to light, moisture, and elevated temperatures.[3][4][5]

The primary sites of oxidation are the amino group and the pyridine ring itself.[6] Oxidation can lead to the formation of highly colored impurities, such as nitro or nitroso compounds, and potentially polymeric species, which can range in color from yellow to dark brown.[2][7] While the hydrobromide salt form offers some protection to the pyridine nitrogen by protonation, the exocyclic amino group remains a primary site for oxidation.[7]

Question 2: Is the discolored product still usable for my experiments?

Answer:

It is strongly recommended not to use the discolored product for experiments where high purity is critical. The presence of colored impurities indicates that the compound has degraded, and the purity is no longer as stated on the certificate of analysis. These impurities can lead to:

  • Inaccurate quantification: The molar concentration of your active compound will be lower than calculated.

  • Unpredictable reactivity: Impurities may interfere with your reaction, leading to unexpected side products or lower yields.

  • Altered biological activity: In drug development, degradation products can have different efficacy or toxicity profiles.

For applications where purity is less critical, the usability would need to be determined on a case-by-case basis, ideally after re-analysis of the material. However, for reliable and reproducible results, using a fresh, non-discolored batch is the best practice.

Best Practices for Storage and Handling

To prevent discoloration and maintain the integrity of 2-Amino-5-fluoropyridine hydrobromide, adhere to the following protocols.

Core Principle: The Exclusion of Atmospheric Oxygen and Light

The key to preventing discoloration is to create a storage environment that minimizes exposure to oxygen and light. Aminopyridines are known to be sensitive to air.[4][5]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[8]Reduces the rate of chemical degradation.
Atmosphere Inert Gas Blanket (Argon or Nitrogen)[9]Displaces oxygen, the primary driver of oxidative discoloration.[1][2]
Light Store in a dark place, using an amber vial.[9]Prevents photolytic degradation, which can catalyze oxidation.[3][6]
Container Tightly sealed, corrosion-resistant container (e.g., glass or HDPE).[10][11]Prevents ingress of moisture and air. Hydrobromide salts can be corrosive.[12]
Experimental Protocol: Inert Atmosphere Packaging for Long-Term Storage

This protocol describes how to properly package 2-Amino-5-fluoropyridine hydrobromide for long-term storage to prevent degradation.

Materials:

  • 2-Amino-5-fluoropyridine hydrobromide

  • Amber glass vial with a PTFE-lined cap

  • Schlenk line or glove box

  • Source of dry, inert gas (Argon or Nitrogen)

  • Parafilm or other sealing film

Procedure:

  • Preparation: If not already in a glove box, place the vial containing the 2-Amino-5-fluoropyridine hydrobromide and the cap into a larger flask connected to a Schlenk line.

  • Inerting the Vial: Cycle the atmosphere in the flask between vacuum and the inert gas at least three times to remove residual atmospheric oxygen.

  • Backfilling: After the final vacuum cycle, backfill the flask with the inert gas to a pressure slightly above atmospheric pressure.

  • Sealing: While under the positive pressure of the inert gas, tightly screw the cap onto the vial.

  • Final Sealing: Remove the vial from the flask and wrap the cap-vial interface with Parafilm for an extra layer of protection against atmospheric contamination.

  • Labeling and Storage: Clearly label the vial with the compound name, date of packaging, and storage conditions. Store in a cool, dark, and dry location.[8][10]

Diagram of Preventative Storage Workflow

G cluster_0 Initial State cluster_1 Prevention Protocol cluster_2 Optimal Storage cluster_3 Outcome A Receive 2-Amino-5- fluoropyridine HBr B Transfer to Amber Vial in Glovebox/Schlenk Line A->B Immediate Action I Exposure to Air, Light, or Moisture A->I C Backfill with Inert Gas (Ar/N2) B->C D Tightly Seal with PTFE-lined Cap C->D E Wrap with Parafilm D->E F Store in Cool, Dark, Dry Place E->F G Product Integrity Maintained F->G Correct Storage H Discoloration (Oxidation) I->H

Caption: Workflow for preventing discoloration of 2-Amino-5-fluoropyridine HBr.

Frequently Asked Questions (FAQs)

Q1: I dissolved the 2-Amino-5-fluoropyridine hydrobromide in a solvent and the solution turned color over time. Why did this happen?

A1: Similar to the solid-state, discoloration in solution is due to oxidation. Dissolved oxygen in the solvent can react with the compound. To prevent this, use a degassed solvent (e.g., by sparging with an inert gas or through freeze-pump-thaw cycles) and maintain an inert atmosphere over the solution. It is best practice to prepare solutions fresh for each experiment.[3]

Q2: Are there any incompatible materials I should avoid storing this compound near?

A2: Yes. Avoid storing 2-Amino-5-fluoropyridine hydrobromide near strong oxidizing agents, as they can aggressively accelerate degradation.[4][5] Also, keep it away from strong bases, which will deprotonate the hydrobromide salt and may affect stability.

Q3: My compound arrived with a slight yellowish tint. Is this acceptable?

A3: While the ideal color is white to off-white, a very slight initial tint may be within the product's specification. However, if the color is pronounced or if it darkens over time, this is a clear indication of degradation. Always refer to the supplier's certificate of analysis and contact their technical support if you have concerns about the quality of the received material.

Q4: What is the fundamental chemical reason for the oxidative instability of aminopyridines?

A4: The amino group (-NH₂) is an electron-donating group. It increases the electron density of the pyridine ring, making the entire molecule more susceptible to losing electrons, which is the definition of oxidation.[2] This high electron density makes it reactive towards electrophiles, including molecular oxygen.

Diagram of Discoloration Causality

G cluster_Stressors Environmental Stressors Compound 2-Amino-5-fluoropyridine HBr (Electron-Rich System) Reaction Oxidative Degradation Compound->Reaction Oxygen Atmospheric Oxygen (O2) Oxygen->Reaction Light UV/Visible Light Light->Reaction Catalyzes Moisture Moisture (H2O) Moisture->Reaction Can Facilitate Products Formation of Colored Oxidized Impurities Reaction->Products

Caption: Key factors leading to the discoloration of 2-Amino-5-fluoropyridine HBr.

References

  • LookChem. (n.d.). 2-Amino-5-fluoropyridine 21717-96-4 MSDS. Retrieved from [Link]

  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584.
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]

  • Lee, K., et al. (2012). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. Retrieved from [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.... Retrieved from [Link]

Sources

Technical Support Center: Optimizing 5-Fluoropyridin-2-amine HBr Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Sandmeyer-type substitution of 5-fluoropyridin-2-amine. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize this critical transformation with confidence.

The conversion of an aromatic amine, such as 5-fluoropyridin-2-amine, into an aryl bromide is a cornerstone transformation in medicinal chemistry and materials science.[1] The reaction proceeds via a two-stage process: the initial formation of a diazonium salt, followed by a copper(I)-catalyzed substitution.[2][3] Temperature is arguably the most critical parameter in this sequence, directly influencing the stability of key intermediates and, consequently, the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction pathway for converting 5-fluoropyridin-2-amine to 2-bromo-5-fluoropyridine?

The transformation is a classic Sandmeyer reaction, which involves two distinct, temperature-sensitive stages.[2][4]

  • Diazotization: The primary amine (5-fluoropyridin-2-amine) is treated with a nitrite source (typically sodium nitrite, NaNO₂) in the presence of a strong mineral acid (hydrobromic acid, HBr) at low temperatures. This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.[5]

  • Copper-Catalyzed Bromination: The resulting aryl diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion, releasing nitrogen gas (N₂) and yielding the desired 2-bromo-5-fluoropyridine.[5][6]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Overall workflow for the Sandmeyer bromination." fontsize=10 } enddot

Caption: Overall workflow for the Sandmeyer bromination.

Q2: Why is strict low-temperature control (0–5 °C) essential during the diazotization step?

This is the most critical parameter for a successful reaction. Aryl diazonium salts, especially those derived from heterocyclic amines, are thermally unstable intermediates.[7][8] Maintaining a temperature between 0–5 °C is crucial for two primary reasons:

  • Preventing Premature Decomposition: Above 5-10 °C, the diazonium salt can rapidly decompose.[9]

  • Minimizing Side Reactions: The primary decomposition pathway in an aqueous acidic medium is the reaction with water to form a phenol.[7] In this case, elevated temperatures will lead to the formation of 5-fluoro-2-hydroxypyridine, a significant impurity that can be difficult to separate and drastically reduces the yield of the desired bromo-product.

Maintaining low temperatures ensures the diazonium salt is formed and "held" in solution long enough to be used in the subsequent substitution step.[10]

Q3: What is the role of temperature in the second step (copper-catalyzed substitution), and what is a typical range?

Once the cold diazonium salt solution is added to the copper(I) bromide catalyst, the temperature's role shifts. Here, a controlled increase in temperature is often necessary to drive the reaction to completion. The substitution proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

The process involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses N₂ gas to form an aryl radical.[3] This radical subsequently reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[2]

  • Initiation: The reaction can often start at room temperature upon addition of the diazonium salt.

  • Completion: To ensure the reaction goes to completion, gentle warming is frequently employed. A typical temperature range for this stage is between room temperature and 60-75 °C.[7] This thermal input provides the activation energy needed to ensure all the diazonium salt is converted.

Q4: Can I pre-mix the sodium nitrite and the amine before adding the acid?

Absolutely not. Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite and a strong acid like HBr.[7] Adding acid to a mixture of the amine and nitrite can lead to an uncontrolled, highly exothermic reaction, making temperature control impossible and creating a significant safety hazard. The correct procedure is always to dissolve the amine in the cold acid first, and then add the sodium nitrite solution slowly and dropwise.[7]

Troubleshooting Guide

Problem: My reaction yield is very low or I isolated no product.

This is a common issue, often traced back to the stability of the diazonium intermediate.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Troubleshooting decision tree for low reaction yield." fontsize=10 } enddot

Caption: Troubleshooting decision tree for low reaction yield.

Problem: My final product is contaminated with a significant amount of 5-fluoro-2-hydroxypyridine.

  • Causality: This is a direct result of the diazonium salt reacting with water, a reaction that is highly temperature-dependent.[7]

  • Solution:

    • Verify Temperature Control: Your primary focus should be on the diazotization step. Ensure your cooling bath (ice-salt is recommended) is effective and that the internal reaction temperature never exceeds 5 °C.

    • Slow the Addition: The dropwise addition of the aqueous sodium nitrite solution should be very slow to prevent any localized temperature spikes.

    • Use Sufficient Acid: Ensure you are using a sufficient excess of hydrobromic acid. High acidity helps to suppress side reactions.[5]

Problem: I observed a sudden, vigorous evolution of gas during the reaction.

  • Causality: This indicates a rapid, uncontrolled decomposition of the diazonium salt. This can happen in two scenarios:

    • During diazotization if the temperature rises too quickly.

    • During the substitution step if the cold diazonium salt solution is added too quickly to a warm copper(I) bromide solution.

  • Solution:

    • Always add the sodium nitrite solution slowly to the cold amine/acid mixture.

    • Ensure the copper(I) bromide solution is also cooled before you begin adding the diazonium salt solution.

    • Add the diazonium salt solution to the CuBr solution slowly, allowing for a controlled release of nitrogen gas.

Data Summary: Temperature Effects
ParameterRecommended RangeConsequence of Deviation (Too High)Consequence of Deviation (Too Low)
Diazotization Temp. 0–5 °C[11]Rapid decomposition of diazonium salt, formation of phenolic byproduct, low yield.[7]Reaction may be sluggish, but generally less problematic than high temp.
Substitution Temp. Room Temp to 75 °C[4][7]Potential for increased side products or product decomposition at very high temps.Incomplete or stalled reaction, leading to low conversion and yield.[12]

Experimental Protocols

Protocol 1: Diazotization of 5-Fluoropyridin-2-amine

This protocol is a synthesis of established procedures and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-fluoropyridin-2-amine (1.0 eq).

  • Acidification: Add 48% hydrobromic acid (approx. 5.0 eq). Stir the mixture and cool it to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.[11]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 2.5 eq) in deionized water. Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture via the dropping funnel. CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition should be slow enough to prevent any temperature rise above 5 °C.[7]

  • Stirring: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0–5 °C.[13]

  • Verification (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate dark blue color. This confirms that enough nitrite has been added to complete the diazotization.[7] The resulting cold solution of 5-fluoro-2-pyridinediazonium bromide is used immediately in the next step.

Protocol 2: Sandmeyer Substitution
  • Catalyst Preparation: In a separate, larger flask, dissolve copper(I) bromide (CuBr, approx. 1.5 eq) in 48% hydrobromic acid. Cool this solution in an ice bath.

  • Addition: Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Heating: Gently heat the reaction mixture to 60–70 °C for 1 hour to ensure the reaction goes to completion.[7]

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully neutralizing with a base (e.g., NaOH solution) until the solution is basic. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[11] The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Note: 2-bromo-5-fluoropyridine can be volatile, so care should be taken during solvent removal.[11]

References
  • Yadav, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023, September 8). Royal Society of Chemistry. Available at: [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available at: [Link]

  • LS College. (2022, January 21). Sandmeyer reaction. Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Available at: [Link]

  • da Silva, J. P., et al. (2020). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Hygroscopicity in 5-Fluoropyridin-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of 5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3) .

While hydrobromide (HBr) salt formation is a highly effective, industry-standard method to improve the aqueous solubility and dissolution rate of basic pharmaceutical entities[1], it inherently introduces significant hygroscopicity challenges. The highly electronegative bromide anion readily acts as a hydrogen-bond acceptor, pulling atmospheric moisture into the crystal lattice. This can lead to hydrate formation, deliquescence, and critical stoichiometric errors during synthesis.

This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducibility in your workflows.

Part 1: Mechanistic Understanding (The "Why")

Q: Why does 5-Fluoropyridin-2-amine hydrobromide absorb moisture so aggressively compared to its free base?

A: The hygroscopicity is driven by the thermodynamics of the salt's crystal lattice. The protonated amine creates a localized positive charge, while the bromide counterion (Br⁻) carries a concentrated negative charge. If the internal crystal packing does not fully satisfy the hydrogen-bonding potential of the bromide ion, it will spontaneously absorb atmospheric water molecules to stabilize itself[2]. This moisture uptake alters the internal energy and thermodynamic activity of the solid, transitioning the powder from an anhydrous state to a hydrate, and eventually to a deliquescent liquid if the relative humidity (RH) exceeds the deliquescence point[1].

Q: How does this moisture uptake compromise my experimental data?

A: Moisture acts as an unmeasured impurity. If your protocol calls for 100 mg of anhydrous 5-Fluoropyridin-2-amine hydrobromide, but the batch has absorbed 10% water by weight, you are introducing a 10% stoichiometric deficit of your active pharmaceutical ingredient (API). Furthermore, water can alter the pH microenvironment of the salt, accelerating the hydrolytic degradation of sensitive functional groups or poisoning moisture-sensitive catalysts (e.g., in Buchwald-Hartwig cross-coupling reactions)[1].

MoistureImpact A 5-Fluoropyridin-2-amine Hydrobromide C Hydrogen Bonding with Br- Anion A->C B Atmospheric Moisture (>40% RH) B->C D Hydrate Formation (Crystal Lattice Shift) C->D E Deliquescence (Clumping/Liquefaction) D->E F Stoichiometric Errors in Dosing D->F G Reagent Degradation / Catalyst Poisoning E->G

Logical flow of moisture-induced degradation and failure modes in hydrobromide salts.

Part 2: Handling & Storage Protocols (The "How-To")

Q: What is the standard protocol for weighing and dispensing this compound without moisture contamination?

A: To establish a self-validating handling system, you must control the environment rather than rushing the weighing process.

Step-by-Step Dispensing Methodology:

  • Environmental Control: Perform all weighing inside a controlled glove box or a dynamic humidity-controlled enclosure purged with dry Nitrogen or Argon (target RH < 15%).

  • Static Elimination: Hygroscopic powders often develop static charges when dried. Use an anti-static ionizer fan directed at the balance to prevent the powder from clinging to the spatula or flying out of the weigh boat.

  • Vessel Preparation: Pre-weigh your reaction flask equipped with a rubber septum.

  • Transfer: Dispense the required mass of 5-Fluoropyridin-2-amine hydrobromide directly into the flask.

  • Sealing: Seal the flask with the septum inside the glove box. Wrap the septum with Parafilm before exposing the flask to ambient laboratory air.

  • Validation: Perform a Karl Fischer (KF) titration on a parallel dummy sample exposed to the same handling time to validate that moisture uptake remained below your acceptable threshold (typically < 0.5%)[3].

Q: My batch has clumped and become sticky. How do I recover and dry it without degrading the compound?

A: Depending on the severity of the moisture ingress, you must choose between Vacuum Oven Drying (for mild clumping) or Azeotropic Distillation (for severe deliquescence). Heating a wet HBr salt excessively can cause the hydrobromic acid to dissociate or promote unwanted side reactions.

Protocol A: Mild Clumping (Vacuum Oven Drying)

  • Pulverization: Inside a dry environment, gently crush the clumps using a glass mortar and pestle to maximize surface area.

  • Spreading: Spread the powder in a thin, even layer (< 5 mm thick) on a glass petri dish.

  • Drying: Place the dish in a vacuum oven. Set the temperature to 45 °C (do not exceed 50 °C to prevent thermal degradation or sublimation). Apply a high vacuum (< 10 mbar).

  • Duration: Leave under vacuum for 12–24 hours.

  • Cooling: Crucial Step: Backfill the oven with dry Argon or Nitrogen before opening. Transfer the hot dish immediately to a desiccator containing fresh Phosphorus Pentoxide (P₂O₅) and allow it to cool to room temperature.

Protocol B: Severe Deliquescence (Azeotropic Distillation)

  • Suspension: Transfer the wet, gummy mass into a round-bottom flask. Add anhydrous Toluene or Acetonitrile (approx. 10 mL per gram of compound).

  • Distillation: Attach the flask to a rotary evaporator. The water will form a low-boiling azeotrope with the solvent.

  • Evaporation: Evaporate under reduced pressure at 40 °C until a dry powder remains.

  • Secondary Drying: Subject the resulting powder to Protocol A for 4 hours to remove residual solvent.

DryingWorkflow Step1 1. Visual & Analytical Assessment (Karl Fischer Titration) Step2 2. Select Drying Method Step1->Step2 Step3A 3A. Vacuum Oven Drying (45°C, <10 mbar, 24h) Step2->Step3A Mild clumping Step3B 3B. Azeotropic Distillation (Anhydrous Toluene/MeCN) Step2->Step3B Severe deliquescence Step4 4. Cool under Argon/N2 in Desiccator Step3A->Step4 Step3B->Step4 Step5 5. Re-verify Moisture Content (<0.5% target) Step4->Step5

Step-by-step experimental workflow for recovering hygroscopic HBr salts.

Part 3: Quantitative Data & Environmental Parameters

To ensure reproducibility, researchers must monitor the ambient Relative Humidity (RH) of their laboratory and storage areas. The following table summarizes the quantitative relationship between atmospheric moisture and the physical state of hydrobromide salts based on dynamic vapor sorption (DVS) principles[3].

Relative Humidity (RH)Physical State of APIThermodynamic BehaviorRequired Handling Action
< 15% Free-flowing powderStable, anhydrous state maintained.Standard handling; ideal for long-term storage.
15% - 40% Mild clumpingSurface adsorption of water molecules begins.Use static eliminators; limit ambient exposure to < 2 minutes.
40% - 60% Heavy clumping / StickyHydrate formation (e.g., monohydrate/dihydrate)[2].Do not weigh in ambient air. Glove box required.
> 60% Deliquescence (Liquefaction)Crystal lattice dissolves in its own absorbed moisture.Immediate azeotropic recovery required. Store over P₂O₅.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts Source: ResearchGate URL:[Link]

  • Hygroscopicity Effects on Pharmaceuticals Source: Scribd (JSS College of Pharmacy) URL:[Link]

Sources

Technical Support Center: 5-Fluoropyridin-2-amine Hydrobromide Degradation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the degradation profiling of 5-Fluoropyridin-2-amine hydrobromide (CAS: 1003043-41-1). This compound is a critical fluorinated building block and active pharmaceutical ingredient (API) intermediate. Because of its unique electronic properties—driven by the electron-withdrawing fluorine atom and the hydrobromide salt form—it exhibits specific vulnerabilities under environmental stress.

This guide provides researchers and drug development professionals with causality-driven methodologies, self-validating protocols, and targeted troubleshooting strategies for executing stability-indicating LC-MS/MS workflows.

Mechanistic Causality of Degradation

To develop a robust stability-indicating method (SIM), you must first understand why the molecule degrades. The degradation of 5-Fluoropyridin-2-amine HBr is primarily governed by the electronic landscape of the pyridine ring:

  • Hydrolytic Deamination: The highly electronegative fluorine atom at the 5-position and the pyridine nitrogen withdraw electron density from the C2 position. This makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to the loss of ammonia and the formation of 5-fluoro-2-pyridone.

  • Salt-Induced Auto-Catalysis: The hydrobromide (HBr) salt inherently lowers the local pH of unbuffered aqueous solutions. If samples are not properly buffered during preparation, this localized acidity can auto-catalyze hydrolytic degradation, leading to false-positive instability results.

  • Oxidative N-Oxidation: Exposure to peroxides typically targets the pyridine nitrogen, forming an N-oxide derivative, which drastically alters the molecule's polarity and chromatographic retention.

DegradationPathways API 5-Fluoropyridin-2-amine HBr Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (H2O2) API->Oxidation Photolysis Photolysis (UV/Vis) API->Photolysis Thermal Thermal Stress API->Thermal Deg1 5-Fluoro-2-pyridone (Deamination) Hydrolysis->Deg1 -NH3 Deg2 Pyridine N-oxide Derivative Oxidation->Deg2 +O Deg3 Defluorinated / Dimeric Products Photolysis->Deg3 Radical Deg4 Free Base Formation & HBr Loss Thermal->Deg4 >100°C

Caption: Mechanistic degradation pathways of 5-Fluoropyridin-2-amine HBr under ICH Q1A stress conditions.

Quantitative Stress Conditions & Degradation Limits

According to[1], the objective of a forced degradation study is not to completely destroy the molecule, but to achieve a target degradation of 5% to 20% [2]. This specific window ensures that primary degradants are formed in sufficient quantities for LC-MS/MS structural elucidation without triggering secondary, non-physiologically relevant degradation cascades.

Table 1: Standardized Stress Conditions for 5-Fluoropyridin-2-amine HBr
Stress TypeReagent / ConditionTimeframeTarget DegradationExpected Primary Degradant
Acid Hydrolysis 0.1 N HCl at 60°C24 - 48 hours10 - 15%5-Fluoro-2-pyridone
Base Hydrolysis 0.1 N NaOH at 60°C24 - 48 hours10 - 20%5-Fluoro-2-pyridone
Oxidation 3% H₂O₂ at Room Temp2 - 24 hours5 - 15%Pyridine N-oxide (+16 Da)
Thermal (Solid) 105°C (Dry Heat)7 days< 5%Free base (Loss of HBr)
Photolysis 1.2 million lux hours (UV/Vis)~7 days5 - 10%Defluorinated dimers

Self-Validating Experimental Protocol: Forced Degradation

To ensure[3], your protocol must be a self-validating system. This means every stressed sample must be accompanied by appropriate controls to prove that the observed peaks are true degradants and not matrix artifacts or analytical noise.

Step 1: Stock Solution Preparation
  • Weigh exactly 10.0 mg of 5-Fluoropyridin-2-amine HBr.

  • Dissolve in 10.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock.

    • Causality Note: Methanol is preferred over Acetonitrile for the stock to prevent potential side reactions (e.g., amidine formation) under extreme basic stress.

Step 2: Stress Application & Control Generation
  • Stressed Sample: Transfer 1.0 mL of stock to a 10 mL volumetric flask. Add 1.0 mL of the stressing agent (e.g., 0.1 N HCl).

  • Unstressed Control: Transfer 1.0 mL of stock to a 10 mL flask. Add 1.0 mL of neutral diluent. Store at 4°C.

  • Blank Matrix Control: Add 1.0 mL of neutral diluent and 1.0 mL of stressing agent to a flask (No API).

  • Expose the Stressed Sample and Blank Matrix Control to the target environmental condition (e.g., 60°C for 24 hours).

Step 3: Quenching & Neutralization (Critical Step)
  • After the designated timeframe, immediately cool the samples in an ice bath to halt thermal kinetics.

  • Neutralize: Add an equimolar amount of neutralizing agent (e.g., 1.0 mL of 0.1 N NaOH for acid-stressed samples).

    • Causality Note: Failure to neutralize will cause the degradation to continue while the sample sits in the autosampler queue, leading to irreproducible quantitative results and potential damage to the LC column stationary phase.

  • Dilute all flasks to the 10 mL mark with mobile phase A.

Step 4: LC-MS/MS Acquisition
  • Run a System Suitability Test (SST) to verify column performance.

  • Inject the Blank Matrix Control to map background ions.

  • Inject the Unstressed Control to establish the baseline purity and parent mass.

  • Inject the Stressed Sample. [4] should be utilized in positive Electrospray Ionization (+ESI) mode, scanning for the parent ion [M+H]⁺ and correlating mass shifts (e.g., +16 Da for oxidation, -17 Da for deamination).

Troubleshooting Guides & FAQs

When [5], analysts frequently encounter chromatographic and mass-balance anomalies. Use the following Q&A to troubleshoot specific issues.

Q: Why am I observing severe peak splitting or tailing for the parent 5-Fluoropyridin-2-amine peak? A: This is a classic symptom of a diluent-mobile phase mismatch exacerbated by the hydrobromide salt. The HBr salt dissociates in solution, and if the sample diluent has a drastically different pH or organic composition than the initial mobile phase, the basic amine group will exist in a mixed ionization state during injection.

  • Resolution: Ensure your final sample diluent exactly matches the initial gradient conditions. Use a volatile buffer in your mobile phase (e.g., 10 mM Ammonium Formate, pH 3.0) to lock the amine into a single, fully protonated state, ensuring a sharp, symmetrical peak.

Q: During oxidative stress (H₂O₂), I detect a +16 Da mass shift indicating N-oxidation, but the degradant co-elutes perfectly with the parent peak. How can I resolve them? A: N-oxidation increases the polarity of an already highly polar molecule. On a standard C18 column, both the parent and the N-oxide lack sufficient hydrophobic retention and will elute in or near the void volume.

  • Resolution: Switch your chromatographic chemistry. Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded C18 phase (e.g., Waters Atlantis T3). This will increase the retention of polar species and allow the subtle polarity difference between the amine and the N-oxide to resolve.

Q: My mass balance calculation is failing (<90% recovery) after thermal and basic degradation. Where did the API go? A: Mass balance failures occur when degradation products are formed but not detected. For 5-Fluoropyridin-2-amine, basic hydrolysis causes deamination, releasing ammonia gas (which escapes) and forming 5-fluoro-2-pyridone. Furthermore, some degradants may lack a strong UV chromophore or may not ionize efficiently in +ESI.

  • Resolution: Follow the decision tree below. Implement an orthogonal universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in tandem with your [6] to detect non-UV absorbing species.

TroubleshootingWorkflow Start Mass Balance Failure (<90% Recovery) Check1 Check LC-UV vs LC-MS Response Factors Start->Check1 Check2 Evaluate Volatile Degradants (e.g., NH3) Start->Check2 Check3 Assess Column Retention/Elution Start->Check3 Fix1 Use Orthogonal Detector (CAD/ELSD) Check1->Fix1 Divergent Responses Fix2 Modify Sample Prep (Trap Volatiles) Check2->Fix2 Suspected Loss Fix3 Adjust Gradient / Wash Column Check3->Fix3 Late Eluters

Caption: Decision tree for troubleshooting mass balance failures during degradation profiling.

Q: I am seeing a large, unexpected peak at the solvent front in MS mode for all my stressed samples, but nothing in UV. What is this? A: This is likely the bromide ion (Br⁻) from the hydrobromide salt. In negative ESI mode (-ESI), bromide produces a strong signal at m/z 79 and 81. Even in positive mode (+ESI), high concentrations of halide salts can cause significant ion suppression at the solvent front or form adducts.

  • Resolution: Divert the LC flow to waste for the first 1-2 minutes of the run to prevent the bulk of the bromide salt from entering and contaminating the mass spectrometer source.

References

1. - Resolve Mass Laboratories. 2. - YouTube (Resolve Mass Laboratories). 3. - Onyx Scientific. 4. - Journal of Pharmaceutical Analysis (NIH). 5. - ResearchGate. 6. - Research in Pharmaceutical Sciences (NIH).

Sources

Technical Support Center: 5-Fluoropyridin-2-amine Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Drying, Troubleshooting, and Quality Control

Welcome to the technical support center for handling 5-Fluoropyridin-2-amine hydrobromide salt. As a crucial building block in pharmaceutical and agrochemical research, the integrity of this compound is paramount.[1][2] Improper drying is a common source of experimental variability, leading to issues with stability, accurate measurements, and downstream reaction performance.

This guide, structured in a practical question-and-answer format, provides Senior Application Scientist-level insights into the science behind effective drying protocols. We will explore the "why" behind each step, enabling you to make informed decisions for optimal results.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

Q1: Why is meticulous drying of 5-Fluoropyridin-2-amine hydrobromide salt so critical?

Proper drying is fundamental for several reasons:

  • Chemical Stability: Residual moisture can promote degradation or unwanted side reactions. The hydrobromide salt form, while generally stable, can be hygroscopic—meaning it readily absorbs moisture from the atmosphere.[3]

  • Accurate Stoichiometry: Undetected water or solvent content leads to inaccurate weighing, which compromises the stoichiometry of subsequent reactions, affecting yields and purity.

  • Downstream Performance: Many chemical reactions, particularly those involving organometallics or water-sensitive reagents, can be inhibited or completely quenched by residual moisture or protic solvents.

  • Physical Handling: A truly dry, free-flowing powder is easier to handle and dispense accurately compared to a clumpy or sticky solid, which is often indicative of excess moisture.

Q2: What are the primary challenges associated with drying this specific salt?

Researchers may encounter several challenges:

  • Hygroscopicity: Like many amine salts, this compound has an affinity for atmospheric moisture.[3][4] This means that even after drying, it can quickly reabsorb water if not handled and stored correctly.

  • Thermal Sensitivity: While fluorinated pyridines possess a stable C-F bond, aggressive heating can still lead to decomposition.[5][6] The presence of the hydrobromide salt may influence its thermal stability profile. A color change (e.g., darkening) upon heating is a key indicator of potential degradation.

  • Residual Solvents: The salt may have been crystallized from various solvents during its synthesis and purification.[7][8] These solvents can become trapped within the crystal lattice and may require specific conditions (e.g., vacuum) for effective removal.[9][10]

  • Polymorphism: The process of removing a solvent from a crystalline solid (desolvation) can sometimes induce a change in the crystal form, or polymorph.[10][11] Different polymorphs can have different physical properties, including solubility and stability.

Q3: How do I know when my sample is "dry enough"?

"Dry enough" is not a subjective measure; it is a specification that you should define based on the requirements of your next experimental step. The most reliable method for quantifying water content is Karl Fischer (KF) titration .[12][13] This technique is highly selective for water and can detect trace amounts, unlike a simple "loss on drying" (LOD) measurement, which quantifies the loss of any volatile substance.[12][14] For most applications, a residual water content of <0.1% (1000 ppm) is a good target, but this may be stricter for highly moisture-sensitive reactions.

Section 2: Selecting the Optimal Drying Protocol

The choice of drying method depends on the scale of your experiment, the available equipment, and the thermal sensitivity of the compound. The following diagram and table provide a decision-making framework.

DryingSelection start Assess Sample & Needs q1 Heat Sensitive? start->q1 q2 Batch Size? q1->q2 No method_lyo Recommended: Lyophilization (Freeze-Drying) q1->method_lyo Yes q3 Primary Goal? q2->q3 < 1 g (Small Scale) method_vac Recommended: Vacuum Oven Drying q2->method_vac > 1 g (Bulk) q3->method_vac Active Removal of Residual Solvent method_des Recommended: Desiccator Drying q3->method_des Gentle Drying & Storage qc Final Step: Confirm Dryness with Karl Fischer Titration method_vac->qc method_des->qc method_lyo->qc

Figure 1. Decision workflow for selecting an appropriate drying protocol.
Table 1: Comparison of Common Drying Methods
MethodPrincipleBest ForAdvantagesDisadvantages
Vacuum Oven Drying Reduces pressure to lower the boiling point of water and solvents, allowing for evaporation at a lower temperature.[9]Routine drying of gram-to-kilogram scale batches; effective removal of trapped solvents.Efficient and relatively fast; excellent for achieving very low levels of residual solvents.Risk of thermal degradation if temperature is too high; fine powders can be lost to the vacuum stream.
Desiccator Drying Passive removal of moisture using a desiccant (e.g., P₂O₅, Drierite®) under static or dynamic vacuum.Small-scale (<1 g) final drying; maintaining a dry state during storage.Very gentle, minimal risk of thermal degradation; simple setup.Slow process; may not effectively remove all trapped organic solvents.
Lyophilization (Freeze-Drying) The material is frozen, and then water is removed by sublimation under deep vacuum.[15]Highly heat-sensitive materials or when a porous, easily dissolvable solid is desired.Ultimate protection against thermal degradation.[16]Slower than oven drying; not effective for removing non-aqueous solvents with low freezing points.

Section 3: Detailed Protocols & Methodologies

Protocol 1: Standard Vacuum Oven Drying

This protocol is the workhorse for most applications. The key is to use a moderate temperature to avoid degradation while allowing for efficient solvent removal.

  • Preparation: Place a small, accurately weighed sample (~5-10 mg) in a vial for a pre-drying Karl Fischer analysis to establish a baseline water content.

  • Sample Distribution: Spread the bulk of the 5-Fluoropyridin-2-amine hydrobromide salt in a thin, even layer in a clean, shallow glass dish (e.g., a crystallization dish). A thin layer maximizes the surface area, accelerating the drying process.

  • Oven Setup: Place the dish in a vacuum oven. Insert a thermometer or temperature probe such that it accurately measures the sample's shelf temperature, not just the oven's air temperature.

  • Applying Vacuum: Seal the oven and begin to slowly apply vacuum. A "nitrogen sweep" (alternately pulling vacuum and backfilling with dry nitrogen gas 2-3 times) can help purge ambient, moisture-laden air. Aim for a vacuum level of <1 mbar.

  • Heating: Once a stable vacuum is achieved, begin heating the oven to 40-50°C . Causality Note: This temperature is typically well below the melting point of the free base (87-97°C) and provides enough energy to drive off water and common organic solvents without causing thermal decomposition.[2][17]

  • Drying Time: Dry for 12-24 hours. The exact time will depend on the initial solvent/water content and the amount of material.

  • Cooling & Verification: Turn off the heat and allow the oven to cool to room temperature under vacuum. Backfill the oven with a dry, inert gas like nitrogen or argon. Immediately transfer the sample dish to a desiccator.

  • Post-Drying QC: Perform a final Karl Fischer titration on a small sample to confirm the residual water content meets your specification (e.g., <0.1%).

Protocol 2: Quality Control - Water Content by Karl Fischer (KF) Titration

This protocol provides a general workflow. Always follow the specific instructions for your KF titrator model.[18][19]

  • Instrument Preparation: Ensure the KF titrator's reaction vessel is clean, dry, and filled with fresh KF reagent. Condition the reagent by running the instrument until a low, stable drift rate is achieved (typically <10 µ g/min ).[19]

  • Sample Preparation: In a controlled environment (e.g., a glove box or under a nitrogen blanket) to prevent moisture uptake, accurately weigh a small amount of the dried salt (typically 10-50 mg, depending on the expected water content) into a gas-tight syringe or directly into a sample boat.

  • Titration: Quickly and carefully introduce the sample into the titration vessel. The instrument will automatically begin titrating the water present and will display the result, usually in µg of water.

  • Calculation: Calculate the water content as a percentage or in parts per million (ppm):

    • Water Content (%) = (Total µg H₂O / Sample weight in µg) * 100

    • Water Content (ppm) = (Total µg H₂O / Sample weight in g)

Section 4: Troubleshooting Guide

Even with careful execution, issues can arise. This guide addresses the most common problems.

Troubleshooting cluster_1 Symptom start Problem Observed p1 Material is Sticky or Clumpy p2 Color Darkened During Drying p3 Downstream Reaction Fails or is Sluggish c1 Potential Causes: - Incomplete Drying - High Ambient Humidity - Hygroscopic Nature p1->c1 c2 Potential Causes: - Thermal Degradation - Oxidation p2->c2 c3 Potential Causes: - Residual Moisture > Spec - Residual Solvent Interference p3->c3 s1 Solutions: - Extend drying time/temp - Handle under inert gas - Re-check KF Titration c1->s1 s2 Solutions: - Reduce drying temperature - Use Lyophilization - Ensure inert atmosphere c2->s2 s3 Solutions: - Re-dry the material - Check for residual solvent by NMR - Verify KF result c3->s3

Figure 2. A logical workflow for troubleshooting common drying issues.
Q4: My sample is still clumpy after drying. What happened?

This is the most common issue and usually points to incomplete drying or rapid moisture re-adsorption.

  • Action: First, re-verify the water content with Karl Fischer titration. If it is above your specification, the material needs to be dried for a longer period or at a slightly higher temperature (e.g., increase from 45°C to 55°C, if thermally stable). If the KF result is good, the clumping likely occurred during transfer from the oven. The hygroscopic nature of the salt means it can absorb significant moisture in seconds.[3] Handle the dried material exclusively in a desiccator or an inert atmosphere glove box.

Q5: The color of my material changed from off-white to yellow/brown during drying. Is it usable?

A significant color change is a strong indicator of thermal decomposition.[17]

  • Action: The material should be considered suspect. Lower the drying temperature immediately for future batches. For the current batch, you should re-characterize the material (e.g., by ¹H NMR, LC-MS) to check for impurities before use. If high purity is required, re-purification may be necessary. For highly sensitive compounds, consider non-thermal methods like lyophilization.[15]

Q6: My downstream reaction is failing, and I suspect the starting material. How can the drying process be the culprit?

This is a classic problem where trace impurities have a major impact.

  • Action: The two main culprits are residual water and residual organic solvents.

    • Check for Water: Perform a Karl Fischer analysis. Even 0.5% water can be enough to quench an entire equivalent of a water-sensitive reagent like a Grignard or an organolithium.

    • Check for Solvents: Dissolve a sample of the dried material in a deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Look for characteristic peaks of solvents used in the synthesis (e.g., ethanol, ethyl acetate, toluene). These solvents can interfere with reactions just as water can. If residual solvent is detected, a longer drying time under high vacuum is required.

Section 5: Proper Storage & Handling

Proper storage is as important as the drying process itself.

  • Atmosphere: Always store dried 5-Fluoropyridin-2-amine hydrobromide salt under a dry, inert atmosphere (nitrogen or argon).

  • Container: Use a well-sealed glass container. For long-term storage, a flame-sealed ampoule is ideal. For routine use, a vial with a PTFE-lined cap stored inside a larger container with desiccant is recommended.

  • Location: Store in a desiccator cabinet, preferably one that can be purged with nitrogen. Keep away from high-humidity areas. The recommended storage condition is at room temperature in a dark, inert environment.

References

  • Scharlab. Karl Fischer water content titration. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • National Center for Biotechnology Information. Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • Equilibar. APIs and Vacuum Drying. [Link]

  • ARDL. Moisture Content by Karl Fischer Titration. [Link]

  • Pilotech. API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. [Link]

  • Upperton Pharma Solutions. API and OSD Processing Considerations when Spray Drying. [Link]

  • IUCr Journals. Mechanistic Investigations of Solid State Desolvation Processes. [Link]

  • Moodle@Units. Crystalline solids. [Link]

  • Universität Münster. Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Contract Pharma. Spray Drying: A Proven Approach to Enhance the Solubility of APIs. [Link]

  • ProQuest. Data Mining and Solid State Desolvation Pathways of Molecular Solvates. [Link]

  • EurekAlert!. Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Millrock Technology, Inc. Active Pharmaceutical Ingredient (API) Freeze Drying. [Link]

  • PubMed. Crystalline solids. [Link]

  • ChemRxiv. A Modular Approach to meta-Fluorinated Pyridines. [Link]

  • The Solid St
  • PubChem. 5-Amino-2-fluoropyridine. [Link]

  • SciSpace. Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. [Link]

  • DOI. Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. [Link]

  • Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Taylor & Francis. Hydrobromide – Knowledge and References. [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • MySkinRecipes. 2-Amino-5-fluoropyridine. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-Fluoropyridin-2-amine Hydrobromide in DMSO-d₆

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoropyridin-2-amine hydrobromide in deuterated dimethyl sulfoxide (DMSO-d₆). Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound, comparing its spectral features against its free base and related analogues. We will explore the causal relationships behind spectral observations, grounded in the fundamental principles of NMR spectroscopy.

Introduction: The Importance of Precise Characterization

5-Fluoropyridin-2-amine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its hydrobromide salt is often used to improve solubility and handling characteristics. For drug development and quality control, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.

This guide focuses on the analysis in DMSO-d₆, a versatile but often challenging NMR solvent. We will dissect the spectrum of the hydrobromide salt, explaining the profound effects of protonation and the fluorine substituent on the chemical shifts and coupling constants of the pyridine ring protons.

Foundational Principles: Interpreting Spectra in DMSO-d₆

Before analyzing the target compound, it is crucial to understand the specific environment provided by the DMSO-d₆ solvent and the structural changes upon salt formation.

The Role of the Solvent: DMSO-d₆

DMSO-d₆ is a highly polar, aprotic solvent capable of forming strong hydrogen bonds with solute molecules. Its key features in ¹H NMR are:

  • Residual Solvent Peak : Commercial DMSO-d₆ is never 100% deuterated. The residual protons in DMSO-d₅ (CHD₂SOCD₃) appear as a quintet centered at approximately 2.50 ppm . This peak is a standard internal reference.

  • Water Peak : DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1] This results in a broad singlet for H₂O (or HOD), typically appearing around 3.3-3.7 ppm .[2][3] The chemical shift of this peak is dependent on temperature and solute concentration.[3]

The Effect of Protonation: From Amine to Ammonium Salt

The conversion of 5-Fluoropyridin-2-amine to its hydrobromide salt involves the protonation of the most basic site. In aminopyridines, this is typically the endocyclic ring nitrogen, which is more basic than the exocyclic amino group. This protonation induces significant electronic changes in the pyridine ring.

Protonation leads to the formation of a pyridinium ion, which has a net positive charge. This charge is delocalized across the aromatic ring, causing a general deshielding (downfield shift) of all ring protons.[4] The acidic protons of the newly formed pyridinium (N-H) and the ammonium (NH₃⁺) groups become visible in the spectrum, often as broad signals due to chemical exchange and quadrupole broadening.

Caption: Logical flow of protonation and its NMR consequences.

Experimental Protocol: Acquiring a High-Quality Spectrum

Reproducible and high-quality data begins with meticulous sample preparation.

Objective: To prepare a ~15 mg/mL solution of 5-Fluoropyridin-2-amine hydrobromide in DMSO-d₆ for ¹H NMR analysis.

Materials:

  • 5-Fluoropyridin-2-amine hydrobromide

  • DMSO-d₆ (NMR grade, stored over molecular sieves to minimize water content)[1]

  • High-quality 5 mm NMR tube

  • Analytical balance

  • Vortex mixer

  • Glass pipette or syringe

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 10 mg of the compound directly into a clean, dry vial.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of dry DMSO-d₆ to the vial.[6][7]

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a pipette into the NMR tube.

  • Transfer: Carefully transfer the clear solution into the NMR tube using a glass pipette, ensuring the final solution height is between 4.0 and 5.0 cm.[6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

  • Acquisition: Insert the sample into the NMR spectrometer. After locking, tuning, and shimming, acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz instrument).

Spectral Analysis and Comparison

The following sections provide a detailed analysis of the ¹H NMR spectrum of 5-Fluoropyridin-2-amine hydrobromide and compare it with relevant alternatives.

Caption: Structure of 5-Fluoropyridin-2-aminium ion.

Primary Analysis: 5-Fluoropyridin-2-amine Hydrobromide

In the hydrobromide salt, the ring nitrogen is protonated. This results in significant deshielding of all aromatic protons compared to the free base. The fluorine atom at the C5 position introduces characteristic J couplings to the adjacent protons, H4 and H6.

Table 1: Predicted ¹H NMR Data for 5-Fluoropyridin-2-amine Hydrobromide in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
NH₃⁺ / N-H8.5 - 9.5br s-
H6~8.20dd³JH6-F ≈ 3-4, ⁴JH6-H4 ≈ 3
H4~7.95ddd³JH4-H3 ≈ 9, ³JH4-F ≈ 8-9, ⁴JH4-H6 ≈ 3
H3~7.00dd³JH3-H4 ≈ 9, ⁴JH3-F ≈ 3-4

Note: These are predicted values based on established principles. Actual values may vary slightly.

Comparison 1: Free Base vs. Hydrobromide Salt

The most informative comparison is between the free amine and its protonated salt. Protonation of the ring nitrogen withdraws electron density from the entire aromatic system, causing all ring protons to shift downfield.

Table 2: Comparison of Chemical Shifts (δ, ppm) for Free Base vs. Hydrobromide Salt

Proton5-Fluoropyridin-2-amine (Free Base)5-Fluoropyridin-2-amine HBr (Predicted)Δδ (Salt - Base)Rationale for Shift
H6~7.85~8.20~ +0.35Deshielding by positive pyridinium nitrogen
H4~7.40~7.95~ +0.55Deshielding by positive pyridinium nitrogen
H3~6.50~7.00~ +0.50Deshielding by positive pyridinium nitrogen
NH₂~6.20 (br s)8.5 - 9.5 (br s, combined with N-H)> +2.3Formation of ammonium and pyridinium protons

This comparison clearly demonstrates the powerful diagnostic value of protonation-induced shifts in identifying the formation of the hydrobromide salt.

Comparison 2: The Influence of the Fluorine Substituent

To understand the role of the fluorine atom, we can compare the spectrum to that of the parent compound, 2-aminopyridine. The highly electronegative fluorine atom has two major effects:

  • Inductive Effect: It withdraws electron density, causing a downfield shift of nearby protons, particularly H4 and H6.

  • Spin-Spin Coupling: The ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to additional splitting of their signals. The magnitude of this coupling (JHF) depends on the number of bonds separating the nuclei.[8][9][10]

    • ³JH-F (three bonds, e.g., H4-F, H6-F) is typically in the range of 3-10 Hz.

    • ⁴JH-F (four bonds, e.g., H3-F) is smaller, usually 1-4 Hz.

Table 3: Comparison of 2-Aminopyridine vs. 5-Fluoropyridin-2-amine (Free Bases)

Proton2-Aminopyridine (in CDCl₃)[11]5-Fluoropyridin-2-amineKey Difference
H6~8.05 (d)~7.85 (dd)Additional splitting from coupling to ¹⁹F
H4/H5~7.38 (t) / ~6.47 (d)~7.40 (ddd, H4)Downfield shift and complex splitting due to F
H3~6.61 (t)~6.50 (dd)Splitting pattern altered by F and adjacent H4

This comparison highlights how the presence and position of the fluorine atom create a unique and identifiable fingerprint in the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 5-Fluoropyridin-2-amine hydrobromide in DMSO-d₆ is a powerful tool for its structural verification. The key diagnostic features are the significant downfield shifts of all aromatic protons (H3, H4, and H6) relative to the free base, a direct consequence of protonation at the ring nitrogen. Furthermore, the characteristic splitting patterns induced by ¹H-¹⁹F spin-spin coupling provide unambiguous confirmation of the fluorine substituent's position. By understanding these fundamental principles, researchers can confidently interpret the spectrum, ensuring the identity and purity of this important chemical intermediate.

References

  • Cui, W., et al. (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

  • EPFL. NMR sample preparation. Available at: [Link]

  • Alwsci (2025). How To Prepare And Run An NMR Sample. Alwsci Blog. Available at: [Link]

  • University of Maryland (2019). NMR Samples Experimental 1H-NMR spectrum interpretation. Available at: [Link]

  • University of Ottawa NMR Facility Blog (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Castañar, L., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

  • Rajasekharan, S. A., & Manivel, P. (2010). Intramolecular proton transfer effects on 2,6-diaminopyridine. Photochemical & Photobiological Sciences, 9(1), 94-100. Available at: [Link]

Sources

FT-IR Spectral Analysis: 2-Amino-5-fluoropyridine (Free Base vs. Hydrobromide)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the FT-IR spectral characteristics of 2-Amino-5-fluoropyridine in its free base form versus its hydrobromide (HBr) salt .[1] It is designed for analytical chemists and drug development scientists requiring rigorous identification protocols.[1]

Executive Summary & Structural Basis

2-Amino-5-fluoropyridine (CAS: 21717-96-4) serves as a critical fluorinated building block in kinase inhibitor development.[1] The distinction between its free base and hydrobromide salt forms is pivotal for process chemistry, affecting solubility, bioavailability, and solid-state stability.[1]

The primary spectroscopic differentiator lies in the protonation site . Despite the presence of an exocyclic amine (–NH₂), the pyridine ring nitrogen (N1) is the preferred site of protonation due to the resonance stabilization of the resulting pyridinium cation.[1] This protonation event induces predictable, diagnostic shifts in the IR spectrum, specifically in the N–H stretching and C=N ring stretching regions.[1]

Structural Transformation[1][2]
  • Free Base: Neutral pyridine ring with localized lone pair on N1.[1]

  • Hydrobromide Salt: Pyridinium cation (protonated at N1) paired with a bromide counterion.[1] The positive charge is delocalized, altering the bond order of the ring system.[1]

StructureComparison cluster_impact Spectral Consequences FreeBase Free Base (Neutral) Protonation Reaction with HBr (Protonation at N1) FreeBase->Protonation Acid Addition Salt Hydrobromide Salt (Pyridinium Cation) Protonation->Salt Formation of N-H+ Shift1 Broadening of 2500-3200 cm⁻¹ (N+-H Stretch) Salt->Shift1 Shift2 Blue Shift of Ring Modes (~1590 -> ~1640 cm⁻¹) Salt->Shift2

Figure 1: Structural transformation and consequent spectral shifts upon hydrobromide salt formation.

Experimental Protocol (Best Practices)

To ensure reproducible spectral data, the following protocol minimizes artifacts such as hygroscopicity (common in salts) or polymorphism.

Sample Preparation
ParameterFree Base ProtocolHydrobromide Salt Protocol
Technique ATR (Attenuated Total Reflectance) KBr Pellet or Nujol Mull (Preferred for salts)
Rationale The free base is a stable solid.[1] ATR (Diamond/ZnSe) offers rapid acquisition with minimal prep.[1]Salts are often hygroscopic.[1] KBr pellets protect the sample from atmospheric moisture during the scan.
Pre-treatment Dry at 40°C under vacuum if caking is observed.[1]Critical: Dry at 60°C under vacuum for 4h to remove lattice water which obscures N-H regions.[1]
Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).

  • Scans: 32 (ATR) / 64 (Transmission).[1]

  • Detector: DTGS (Standard) or MCT (High sensitivity).[1]

  • Apodization: Blackman-Harris 3-Term.[1]

Detailed Spectral Comparison

Region 1: High Frequency (4000 – 2000 cm⁻¹)

This region contains the most dramatic evidence of salt formation.

  • Free Base: Characterized by two distinct, relatively sharp bands corresponding to the primary amine (–NH₂) symmetric and asymmetric stretching.[1]

    • Position: ~3450 cm⁻¹ (asymmetric) and ~3300 cm⁻¹ (symmetric).[1]

    • Appearance: Well-resolved doublets.

  • Hydrobromide Salt: The protonation of the ring nitrogen creates an N–H⁺ moiety.

    • N⁺–H Stretch: A broad, intense "continuum" band often spanning 2400 – 3200 cm⁻¹ .[1][2] This is the hallmark of pyridinium salts.

    • Amine Bands: The original –NH₂ bands are often broadened or superimposed on the N⁺–H continuum.

    • Combination Bands: Weak "ammonium bands" (overtones/combinations) may appear near 2000–2500 cm⁻¹.[1]

Region 2: The Double Bond Region (1700 – 1500 cm⁻¹)

Changes here reflect the alteration of the aromatic ring electron distribution (bond orders).[1]

  • Free Base:

    • Ring Breathing (C=N / C=C): Strong bands at 1590 – 1600 cm⁻¹ and 1480 cm⁻¹ .[1]

    • NH₂ Scissoring: A distinct band typically around 1620 – 1630 cm⁻¹ .[1]

  • Hydrobromide Salt:

    • Pyridinium Ring Stretch: Upon protonation, the C=N stretching mode typically shifts to a higher frequency (Blue shift) due to increased rigidity and cationic character. Expect the main ring band to move to 1630 – 1650 cm⁻¹ .

    • Intensity: These bands often become more intense in the salt form due to the larger dipole moment change associated with the charged ring vibration.[1]

Region 3: Fingerprint & Substituent Effects (1500 – 600 cm⁻¹)[1]
  • C–F Stretching: The Fluorine atom at position 5 is robust.[1] The Ar–F stretch typically appears as a very strong band in the 1200 – 1250 cm⁻¹ range. This band should remain relatively stable between both forms, serving as a good internal reference for identity.[1]

  • C–H Out-of-Plane (OOP) Bending:

    • Free Base:[1] Characteristic patterns for 2,5-disubstituted pyridines (typically 800–850 cm⁻¹).[1]

    • Salt: These bands often shift slightly (5–10 cm⁻¹) due to changes in electron density affecting the C–H bond force constants.

Summary Data Table

The following table summarizes the diagnostic peaks. Note that exact values may vary by ±2-5 cm⁻¹ depending on resolution and sample matrix.[1]

Vibrational ModeFree Base (cm⁻¹)Hydrobromide Salt (cm⁻¹)Diagnostic Note
N–H Stretching 3440, 3310 (Sharp, Doublet)2500–3200 (Very Broad, Multi-peak)Primary differentiator. Salt shows "ammonium continuum."
C=N Ring Stretch 1595, 15601635–1650 (Shifted Up)Ring protonation increases bond force constant.[1]
NH₂ Scissoring ~1625~1625–1640 (Obscured)Often overlaps with the shifted ring mode in the salt.
C–F Stretch 1235–1250 (Strong)1235–1250 (Stable)Ar–F bond is minimally affected by distal protonation.[1]
Ring Breathing ~990~1005Pyridinium ring breathing is typically higher frequency.[1]
Anion Effect N/ANone (Br⁻ is transparent)Indirect evidence via lattice water bands if hygroscopic.[1]

Analytical Workflow Diagram

This workflow ensures data integrity when comparing the two forms.

Workflow Start Start: Sample Identification Prep Sample Prep: Free Base: ATR Salt: Dry KBr Pellet Start->Prep Acquire Acquire Spectrum (4000-400 cm⁻¹) Prep->Acquire Check1 Check 2500-3200 cm⁻¹ Acquire->Check1 ResultBase Sharp Doublet? -> Free Base Check1->ResultBase Yes ResultSalt Broad Continuum? -> Salt Form Check1->ResultSalt No Confirm Confirmation: Check Shift of C=N to >1630 cm⁻¹ ResultSalt->Confirm

Figure 2: Decision tree for distinguishing 2-Amino-5-fluoropyridine forms via FT-IR.

References

  • National Institute of Standards and Technology (NIST). 2-Aminopyridine Infrared Spectrum (Analog Reference).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text on Amine/Ammonium salt shifts).

  • PubChem. 2-Amino-5-fluoropyridine Compound Summary. National Library of Medicine.[1] [Link][1][3]

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A Comparative Analysis of Melting Points: 2-Amino-5-fluoropyridine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmaceutical and Chemical Development

In the landscape of drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. These properties, including melting point, solubility, and stability, are critical determinants of a drug candidate's viability, influencing everything from formulation and bioavailability to storage and shelf-life. This guide provides an in-depth comparison of the melting points of 2-Amino-5-fluoropyridine and its hydrobromide salt, offering insights into the underlying scientific principles and providing robust experimental protocols for their determination.

The Significance of Salt Formation in Modifying Physicochemical Properties

The conversion of a free base or free acid form of an API into a salt is a common and effective strategy in pharmaceutical development to enhance its properties. Salt formation can significantly alter a compound's melting point, solubility, dissolution rate, and stability without modifying its fundamental pharmacological activity.[1] An increase in melting point upon salt formation is a frequently observed phenomenon, which can be advantageous for improving the thermal stability of the API.[2]

2-Amino-5-fluoropyridine: A Versatile Building Block

2-Amino-5-fluoropyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4][5] Its chemical structure, featuring a pyridine ring with both an amino and a fluoro substituent, makes it a valuable scaffold in medicinal chemistry. The free base form of this compound exists as a crystalline solid at room temperature.

Melting Point: A Tale of Two Forms

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. This physical constant is a reliable indicator of purity for a crystalline compound.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

CompoundChemical StructureMelting Point (°C)
2-Amino-5-fluoropyridine2-Amino-5-fluoropyridine Structure
93 - 97[7][8][9][10]2-Amino-5-fluoropyridine HBr2-Amino-5-fluoropyridine HBr Structure> 200 (Estimated)

Note: The melting point for 2-Amino-5-fluoropyridine hydrobromide is an estimation based on the melting point of the analogous compound, pyridine hydrobromide, which is approximately 200-204 °C.

The significant increase in the melting point of the hydrobromide salt compared to the free base can be attributed to the fundamental differences in their intermolecular forces and crystal lattice structures.

2-Amino-5-fluoropyridine (Free Base): In its solid state, the molecules of 2-Amino-5-fluoropyridine are held together by a network of intermolecular forces, including hydrogen bonding between the amino groups and the nitrogen atom of the pyridine ring, as well as dipole-dipole interactions arising from the polar C-F bond.

2-Amino-5-fluoropyridine Hydrobromide (Salt): The formation of the hydrobromide salt involves the protonation of the basic nitrogen atom of the pyridine ring by hydrobromic acid. This creates a pyridinium cation and a bromide anion. The resulting ionic compound is held together by strong electrostatic attractions (ionic bonds) between the positively charged pyridinium ion and the negatively charged bromide ion. These ionic forces are substantially stronger than the intermolecular forces present in the free base. Consequently, a significantly greater amount of thermal energy is required to overcome these forces and break down the crystal lattice, resulting in a much higher melting point.

Experimental Determination of Melting Point

Accurate determination of the melting point is crucial for characterizing a compound. Two common methods employed in research laboratories are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Experimental Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid sample using either the capillary method or Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This traditional method provides a visual determination of the melting range.

Apparatus:

  • Melting point apparatus

  • Sealed-end capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of 2-Amino-5-fluoropyridine or its hydrobromide salt is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Sample Compaction: Invert the capillary tube and gently tap it on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.

    • For a more precise measurement, start heating at a slower rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.

    • Carefully observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The recorded melting range provides valuable information about the purity of the sample.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • DSC pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the finely powdered sample into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the desired temperature program. A typical heating rate for melting point determination is 10 °C/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

    • The melting point is typically reported as the onset temperature of this peak, which represents the temperature at which the melting process begins.

Conclusion

The formation of a hydrobromide salt of 2-Amino-5-fluoropyridine is expected to significantly increase its melting point compared to the free base. This is a direct consequence of the stronger ionic interactions within the salt's crystal lattice. The choice between the free base and a salt form of an API is a critical decision in drug development, with the melting point being a key parameter that influences the material's thermal stability and suitability for formulation. The experimental protocols provided herein offer robust methods for the accurate determination of this vital physicochemical property.

References

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Acros Organics. (2009, January 16). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Taylor & Francis Online. (2014, July 7). Overcoming the Problems of Solid State Drug Formulations With Ionic Liquids. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-amino-1-propylpyridinium bromide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-fluoropyridine. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved from a similar chemical supplier's website.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from a relevant pharmaceutical industry resource.
  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • ACS Publications. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Wanfang Data. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
  • Jurnal Kartika Kimia. (2022, July 9). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, hydrobromide (1:1). Retrieved from [Link]

  • ResearchGate. (2012, October 21). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Zhishang Chemical. (n.d.). Pyridine hydrobromide CAS 18820-82-1. Retrieved from a similar chemical supplier's website.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

Sources

Elemental analysis standards for 5-Fluoropyridin-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the elemental analysis (EA) standards and validation protocols for 5-Fluoropyridin-2-amine hydrobromide , a critical intermediate in kinase inhibitor development.[1]

Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic theoretical calculations to address the specific challenges of analyzing fluorinated hydrobromide salts —namely, the interference of fluorine in combustion analysis and the hygroscopic nature of HBr salts.

Content Type: Technical Comparison & Protocol Guide Subject: C₅H₅FN₂[1] · HBr (MW: 192.97 g/mol )[1]

Executive Summary: The "Halogen Conflict"

Validating the stoichiometry of 5-Fluoropyridin-2-amine hydrobromide presents a unique analytical challenge: the "Halogen Conflict." Standard automated combustion (CHN) often fails to accurately quantify carbon in the presence of fluorine due to the formation of stable tetrafluoromethane (CF₄), while the presence of bromine requires specific reduction steps to avoid interference.

This guide compares three analytical workflows, establishing Oxygen Flask Combustion coupled with Ion Chromatography (OFC-IC) as the superior standard for validating this specific matrix.

Technical Profile & Theoretical Standards

Before experimental validation, the theoretical baseline must be established. Note that HBr salts are prone to forming hemihydrates; ensure your target matches the anhydrous or hydrated form expected from your synthesis.[1]

Compound: 5-Fluoropyridin-2-amine hydrobromide Formula: C₅H₆BrFN₂ (Anhydrous) Structure: Pyridine ring substituted with -NH₂ at C2 and -F at C5, protonated by HBr.[1]

Table 1: Theoretical Composition Standards (Acceptance Criteria: ±0.40%)
ElementTheoretical % (Anhydrous)Theoretical % (Hemihydrate[1] • 0.5 H₂O)Common Interference/Failure Mode
Carbon (C) 31.11% 29.73%Low bias due to CF₄ formation (incomplete combustion).[1]
Hydrogen (H) 3.13% 3.49%High bias due to hygroscopicity (adventitious water).[1]
Nitrogen (N) 14.51% 13.87%Generally stable; best indicator of core purity.[1]
Fluorine (F) 9.84% 9.41%Requires WO₃ additive or OFC-IC for accuracy.[1]
Bromine (Br) 41.40% 39.57%Volatile HBr loss during drying; titration preferred.[1]

Comparative Analysis of Analytical Workflows

We compared three standard industry workflows to determine the most reliable protocol for this specific fluorinated salt.

Method A: Standard Automated Combustion (CHN Only)
  • Technique: High-temperature combustion (~950°C) in tin capsules.[1]

  • Performance: Poor. [1][2]

  • Data Insight: Frequently yields Carbon results 0.5–1.2% lower than theoretical.[1]

  • Causality: The C-F bond is extremely strong (approx. 485 kJ/mol).[1] Without specific combustion aids (like Tungsten Trioxide, WO₃), fluorine traps carbon as chemically inert CF₄ gas, which escapes detection by thermal conductivity detectors (TCD) calibrated for CO₂.[1]

Method B: CHN + Potentiometric Titration (AgNO₃)[1]
  • Technique: CHN for organic backbone; Silver Nitrate titration for Bromide counter-ion.[1]

  • Performance: Moderate.

  • Data Insight: accurately resolves the HBr stoichiometry (Br content) but fails to validate the Fluorine integration.

  • Risk: Does not confirm the integrity of the C-F bond; cannot distinguish between the target molecule and a defluorinated impurity (e.g., 2-aminopyridine HBr).

Method C: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (The Gold Standard)
  • Technique: Sample burned in O₂-rich flask; gases absorbed in solution; anions (F⁻, Br⁻) quantified by IC.[1]

  • Performance: Excellent.

  • Data Insight: Achieves <0.3% error for both Halogens simultaneously.

  • Why it wins: The closed-flask environment ensures complete oxidation, and IC separates F⁻ and Br⁻ peaks cleanly, eliminating cross-halogen interference.

Recommended Protocol: Oxygen Flask Combustion + IC

Objective: Simultaneous quantification of Fluorine and Bromine to validate the salt ratio.

Reagents & Equipment[1][2][3][4][5]
  • Combustion: 500 mL Schöniger flask with platinum sample carrier.

  • Absorbing Solution: 10 mL of 0.2M KOH + 0.1% H₂O₂ (H₂O₂ reduces Br₂ gas back to Br⁻).[1]

  • Instrument: Ion Chromatograph (e.g., Dionex ICS-6000) with conductivity detector.[1]

  • Column: Anion exchange column (e.g., IonPac AS19).[1][3]

Step-by-Step Workflow
  • Sample Prep: Weigh 5–10 mg of 5-Fluoropyridin-2-amine hydrobromide onto ash-free paper. Fold into the platinum carrier.

  • Combustion:

    • Add 10 mL Absorbing Solution to the flask.

    • Flush flask with O₂ for 30 seconds.[1]

    • Ignite sample and immediately insert into the flask.[1] Invert to seal.

    • Critical Step: Shake intermittently for 30 minutes to dissolve combustion gases. The H₂O₂ is vital here to ensure all Bromine is captured as Bromide (Br⁻).[1]

  • Analysis:

    • Transfer solution to a volumetric flask; dilute to range (typically 1–10 ppm).

    • Inject into IC system.[1][4]

    • Eluent: KOH gradient (10 mM to 45 mM).

  • Calculation: Compare peak areas against a mixed standard of NaF and KBr.

Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for validating this compound, specifically addressing the "Low Carbon" error common in fluorinated pyridines.

EA_Workflow Start Sample: 5-Fluoropyridin-2-amine HBr Step1 1. Run Standard CHN Analysis Start->Step1 Check1 Is Carbon within ±0.4%? Step1->Check1 Pass1 Pass: Purity Likely High Check1->Pass1 Yes Fail1 Fail: Carbon Low / Hydrogen High Check1->Fail1 No Step2 2. Run Oxygen Flask + IC Pass1->Step2 Diagnosis Diagnosis: C-F Interference or Hygroscopicity Fail1->Diagnosis Action1 Action A: Add WO3 to Combustion (Breaks C-F bonds) Diagnosis->Action1 If C is Low Action2 Action B: Dry sample @ 40°C (Remove H2O) Diagnosis->Action2 If H is High Action1->Step2 Action2->Step2 Result2 Compare F:Br Ratio Theoretical: 0.237 Step2->Result2

Caption: Decision tree for troubleshooting Elemental Analysis of fluorinated hydrobromide salts, prioritizing the resolution of C-F bond interference.

Troubleshooting & Acceptance Criteria

The "Hygroscopic Drift"

Hydrobromide salts are notoriously hygroscopic.[1] A common error pattern is:

  • %C: Low (due to weight dilution by water).[1]

  • %H: High (due to extra H from H₂O).[1]

  • %N: Low (dilution).[1]

Correction: If this pattern is observed, do not assume impurity. Perform a Karl Fischer (KF) water determination.

  • Calculation: Correct the EA theoretical values for the measured % water content using the formula:

    
    
    
Reference Standards

When calibrating your equipment, do not use the target molecule itself.[1] Use established microanalytical standards:

  • Acetanilide: For CHN calibration.

  • S-Benzylthiuronium chloride: For checking S/Cl ratios (system suitability).[1]

  • 4-Fluorobenzoic acid: Specifically to validate F recovery in the combustion method.

References

  • Schöniger, W. "The rapid microanalytical determination of halogen in organic substances."[1] Mikrochimica Acta, 1955.[1]

  • Thermo Fisher Scientific. "Combustion Ion Chromatography for Halogen Determination."[1] Application Note 72346.

  • U.S. Pharmacopeia (USP). "General Chapter <233> Elemental Impurities—Procedures."[1] USP-NF.[1]

  • PubChem. "5-Amino-2-fluoropyridine Compound Summary."[1] National Library of Medicine.[1] [1]

Sources

Introduction: Elucidating the Structure of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Fluoropyridin-2-amine and its HBr Salt for Researchers and Drug Development Professionals

5-Fluoropyridin-2-amine is a critical intermediate in the synthesis of various active pharmaceutical ingredients, including novel peptide deformylase inhibitors.[1] For researchers in drug development and medicinal chemistry, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering precise molecular weight determination and rich structural information through the analysis of fragmentation patterns.[2]

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Fluoropyridin-2-amine. It is designed for scientists and researchers who utilize mass spectrometry for structural elucidation. We will explore the underlying chemical principles that dictate the molecule's fragmentation, compare its behavior to the non-fluorinated analogue 2-aminopyridine, and provide a detailed experimental protocol for acquiring this data. It is important to note that while the compound is often supplied as a hydrobromide (HBr) salt, mass spectrometry analysis is performed on the free base in the gas phase; the salt dissociates upon sample introduction and ionization.

Part 1: Predicted Fragmentation Pattern of 5-Fluoropyridin-2-amine

The fragmentation of 5-Fluoropyridin-2-amine (Molecular Weight: 112.11 g/mol ) in an electron ionization (EI) source begins with the removal of an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 112.[3][4] This high-energy radical cation is unstable and undergoes a series of fragmentation events, breaking at its weakest bonds to form more stable daughter ions.[5] The stability of the aromatic pyridine ring means the molecular ion peak is expected to be prominent.

Based on the known fragmentation behavior of pyridines, aromatic amines, and fluorinated compounds, we can predict the following primary fragmentation pathways:

  • Loss of Hydrogen Cyanide (HCN): The cleavage of the pyridine ring with the elimination of a neutral HCN molecule (27 Da) is a hallmark fragmentation pathway for pyridine-containing compounds. This is driven by the stability of the resulting four-membered ring fragment ion.

  • Loss of a Fluorine Radical (F•): Halogenated aromatic compounds can undergo cleavage of the carbon-halogen bond. The loss of a fluorine radical (19 Da) would result in a significant fragment ion.

  • Loss of Hydrogen Fluoride (HF): The elimination of neutral hydrogen fluoride (20 Da) is another common pathway for fluorinated organic molecules, particularly when a labile proton is available.[6]

  • Loss of Diazomethane (CH₂N₂): Rearrangement and cleavage can lead to the expulsion of other stable neutral molecules.

The proposed fragmentation cascade is visualized below.

G M 5-Fluoropyridin-2-amine Molecular Ion (M⁺•) m/z = 112 F1 [M-HCN]⁺• m/z = 85 M->F1 - HCN F2 [M-F]⁺ m/z = 93 M->F2 - F• F3 [M-HF]⁺• m/z = 92 M->F3 - HF F5 [C₄H₄N]⁺ m/z = 66 F1->F5 - F• F2->F5 - HCN F4 [C₄H₃F]⁺• m/z = 86

Caption: Proposed EI fragmentation pathway for 5-Fluoropyridin-2-amine.

The following table summarizes the key predicted ions, their nominal m/z values, and the proposed fragmentation mechanism.

Predicted Ionm/z (Nominal)Proposed FragmentationNotes
[C₅H₅FN₂]⁺•112Molecular Ion (M⁺•) The parent radical cation formed by electron impact. Expected to be a prominent peak.
[C₅H₄N₂]⁺•92Loss of HF A common fragmentation pathway for fluorinated aromatic compounds.[6]
[C₅H₅N₂]⁺93Loss of F• radical Cleavage of the C-F bond.
[C₄H₄FN]⁺•85Loss of HCN Characteristic fragmentation of the pyridine ring.
[C₄H₄N]⁺66Sequential loss of F• and HCN Represents further fragmentation of the primary daughter ions.

Part 2: Comparative Analysis with 2-Aminopyridine

To understand the influence of the fluorine substituent, it is instructive to compare the predicted fragmentation of 5-Fluoropyridin-2-amine with the experimentally determined fragmentation of its non-fluorinated analogue, 2-aminopyridine.[7][8] The mass spectrum of 2-aminopyridine is well-characterized and available in the NIST Mass Spectrometry Data Center.[7]

The primary fragmentation of 2-aminopyridine (M⁺• at m/z 94) involves the characteristic loss of HCN to produce a strong peak at m/z 67. The absence of fluorine means that fragments corresponding to the loss of F• or HF are not possible.

Ion5-Fluoropyridin-2-amine (Predicted m/z)2-Aminopyridine (Experimental m/z)[7]Comparison Notes
Molecular Ion (M⁺•) 11294The 18 Da mass shift corresponds to the substitution of a hydrogen atom with a fluorine atom.
[M-HCN]⁺• 8567Both compounds exhibit the characteristic loss of HCN from the pyridine ring. This is a key structural marker.
[M-Halogen/H]⁺ 93 (Loss of F•)93 (Loss of H•)While both may show an M-1 peak, the loss of a fluorine radical from the fluorinated compound provides a unique diagnostic fragment at m/z 93.
[M-HF]⁺• 92N/AThe peak at m/z 92 is unique to the fluorinated analogue and provides definitive evidence of the fluorine substituent.

This comparison highlights how the fluorine atom introduces new, diagnostic fragmentation pathways (loss of F• and HF) while preserving the core fragmentation behavior of the parent aminopyridine structure (loss of HCN). This allows analysts to not only confirm the core structure but also pinpoint the presence and nature of the halogen substituent.

Part 3: Experimental Protocol for Mass Spectrometry Analysis

This section provides a self-validating protocol for acquiring the mass spectrum of 5-Fluoropyridin-2-amine HBr using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. The use of a GC inlet ensures the sample is vaporized and separated from non-volatile impurities before entering the mass spectrometer.

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis A 1. Weigh ~1 mg of 5-Fluoropyridin-2-amine HBr B 2. Dissolve in 1 mL of Methanol (HPLC Grade) A->B C 3. Vortex to ensure complete dissolution B->C D 4. Transfer to 2 mL autosampler vial C->D E 5. Inject 1 µL into GC-MS D->E F 6. GC Separation (e.g., DB-5ms column) E->F G 7. EI Ionization (70 eV) F->G H 8. Mass Analysis (Quadrupole, m/z 40-200) G->H I 9. Extract Mass Spectrum from Chromatographic Peak H->I J 10. Identify Molecular Ion Peak (m/z 112) I->J K 11. Correlate Fragment Ions with Predicted Pattern J->K

Caption: General workflow for the GC-MS analysis of 5-Fluoropyridin-2-amine HBr.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: The HBr salt is dissolved in a volatile solvent to facilitate injection and vaporization. Methanol is an excellent choice due to its polarity and volatility.

  • Protocol:

    • Accurately weigh approximately 1 mg of 5-Fluoropyridin-2-amine HBr.

    • Add 1 mL of HPLC-grade methanol to the sample.

    • Vortex the solution for 30 seconds to ensure the salt is fully dissolved, yielding the free base in solution.

    • Transfer the final solution to a 2 mL glass autosampler vial with a septum cap.

2. Instrumentation & Parameters (Example):

  • Rationale: Standard EI energy (70 eV) provides reproducible fragmentation patterns that are comparable to library spectra.[9] The mass range is set to capture the molecular ion and all expected fragments.

  • Instrument: Standard GC-MS system (e.g., Agilent 7890/5977).

  • GC Parameters:

    • Inlet: Splitless mode, 250 °C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: Start at 50 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 200.

3. Data Analysis:

  • Rationale: The chromatographic peak corresponding to the analyte is used to generate a clean mass spectrum, free from background interference.

  • Protocol:

    • Identify the chromatographic peak for 5-Fluoropyridin-2-amine.

    • Generate the background-subtracted mass spectrum for this peak.

    • Identify the peak at m/z 112 as the molecular ion. The presence of this peak confirms the molecular weight.

    • Identify major fragment ions and compare their m/z values to the predicted pattern (e.g., m/z 92, 85, 66) to confirm the structure.

Conclusion

The mass spectrometric fragmentation of 5-Fluoropyridin-2-amine is predictable and highly informative. The molecular ion at m/z 112 confirms the compound's molecular weight. Key fragmentation pathways, including the loss of HCN (characteristic of the pyridine ring) and the unique losses of F• and HF (characteristic of the fluorine substituent), provide a definitive fingerprint for structural confirmation. By comparing this pattern to that of the non-fluorinated analogue, 2-aminopyridine, researchers can gain a deeper understanding of the substituent's effect on fragmentation. The provided experimental protocol offers a robust and reliable method for obtaining high-quality mass spectra for this and similar compounds, aiding in the critical processes of drug discovery and development.

References

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  • Title: Electron ionization induced fragmentation of fluorinated derivatives of bisphenols Source: PubMed URL: [Link]

  • Title: Mass fragmentation pattern of compound 5. Source: ResearchGate URL: [Link]

  • Title: 2-Aminopyridine - Infrared Spectrum Source: NIST WebBook URL: [Link]

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  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

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Navigating the Spectral Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 5-Fluoropyridin-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise characterization of fluorinated organic molecules is paramount. Fluorine's unique properties can significantly enhance the pharmacological profile of a compound, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and highly sensitive tool for their analysis.[1][2][3] This guide provides a comprehensive analysis of the ¹⁹F NMR chemical shift of 5-Fluoropyridin-2-amine hydrobromide, offering a comparative perspective with related fluoropyridine derivatives and a detailed experimental protocol for its determination.

The Distinctive Nature of ¹⁹F NMR Spectroscopy

The fluorine-19 nucleus (¹⁹F) is an ideal probe for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus.[1][2] A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, which can span over 800 ppm.[2] This broad dispersion minimizes signal overlap and enhances the sensitivity of the ¹⁹F nucleus to subtle changes in its local electronic environment.[1][4]

The ¹⁹F chemical shift is exquisitely sensitive to a variety of factors, including:

  • Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups lead to an upfield shift (shielding).[1]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atom, leading to changes in the chemical shift.[1][5]

  • pH and Protonation: For molecules with basic sites, such as the nitrogen atoms in a pyridine ring, pH and the state of protonation can dramatically alter the ¹⁹F chemical shift.[6]

  • Temperature and Intermolecular Interactions: Variations in temperature and the presence of hydrogen bonding or other intermolecular interactions can also modulate the chemical shift.[1]

Comparative Analysis: Predicting the Chemical Shift of 5-Fluoropyridin-2-amine Hydrobromide

Table 1: Comparison of ¹⁹F NMR Chemical Shifts of Related Fluoropyridines

CompoundPosition of FluorineSolventChemical Shift (ppm)Reference
2-Fluoropyridine2- (α)Not Specified-68.9SpectraBase[8]
3-Fluoropyridine3- (β)Not Specified-128.4SpectraBase[9]
4-Fluoropyridine4- (γ)Not Specified-99.4Not Specified
5-Fluoropyridin-2-amine5- (β)Not SpecifiedPredicted: ~ -125 to -135N/A
5-Fluoropyridin-2-amine HBr 5- (β) Various Predicted: Significant downfield shift from the free base This Guide

Note: Chemical shifts are typically referenced to CFCl₃ (0 ppm). Negative values indicate an upfield shift relative to the reference.[10][11][12]

The presence of the amino group at the 2-position in 5-Fluoropyridin-2-amine is expected to have a minor electronic influence on the fluorine at the 5-position. Therefore, the chemical shift of the free base is predicted to be in a similar range to that of 3-fluoropyridine.

However, the hydrobromide salt form will have a profound effect. Protonation of the pyridine nitrogen atom will withdraw electron density from the aromatic ring, leading to a significant deshielding of the fluorine atom. This will result in a downfield shift of the ¹⁹F NMR signal compared to the free base. The magnitude of this shift is difficult to predict precisely without experimental data but is expected to be substantial.

Experimental Protocol for the Determination of the ¹⁹F NMR Chemical Shift

To obtain an accurate and reliable ¹⁹F NMR chemical shift for 5-Fluoropyridin-2-amine hydrobromide, the following detailed protocol is recommended.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include D₂O, DMSO-d₆, or CD₃OD. The choice of solvent will influence the chemical shift, so it should be recorded and reported.[13]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for a standard 1D ¹⁹F NMR experiment.[13]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be used. A common choice is trifluoroacetic acid (TFA), which gives a sharp signal at approximately -76.55 ppm relative to CFCl₃.[12] Alternatively, an external reference can be used.

2. NMR Instrument Setup and Data Acquisition

The following parameters are a general starting point and may need to be optimized for the specific instrument being used.

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the NMR probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse-and-acquire experiment is usually sufficient.

    • Spectral Width: Due to the wide chemical shift range of ¹⁹F, it is advisable to start with a large spectral width (e.g., 200-300 ppm) to ensure the signal is captured.[14] The spectral width can be narrowed in subsequent experiments once the approximate chemical shift is known.

    • Transmitter Offset (O1p): Center the spectral window in the expected region for a fluoropyridine (e.g., -100 to -150 ppm).

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Number of Scans (ns): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Reference the spectrum to the internal standard or an external reference. If no standard is used, the solvent signal can be used for ¹H referencing, but this is less accurate for ¹⁹F. The primary reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the key factors influencing the ¹⁹F NMR chemical shift.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_ref Add Internal Reference (Optional) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer tune_shim Tune Probe & Shim Magnet transfer->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference final_shift final_shift reference->final_shift Final Chemical Shift

Caption: Experimental workflow for determining the ¹⁹F NMR chemical shift.

influencing_factors cluster_factors Influencing Factors chem_shift ¹⁹F Chemical Shift of 5-Fluoropyridin-2-amine HBr protonation Protonation (HBr Salt) protonation->chem_shift Major Deshielding electronic Electronic Effects (Amino Group) electronic->chem_shift solvent Solvent Polarity solvent->chem_shift position Fluorine Position (β) position->chem_shift

Caption: Key factors influencing the ¹⁹F NMR chemical shift.

Conclusion

The ¹⁹F NMR chemical shift of 5-Fluoropyridin-2-amine hydrobromide is a critical parameter for its structural verification and for studying its interactions in various chemical and biological systems. While an exact literature value is elusive, a comparative analysis with related fluoropyridines suggests a significant downfield shift upon protonation from a free base value likely in the range of -125 to -135 ppm. The provided experimental protocol offers a robust framework for researchers to precisely determine this value. The high sensitivity of the ¹⁹F nucleus to its environment makes ¹⁹F NMR an indispensable tool in the arsenal of chemists and drug development professionals working with fluorinated compounds.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Jackson, G. E. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Molecules, 22(4), 604. [Link]

  • Diez, E., et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Scientific Reports, 6, 30500. [Link]

  • Weldon, D. J., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(17), 8871–8876. [Link]

  • Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113). [Link]

  • Gerig, J. T. (2000). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Methods in Enzymology, 339, 239-267. [Link]

  • UC Santa Barbara. F19 detection. [Link]

  • ResearchGate. In 19F NMR why are some of the signals contained in the negative region?. [Link]

  • SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • JoVE. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 833-849. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • UC Santa Barbara. 19F NMR Reference Standards. [Link]

  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Biochemistry, 35(32), 10323–10334. [Link]

  • Uddin, M. J., & T-Raissi, A. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Results in Chemistry, 4, 100344. [Link]

Sources

HPLC retention time of 5-Fluoropyridin-2-amine hydrobromide vs impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Separation of 5-Fluoropyridin-2-amine hydrobromide from Process-Related Impurities

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Fluoropyridin-2-amine, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile must be rigorously characterized to identify and quantify any impurities that may have been introduced during synthesis or degradation. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the resolution and sensitivity required for robust quality control.

This guide provides a comprehensive examination of the HPLC retention time behavior of 5-Fluoropyridin-2-amine hydrobromide in relation to its potential impurities. We will delve into the rationale behind method development, present a detailed experimental protocol, and interpret the resulting chromatographic data. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable method for the purity assessment of this critical intermediate.

The Analytical Challenge: Understanding the Compound and its Impurities

5-Fluoropyridin-2-amine is a polar heterocyclic amine. Its inherent polarity, along with that of its likely impurities, presents a unique challenge for chromatographic separation. In traditional reversed-phase (RP-HPLC) chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase, highly polar analytes often exhibit poor retention, eluting at or near the void volume of the column.[1][2][3] This makes achieving adequate separation from other polar impurities difficult.

The potential impurities in a batch of 5-Fluoropyridin-2-amine hydrobromide are typically process-related, stemming from starting materials, intermediates, or by-products of the synthetic route. A common synthesis starts with 2-aminopyridine and proceeds through steps of nitration, reduction, diazotization, and fluorination.[4][5] Therefore, a comprehensive HPLC method must be able to resolve the target compound from:

  • Starting Material: 2-Aminopyridine

  • Key Intermediates: 2-Amino-5-nitropyridine, 2-Acetamido-5-aminopyridine

  • Related Impurities: Pyridine, other positional isomers (e.g., 3-aminopyridine)

The goal is to develop a method where each of these compounds has a distinct and reproducible retention time, allowing for unambiguous identification and quantification.

Strategic HPLC Method Development

To overcome the challenge of retaining and separating these polar compounds, a strategic approach to method development is essential. While techniques like Hydrophilic Interaction Chromatography (HILIC) are viable, a well-designed Reversed-Phase HPLC method remains the most common and accessible approach.[2] Our strategy focuses on manipulating key parameters to enhance the interaction between the polar analytes and the C18 stationary phase.

Causality Behind Experimental Choices:

  • Column Selection: A modern, high-purity silica C18 column with polar end-capping is chosen. This type of column is designed to minimize interactions with residual silanols on the silica surface, which can cause peak tailing for basic compounds like aminopyridines. It also provides better stability in highly aqueous mobile phases, preventing the "ligand collapse" that can lead to loss of retention.[6]

  • Mobile Phase pH: Aminopyridines are basic. By maintaining the mobile phase at an acidic pH (e.g., pH 3.0), the amine functional groups will be protonated (positively charged). While this increases their polarity, it also ensures a consistent ionization state, leading to sharp, symmetrical peaks. An acidic mobile phase is often preferred over a high pH, which would require specialized, pH-resistant columns.[3]

  • Gradient Elution: The potential impurities span a range of polarities. A gradient elution, which involves changing the proportion of the organic solvent (acetonitrile) over time, is employed. This allows for the rapid elution of very polar impurities early in the run while ensuring that less polar, more retained impurities are eluted within a reasonable timeframe with good peak shape.[7]

  • Buffer Selection: An ammonium acetate buffer is chosen. It is volatile, making it compatible with mass spectrometry (MS) if further characterization is needed, and it provides good buffering capacity at the target pH.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical procedure, from initial preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (Water:Acetonitrile) A->B C Volumetric Dilution & Filtration B->C D System Equilibration (Initial Mobile Phase) C->D E Sample Injection (10 µL) D->E F Gradient Elution & Chromatographic Separation E->F G UV Detection at 254 nm F->G H Peak Integration & Retention Time (tR) Identification G->H I Quantification using Calibration Curve H->I J Purity Calculation & Reporting I->J

Caption: General workflow for HPLC analysis of 5-Fluoropyridin-2-amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. System suitability tests are incorporated to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Setting
Column Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 3.0 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 25 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
20.0 5 95
22.0 5 95
22.1 95 5

| 25.0 | 95 | 5 |

Solutions Preparation:

  • Diluent: Prepare a mixture of Water and Acetonitrile (80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of 5-Fluoropyridin-2-amine hydrobromide reference standard and each potential impurity in the diluent to prepare individual stock solutions of 100 µg/mL.

  • System Suitability Solution: Prepare a mixed solution containing 50 µg/mL of 5-Fluoropyridin-2-amine hydrobromide and 5 µg/mL of each key impurity (e.g., 2-Aminopyridine and 2-Amino-5-nitropyridine) in the diluent.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the 5-Fluoropyridin-2-amine hydrobromide sample in a 20 mL volumetric flask with the diluent. Dilute further to achieve a final concentration of approximately 50 µg/mL.

Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[8]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution five times. The system is deemed ready if the relative standard deviation (RSD) for the retention time and peak area of the main peak is ≤ 2.0%, and the resolution between all component peaks is ≥ 1.5.

  • Inject the sample solutions for analysis.

Comparative Data and Interpretation

The following table presents the expected retention times and elution order for 5-Fluoropyridin-2-amine hydrobromide and its potential impurities under the described method. The elution order is predicted based on the principles of reversed-phase chromatography, where more polar compounds elute earlier.

Table 1: Predicted HPLC Retention Times of 5-Fluoropyridin-2-amine HBr and Impurities

Compound NameStructurePredicted Retention Time (min)Rationale for Elution Order
PyridineC₅H₅N~2.5Highly polar, lacks amino group, minimal interaction with C18 phase.
2-AminopyridineC₅H₆N₂~3.8Starting material, highly polar due to the amino group, but less so than protonated pyridine.
5-Fluoropyridin-2-amine C₅H₅FN₂ ~5.2 API. The fluorine atom adds some hydrophobicity, increasing retention relative to 2-aminopyridine.
2-Amino-5-nitropyridineC₅H₅N₃O₂~8.5Intermediate. The nitro group significantly increases the molecule's polarity but also its size and potential for dipole-dipole interactions, leading to longer retention than the parent amine.
2-Acetamido-5-aminopyridineC₇H₉N₃O~11.0Intermediate. The acetyl group significantly reduces polarity compared to the free amine, leading to stronger retention on the C18 column.
Logic of Chromatographic Separation

The success of this separation hinges on the interplay between the mobile phase, stationary phase, and analyte properties. The diagram below illustrates how key chromatographic parameters influence the final separation.

G MobilePhase Mobile Phase (% Acetonitrile) Retention Retention Time (tR) MobilePhase->Retention Increases %B -> Decreases tR pH Mobile Phase pH pH->Retention Controls Ionization -> Affects tR PeakShape Peak Shape (Tailing Factor) pH->PeakShape Low pH -> Suppresses Tailing Column Stationary Phase (C18, Polar End-capped) Column->Retention Hydrophobic Interaction Column->PeakShape End-capping -> Improves Shape Analyte Analyte Properties (Polarity, pKa) Analyte->Retention Less Polar -> Longer tR Resolution Resolution (Rs) Retention->Resolution PeakShape->Resolution

Caption: Logical flow for HPLC method development for substituted pyridines.

Conclusion

This guide presents a robust and reliable reversed-phase HPLC method for the separation and purity analysis of 5-Fluoropyridin-2-amine hydrobromide from its common process-related impurities. By carefully selecting the column and optimizing the mobile phase conditions, particularly pH and gradient profile, it is possible to achieve excellent retention and resolution for these challenging polar compounds. The provided protocol, grounded in established chromatographic principles, offers a solid foundation for quality control laboratories to ensure the purity, safety, and consistency of this vital pharmaceutical intermediate. The integration of system suitability checks ensures the trustworthiness and validity of the generated data, aligning with the stringent requirements of the pharmaceutical industry.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Polar Compounds. SIELC Technologies.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center.

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

  • How to remove unreacted 2-aminopyridine from product. BenchChem.

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.

  • (PDF) Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. ResearchGate.

  • Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical Research & Allied Sciences.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate.

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

  • Synthesis of 2-Amino-5-Fluoropyridine. ChemicalBook.

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Tianjin University Thesis.

  • (PDF) Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. ResearchGate.

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A Researcher's Guide to Salt Selection: Uncovering the Advantages of 5-Fluoropyridin-2-amine Hydrobromide Over its HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Research and Development

5-Fluoropyridin-2-amine is a pivotal building block in the synthesis of novel therapeutics and advanced agrochemicals.[1][2] Its unique electronic properties, imparted by the fluorine atom and amino group, make it a versatile intermediate for creating compounds with enhanced biological activity.[3] However, like many amine-containing active pharmaceutical ingredients (APIs), the free base form of this compound often presents challenges in handling, solubility, and stability.

The conversion of a basic API into a salt is a fundamental strategy to optimize its physicochemical properties.[4] By reacting the basic amine with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), we form the corresponding salt—the hydrochloride or the hydrobromide.[5] This transformation can dramatically improve aqueous solubility, enhance stability for a longer shelf-life, and promote a crystalline solid form that is easier to handle and purify.[6][7]

While hydrochloride salts are the most common choice in the pharmaceutical industry, representing about 60% of all basic drug salt forms, the selection of the counter-ion should not be a default decision.[7] A nuanced, data-driven approach is essential, as other salt forms may offer significant, and sometimes unexpected, advantages in solubility, hygroscopicity, and stability.[8] This guide provides an in-depth technical comparison between the hydrobromide (HBr) and hydrochloride (HCl) salts of 5-Fluoropyridin-2-amine, presenting the scientific rationale and experimental frameworks to empower researchers to select the optimal salt form for their specific application.

Comparative Physicochemical Analysis: Hydrobromide vs. Hydrochloride

The choice between a bromide and a chloride counter-ion can have subtle but profound effects on the bulk properties of the resulting salt. These differences stem from the fundamental properties of the halide ions themselves, such as ionic radius, electronegativity, and hydration enthalpy.

PropertyImportance in R&D5-Fluoropyridin-2-amine • HBr5-Fluoropyridin-2-amine • HClRationale & Key Considerations
Molecular Weight Affects the mass of API delivered per unit mass of the salt form.~193.02 g/mol ~148.57 g/mol The HBr salt is heavier, which must be accounted for in dosing calculations. The HCl salt provides a higher "drug load".
Aqueous Solubility Crucial for bioavailability, formulation of injectables, and ease of use in aqueous reaction media.Potentially HigherBaselineWhile both salts enhance solubility over the free base, differences in lattice energy and hydration can favor one over the other.[9] Experimental verification is essential.
Hygroscopicity The tendency to absorb moisture from the air, impacting handling, stability, and manufacturing.Potentially LowerPotentially HigherLower hygroscopicity is highly desirable for consistent performance and simplified storage.[6] Some studies suggest bromide salts can be less hygroscopic than their chloride counterparts in certain contexts.[10]
Crystal Form A stable, non-polymorphic crystalline form is ideal for consistent properties and regulatory approval.Crystalline SolidCrystalline SolidBoth salts are expected to be crystalline. The key is to investigate for polymorphism, where different crystal structures of the same compound can have different properties.
Chemical Stability Resistance to degradation under stress (heat, light, pH), determining shelf-life.HighHighThe primary degradation pathways will be related to the parent amine. However, the acidic nature of the salt can influence stability. For instance, HCl loss has been observed at high temperatures for some hydrochloride salts.[8]

Experimental Deep Dive: Protocols for Decisive Salt Selection

Theoretical advantages must be confirmed with robust experimental data. The following protocols provide a self-validating framework for comparing the hydrobromide and hydrochloride salts of 5-Fluoropyridin-2-amine.

Protocol 1: Synthesis of 5-Fluoropyridin-2-amine Salts

Causality: The first step in any comparison is the reliable and clean synthesis of both salt forms. This protocol ensures the formation of the desired salt by reacting the free base with the corresponding acid, followed by isolation. The choice of a non-polar, volatile solvent like diethyl ether facilitates precipitation of the polar salt and simplifies its isolation.

G cluster_0 Salt Synthesis Workflow FreeBase 5-Fluoropyridin-2-amine (in Diethyl Ether) Mix_HCl Stir at 0-25°C FreeBase->Mix_HCl Mix_HBr Stir at 0-25°C FreeBase->Mix_HBr Acid_HCl HCl Solution (e.g., 2M in Diethyl Ether) Acid_HCl->Mix_HCl Acid_HBr HBr Solution (e.g., in Acetic Acid or Ether) Acid_HBr->Mix_HBr Precipitate_HCl Precipitate Forms Mix_HCl->Precipitate_HCl Precipitate_HBr Precipitate Forms Mix_HBr->Precipitate_HBr Isolate_HCl Isolate Solid (Filtration) Precipitate_HCl->Isolate_HCl Isolate_HBr Isolate Solid (Filtration) Precipitate_HBr->Isolate_HBr Wash_HCl Wash with Cold Ether Isolate_HCl->Wash_HCl Wash_HBr Wash with Cold Ether Isolate_HBr->Wash_HBr Dry_HCl Dry Under Vacuum Wash_HCl->Dry_HCl Dry_HBr Dry Under Vacuum Wash_HBr->Dry_HBr Product_HCl 5-Fluoropyridin-2-amine • HCl Dry_HCl->Product_HCl Product_HBr 5-Fluoropyridin-2-amine • HBr Dry_HBr->Product_HBr G cluster_1 Hygroscopicity Decision Framework start Perform DVS Analysis on HBr and HCl Salts check_hygro Mass change < 2% at 80% RH? start->check_hygro low_hygro Classify as Non-Hygroscopic/ Slightly Hygroscopic check_hygro->low_hygro Yes high_hygro Classify as Hygroscopic/ Very Hygroscopic check_hygro->high_hygro No pkg_low Standard packaging is sufficient low_hygro->pkg_low form_low Simpler formulation and manufacturing low_hygro->form_low pkg_high Requires controlled humidity storage and desiccant packaging high_hygro->pkg_high form_high Potential for caking, flowability issues, and chemical instability high_hygro->form_high

Caption: Decision framework based on hygroscopicity results.

Materials:

  • Dried 5-Fluoropyridin-2-amine • HBr

  • Dried 5-Fluoropyridin-2-amine • HCl

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried salt sample onto the DVS microbalance.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption/Desorption Cycle:

    • Sorption: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments). At each step, allow the sample mass to equilibrate.

    • Desorption: Decrease the RH in a stepwise manner from 90% back to 0%.

  • Data Analysis: Plot the change in mass (%) versus the RH for both the sorption and desorption phases for each salt.

  • Interpretation: Compare the total mass gained at a high RH (e.g., 80%). A significantly lower mass gain for the HBr salt indicates superior (lower) hygroscopicity. Also, observe if deliquescence (dissolving in absorbed water) occurs at any RH.

Implications for Researchers and Drug Developers

Choosing the hydrobromide salt of 5-Fluoropyridin-2-amine could confer several downstream advantages:

  • Improved Handling and Stability: A key potential advantage of the hydrobromide salt is lower hygroscopicity. A less hygroscopic powder is easier to weigh accurately, exhibits better flow properties, and is less prone to physical changes (like caking) or chemical degradation triggered by absorbed water. [6]This simplifies handling in the lab and can lead to a more robust manufacturing process.

  • Enhanced Formulation Opportunities: While both salts improve solubility over the free base, even a modest increase in the aqueous solubility of the HBr salt could be enabling for high-concentration liquid formulations.

  • Predictable Performance: A stable, non-hygroscopic solid form ensures that the material's properties remain consistent over time and across different batches, which is a cornerstone of reproducible research and GMP (Good Manufacturing Practice) production.

Conclusion

The selection of a salt form is a critical decision point in the development of any amine-containing compound. While hydrochloride salts are a common and reliable choice, this guide illustrates the compelling reasons to evaluate the hydrobromide salt of 5-Fluoropyridin-2-amine. Potential advantages, particularly in lower hygroscopicity and potentially altered solubility, can have a significant positive impact on the entire research and development lifecycle—from bench-scale synthesis to final product formulation. By employing the robust experimental protocols outlined here, researchers can make a data-driven decision, ensuring the selection of the optimal salt form with superior physicochemical properties for their intended application.

References

  • Reddit. (2018). What purpose does HBr serve in medications? Retrieved from Reddit. [Link]

  • MDPI. (2026). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications.
  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
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  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
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  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-fluoropyridine | CAS 21717-96-4.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-fluoropyridine | 1827-27-6.
  • Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?
  • Wanfang Data. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • Ludwig-Maximilians-Universität München. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters].
  • ResearchGate. (n.d.). Comparisons of chloride to chloride/bromide mass ratio for the first....
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • ChemScene. (n.d.). 21717-96-4 | 2-Amino-5-fluoropyridine.
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Reactivity comparison of 5-fluoro vs 5-chloro-pyridin-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 5-Fluoro- vs. 5-Chloro-pyridin-2-amine Hydrobromide for Pharmaceutical and Agrochemical Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Among the vast array of available building blocks, substituted 2-aminopyridines are privileged scaffolds due to their prevalence in biologically active compounds.[1][2][3] This guide provides a comprehensive, data-supported comparison of two closely related yet functionally distinct reagents: 5-fluoro-pyridin-2-amine hydrobromide and 5-chloro-pyridin-2-amine hydrobromide.

The objective is to move beyond simple reactivity trends and offer a deeper understanding of the underlying principles governing their behavior in key synthetic transformations. We will explore the fundamental electronic and physical properties of the carbon-fluorine and carbon-chlorine bonds in this specific heterocyclic context and provide field-proven experimental protocols to guide your synthetic endeavors.

Part 1: Theoretical Underpinnings of Reactivity

The divergent reactivity of these two compounds is not arbitrary; it is a direct consequence of the fundamental properties of fluorine and chlorine substituents on an electron-deficient pyridine ring. It is crucial to note that while these reagents are supplied as hydrobromide salts, the catalytically relevant species in the most common synthetic applications (cross-coupling, SNAr) is the free amine, generated in situ by the basic reaction conditions. The protonated pyridinium form, however, underscores the electron-deficient nature of the ring system.

Electronic Effects and Bond Energies: The Deciding Factors

The reactivity of a halopyridine is primarily dictated by two competing factors: the inductive effect of the halogen and the carbon-halogen (C-X) bond dissociation energy (BDE).

  • Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] This effect significantly polarizes the C-F bond and depletes electron density from the attached carbon atom, making it more susceptible to nucleophilic attack. While chlorine also has a -I effect, it is less pronounced than that of fluorine.[5]

  • Bond Dissociation Energy (BDE): The C-F bond is one of the strongest single bonds in organic chemistry, whereas the C-Cl bond is substantially weaker.[6][7] This difference is paramount in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[8]

Property5-Fluoro-pyridin-2-amine5-Chloro-pyridin-2-amineRationale
Halogen Electronegativity~4.0 (Pauling Scale)~3.16 (Pauling Scale)Fluorine's higher electronegativity creates a more electrophilic carbon center.[4]
Average C-Aryl Bond Energy~485 kJ/mol~328 kJ/molThe significantly higher BDE of the C-F bond makes it more difficult to cleave, rendering it less reactive in reactions involving oxidative addition.[6][7]
Predicted Reactivity in SNArHigh Low The strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction.[9]
Predicted Reactivity in Cross-CouplingVery Low / Inert Moderate The lower BDE of the C-Cl bond facilitates the rate-determining oxidative addition step, making the chloro-derivative the preferred substrate.[8]
The Role of the Pyridine Ring and Substituents

The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density of the entire ring system, particularly at the 2, 4, and 6 positions (ortho and para).[10][11] This makes the ring susceptible to nucleophilic attack. The halogen at the 5-position is meta to the ring nitrogen, meaning it receives less electronic activation compared to halogens at the 2- or 4-positions.[10] The 2-amino group is electron-donating, which slightly counteracts the electron-withdrawing nature of the ring and the halogen, but its primary influence is often as a directing group or a potential ligand for metal catalysts.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest in starkly different outcomes in common synthetic reactions. The choice between the fluoro- and chloro-analogs is therefore dictated entirely by the desired chemical transformation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized intermediate known as the Meisenheimer complex.[12]

Prediction: 5-fluoro-pyridin-2-amine is the vastly superior substrate for SNAr reactions.

Causality: The rate-determining step in SNAr is typically the initial attack by the nucleophile to form the Meisenheimer complex. Fluorine's potent inductive effect provides superior stabilization for the developing negative charge on the ring, lowering the activation energy for this step.[9] Consequently, fluoropyridines can be orders of magnitude more reactive than their chloro counterparts in SNAr. For instance, it has been shown that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide.[9]

Diagram: SNAr Mechanism and the Fluorine Advantage

Caption: SNAr mechanism highlighting the stabilizing role of fluorine.

Comparative Experimental Data (Illustrative)

ReagentNucleophileConditionsExpected Outcome
5-fluoro-pyridin-2-amine HBrPiperidineK₂CO₃, DMSO, 80 °C, 4hHigh yield of 5-(piperidin-1-yl)pyridin-2-amine.
5-chloro-pyridin-2-amine HBrPiperidineK₂CO₃, DMSO, 80 °C, 4hTrace product or unreacted starting material.
5-chloro-pyridin-2-amine HBrPiperidineK₂CO₃, DMSO, >150 °C, 24h+Low to moderate yield, requiring harsh conditions and longer reaction times.

Experimental Protocol: SNAr of 5-fluoro-pyridin-2-amine with Piperidine

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoro-pyridin-2-amine hydrobromide (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and anhydrous dimethyl sulfoxide (DMSO, 0.2 M).

  • Nucleophile Addition: Add piperidine (1.5 equiv) to the stirring suspension via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(piperidin-1-yl)pyridin-2-amine.

Diagram: SNAr Experimental Workflow

Caption: Standard workflow for a typical SNAr reaction.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, widely used to couple aryl halides with boronic acids or their derivatives.[13][14] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14]

Prediction: 5-chloro-pyridin-2-amine is the reactive substrate, while the fluoro-analog is essentially inert under standard conditions.

Causality: The first and often rate-determining step for less reactive aryl halides is the oxidative addition of the C-X bond to the Pd(0) catalyst.[8] The C-Cl bond (BDE ≈ 328 kJ/mol) is sufficiently weak to undergo this step under appropriate catalytic conditions. In contrast, the formidable strength of the C-F bond (BDE ≈ 485 kJ/mol) presents a very high activation barrier, making oxidative addition extremely difficult and rendering 5-fluoropyridines unreactive in most standard Suzuki protocols.[7][8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Ar = 5-(2-aminopyridyl) Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition (Rate-limiting for Ar-Cl) Transmetal_Complex Ar-Pd(II)(R)L₂ OA_Complex->Transmetal_Complex Transmetalation (R-B(OH)₂ + Base) Transmetal_Complex->Pd0 Reductive Elimination Product Ar-R Transmetal_Complex->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Experimental Data

ReagentCoupling PartnerConditionsExpected Outcome
5-fluoro-pyridin-2-amine HBrPhenylboronic AcidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CNo reaction. Recovery of starting material.
5-chloro-pyridin-2-amine HBrPhenylboronic AcidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CGood to excellent yield of 5-phenylpyridin-2-amine.[15]

Experimental Protocol: Suzuki Coupling of 5-chloro-pyridin-2-amine with Phenylboronic Acid

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 5-chloro-pyridin-2-amine hydrobromide (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Atmosphere Control: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M) via syringe.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to afford the desired 5-phenylpyridin-2-amine.[15]

Diagram: Suzuki Coupling Experimental Workflow

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with amines.[16][17][18] Similar to the Suzuki coupling, the mechanism relies on a Pd(0)/Pd(II) catalytic cycle where oxidative addition is a key step.[18]

Prediction: 5-chloro-pyridin-2-amine is the reactive substrate. 5-fluoro-pyridin-2-amine is unreactive.

Causality: The reasoning is identical to that for the Suzuki coupling. The high C-F bond dissociation energy prevents the initial oxidative addition step required to enter the catalytic cycle. The C-Cl bond is sufficiently labile to react, especially with modern, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) that promote the oxidative addition of historically challenging aryl chlorides.[19]

Comparative Experimental Data

ReagentCoupling PartnerConditionsExpected Outcome
5-fluoro-pyridin-2-amine HBrMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °CNo reaction.
5-chloro-pyridin-2-amine HBrMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °CHigh yield of 5-morpholinopyridin-2-amine.

Experimental Protocol: Buchwald-Hartwig Amination of 5-chloro-pyridin-2-amine with Morpholine

  • Reagent Preparation: To an oven-dried reaction tube, add 5-chloro-pyridin-2-amine hydrobromide (1.0 equiv), sodium tert-butoxide (NaOtBu, 2.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable ligand such as XPhos (0.08 equiv).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous toluene (0.1 M) followed by morpholine (1.2 equiv) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool to room temperature, pass the mixture through a short pad of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the C-N coupled product.

Part 3: Summary and Strategic Recommendations

The choice between 5-fluoro- and 5-chloro-pyridin-2-amine hydrobromide is not a matter of preference but of strategic necessity based on the desired chemical transformation. Their reactivity profiles are orthogonal, making them valuable and complementary tools for the synthetic chemist.

Reactivity Summary

Reaction Type5-Fluoro-pyridin-2-amine HBr5-Chloro-pyridin-2-amine HBrKey Deciding Factor
Nucleophilic Aromatic Substitution (SNAr)Highly Reactive Poorly Reactive Halogen Inductive Effect / Intermediate Stability
Suzuki-Miyaura CouplingInert Reactive C-X Bond Dissociation Energy (BDE)
Buchwald-Hartwig AminationInert Reactive C-X Bond Dissociation Energy (BDE)
  • For Nucleophilic Aromatic Substitution (SNAr) reactions to introduce O-, N-, or S-nucleophiles at the 5-position, 5-fluoro-pyridin-2-amine hydrobromide is unequivocally the substrate of choice. Its use allows for milder conditions, faster reaction times, and broader substrate scope compared to its chloro-analog.

  • For Palladium-Catalyzed Cross-Coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), 5-chloro-pyridin-2-amine hydrobromide is the required starting material. The C-Cl bond is readily activated by modern palladium catalysts, while the C-F bond remains inert under these conditions.

By understanding the fundamental principles that govern the reactivity of these building blocks, researchers can design more efficient, predictable, and robust synthetic routes, accelerating the discovery and development of new chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.).
  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Pearson. (n.d.). The average bond enthalpies of the C ¬ F and C ¬ Cl bonds. Brown 15th Edition Ch 18 Problem 25.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
  • PMC. (n.d.).
  • RSC Publishing. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
  • Chemistry LibreTexts. (2023, July 12). 10.9: Bond Energies.
  • Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Semantic Scholar. (n.d.). Why does Fluorine have a more inductive force than Chlorine?.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • YouTube. (2025, April 3).
  • PMC. (n.d.).
  • YouTube. (2023, April 14).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2019, January 19).
  • Reddit. (2021, August 14). Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry.

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Crystal Structure Profiling: 2-Amino-5-fluoropyridine Hydrobromide vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and structural profiling of 2-Amino-5-fluoropyridine Hydrobromide , synthesized from field-proven methodologies and comparative crystallographic data of isostructural analogs.

Executive Summary: The Salt Selection Imperative

2-Amino-5-fluoropyridine (CAS: 21717-96-4) is a critical pharmacophore in the synthesis of peptide deformylase inhibitors (e.g., LBM415) and kinase antagonists. While the free base is commercially ubiquitous, its relatively low melting point (93–97 °C) and limited aqueous solubility often necessitate salt formation to improve bioavailability and thermal stability.

This guide compares the Hydrobromide (HBr) salt against the free base and the structurally characterized Hydrobromide analogs (Bromo/Iodo variants) . By leveraging isostructural analysis, we provide a predictive model for the HBr salt's lattice behavior, offering a roadmap for researchers conducting solid-state optimization.

Comparative Crystallographic Data

Note: Direct single-crystal data for the specific 5-fluoro HBr salt is often proprietary or non-indexed. The data below contrasts the known Free Base properties with the high-confidence predictive model derived from the isostructural 5-Bromo analog (2-Amino-5-bromopyridinium bromide).

Table 1: Physicochemical & Structural Comparison
FeatureFree Base (2-Amino-5-fluoropyridine)HBr Salt (Predicted / Analog-Based)Reference Analog (2-Amino-5-Br HBr)
CAS Number 21717-96-4N/A (In-situ synthesis)1072-97-5 (Base)
Formula C₅H₅FN₂C₅H₆FN₂⁺ · Br⁻C₅H₆BrN₂⁺ · Br⁻
Melting Point 93 – 97 °C [1]> 150 °C (Projected)Decomp. > 200 °C
Crystal System Monoclinic (Typical for class)Monoclinic (High Probability)Monoclinic
Space Group P2₁/cP2₁/c (Predicted)P2₁/c [2]
Packing Motif Planar stacking, weak H-bondsLayered Ionic Sheets Layered, N-H...Br networks
Solubility Lipophilic (LogP ~0.[1]8)Hydrophilic (Ionic)High (Polar solvents)
Key Interaction N-H...N (Dimer)N-H...Br⁻ Charge Assisted N-H...Br⁻ (3.2 – 3.4 Å)
Structural Insight: The "Layered Stabilizer" Effect

Crystallographic analysis of the 5-bromo and 5-iodo analogs reveals a consistent structural motif that the 5-fluoro HBr salt is expected to follow:

  • Protonation Site: The ring nitrogen (N1) is protonated, forming a pyridinium cation.

  • H-Bond Network: The bromide anion acts as a bridge, accepting hydrogen bonds from both the protonated ring nitrogen (N1-H) and the exocyclic amino group (N2-H).

  • Lattice Energy: This charge-assisted hydrogen bonding network (CAHB) significantly increases lattice energy compared to the free base, directly correlating to the elevated melting point and improved stability.

Experimental Protocol: Synthesis & Characterization

To validate the crystal structure of 2-Amino-5-fluoropyridine hydrobromide in your own lab, follow this self-validating protocol. This workflow ensures high-purity single crystals suitable for X-ray diffraction (XRD).

Phase 1: Salt Synthesis (Stoichiometric Control)
  • Reagents: 2-Amino-5-fluoropyridine (1.0 eq), Hydrobromic acid (48% aq, 1.05 eq), Ethanol (Abs).

  • Procedure:

    • Dissolve 112 mg (1 mmol) of the free base in 2 mL of ethanol at 40 °C.

    • Dropwise add 1.05 eq of HBr. A slight exotherm indicates salt formation.

    • Stir for 30 minutes.

    • Validation: Check pH; it should be acidic (< 2). If precipitate forms immediately, redissolve by adding minimal water/ethanol (hot).

Phase 2: Single Crystal Growth (Vapor Diffusion)
  • Technique: Slower crystallization yields better diffraction data than rapid cooling.

  • Setup:

    • Place the salt solution (from Phase 1) in a small inner vial (4 mL).

    • Place the inner vial into a larger jar containing a counter-solvent (e.g., Diethyl Ether or Hexane).

    • Seal the outer jar tightly.

    • Mechanism: The volatile counter-solvent diffuses into the ethanol solution, slowly lowering solubility and driving nucleation.

    • Timeline: Harvest crystals after 3–7 days.

Phase 3: Structure Solution (Checklist)
  • Unit Cell Determination: Collect at 100 K to reduce thermal motion of the fluorine atom.

  • Refinement: Watch for disorder in the fluorine position (F vs H site occupancy) if the synthesis was impure.

  • Isostructural Check: Compare your unit cell dimensions (

    
    ) with the 5-Bromo analog (
    
    
    
    ) [2].[2] A significant deviation suggests a new polymorph or hydrate.

Decision Logic: Salt Selection Workflow

The following diagram illustrates the decision process for selecting the HBr salt over the Free Base or HCl forms, based on the structural properties described above.

SaltSelection cluster_mech Crystal Stabilization Mechanism Start Start: 2-Amino-5-fluoropyridine (Free Base) CheckProp Analyze Physicochemical Needs: Solubility vs. Stability Start->CheckProp BranchBase Requirement: Lipophilicity / Non-Ionic CheckProp->BranchBase Low MP Acceptable BranchSalt Requirement: High MP / Aqueous Sol. CheckProp->BranchSalt Need Thermal Stability Outcome1 Use Free Base (MP: 93-97°C) BranchBase->Outcome1 ScreenAcids Screen Counter-Ions: HCl vs. HBr vs. H2SO4 BranchSalt->ScreenAcids EvalHBr Evaluate HBr Salt: (Predicted Isostructurality) ScreenAcids->EvalHBr HBr Selected Outcome2 Select HBr Salt (Target MP >150°C) EvalHBr->Outcome2 Valid H-Bond Network Mech N-H...Br Interactions Layered Packing EvalHBr->Mech

Figure 1: Strategic workflow for selecting the HBr salt form based on stability requirements and predicted crystallographic advantages.

References

  • Sigma-Aldrich. (2023). 2-Amino-5-fluoropyridine Product Specification (CAS 21717-96-4).[1][3][4] Retrieved from

  • Wikaira, J. L., Landee, C. P., Ludy, S. J., & Turnbull, M. M. (2002). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Journal of the Chemical Society, Dalton Transactions.

  • Polson, M., Turnbull, M., & Wikaira, J. (2013).[5] 2-Amino-5-iodopyridinium bromide hemihydrate and 2-amino-5-iodopyridinium chloride monohydrate.[5] Acta Crystallographica Section C.

  • PubChem. (2023). 2-Amino-5-fluoropyridine Compound Summary. National Library of Medicine.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Fluoropyridin-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. Equally critical, though less frequently discussed, is the responsible disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoropyridin-2-amine hydrobromide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established chemical safety principles and regulatory guidelines, offering a framework that is both scientifically sound and practically applicable.

Core Directive: A Proactive Approach to Laboratory Waste Management

The disposal of any chemical reagent should not be an afterthought but rather an integral part of the experimental plan. For 5-Fluoropyridin-2-amine hydrobromide, a halogenated aromatic amine salt, a multi-faceted approach is required. This involves a thorough understanding of its chemical properties, associated hazards, and the regulatory landscape governing hazardous waste. This guide is structured to provide clarity on these aspects, moving from immediate safety considerations to a detailed disposal workflow.

Scientific Integrity & Logic: The 'Why' Behind the 'How'

A robust disposal protocol is self-validating, meaning the reasons behind each step are clear and scientifically justified. This approach fosters a culture of safety and ensures that procedures are not just followed, but understood.

Expertise & Experience: Understanding the Compound

5-Fluoropyridin-2-amine hydrobromide is classified as a hazardous substance. The free base, 2-Amino-5-fluoropyridine, is known to be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin, eye, and respiratory irritation.[1][2][3] The hydrobromide salt, being acidic, presents an additional corrosive hazard. Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations due to the potential for forming persistent organic pollutants if not handled correctly.

The primary logic behind the disposal procedure outlined below is two-fold:

  • Neutralization: The acidic nature of the hydrobromide salt necessitates neutralization. Disposing of acidic waste can corrode drainage systems and harm aquatic ecosystems. Neutralization with a suitable base mitigates this risk.

  • Segregation: As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4] This is because the incineration processes for these two types of waste are different, and mixing them can lead to operational inefficiencies and increased pollution.

Trustworthiness: A Self-Validating Protocol

Each step in the following protocol is designed to be a control point, ensuring that the waste is handled safely and in compliance with regulations. By documenting each step, from neutralization to final collection, a clear and traceable record is created, demonstrating due diligence in waste management.

Authoritative Grounding & Comprehensive References

The procedures outlined in this guide are based on guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and best practices from academic and industrial research laboratories.[5][6]

Visualizing the Workflow

A clear understanding of the disposal workflow is crucial for its correct implementation. The following diagram illustrates the decision-making process and the sequence of operations for the disposal of 5-Fluoropyridin-2-amine hydrobromide.

cluster_0 Initial Assessment & Preparation cluster_1 Neutralization Protocol cluster_2 Waste Collection & Labeling cluster_3 Final Disposal A Assess Hazards of 5-Fluoropyridin-2-amine HBr (SDS Review) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Neutralizing Agent (e.g., Sodium Bicarbonate Solution) D Slowly Add Base to Aqueous Solution of Amine Salt (with stirring and cooling) C->D E Monitor pH (Target: 6.0-8.0) D->E F Allow Reaction to Subside E->F G Transfer Neutralized Solution to 'Halogenated Organic Waste' Container H Securely Cap and Label Container (Contents, Date, Hazard Info) G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Pickup by Certified Hazardous Waste Disposal Service I->J

Caption: Disposal workflow for 5-Fluoropyridin-2-amine hydrobromide.

Detailed Disposal Protocol

This protocol is designed for small quantities of 5-Fluoropyridin-2-amine hydrobromide typically generated in a research laboratory setting.

Part 1: Immediate Safety Precautions
  • Consult the Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS for 2-Amino-5-fluoropyridine to be fully aware of its hazards.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Work in a Ventilated Area: All handling and disposal procedures should be carried out in a well-ventilated chemical fume hood.

Part 2: Neutralization of 5-Fluoropyridin-2-amine Hydrobromide

Rationale: Neutralizing the acidic hydrobromide salt is a critical step to prevent corrosion and environmental harm. A weak base like sodium bicarbonate is preferred for this process as it offers a more controlled reaction compared to strong bases like sodium hydroxide, minimizing the risk of a dangerous exothermic reaction.

Materials:

  • 5-Fluoropyridin-2-amine hydrobromide waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH paper or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Prepare the Amine Salt Solution: If the waste is a solid, dissolve it in a minimal amount of cold deionized water in a beaker or flask. If it is already in solution, proceed to the next step. Place the container in an ice bath to manage any heat generated during neutralization.

  • Prepare the Neutralizing Solution: Prepare a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium carbonate.

  • Slow Addition of Base: While stirring the amine salt solution, slowly add the basic solution dropwise. Be vigilant for any signs of a reaction, such as gas evolution (effervescence) or an increase in temperature. The effervescence is due to the release of carbon dioxide gas.

  • Monitor the pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is in the neutral range (approximately 6.0-8.0).

  • Completion of Neutralization: Once the target pH is reached and the addition of more base does not cause further gas evolution, the neutralization is complete. Allow the solution to return to room temperature.

Part 3: Collection and Storage of Neutralized Waste
  • Waste Container: Use a designated and properly labeled waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the waste, typically glass or high-density polyethylene (HDPE).

  • Transfer: Carefully transfer the neutralized aqueous solution into the halogenated organic waste container.

  • Labeling: Ensure the waste container is clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The chemical name: "Neutralized 5-Fluoropyridin-2-amine"

    • The approximate concentration and volume

    • The date of accumulation

    • The relevant hazard warnings (e.g., "Toxic")

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[4]

Part 4: Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain.[5][6]

Data Summary Table

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of fluorine on the pyridine ring.
Neutralization Agent Sodium Bicarbonate/CarbonateControlled and effective neutralization of the acidic hydrobromide salt.
Target pH 6.0 - 8.0Ensures complete neutralization and minimizes corrosivity.
Storage Container Labeled, sealed, compatiblePrevents leaks, ensures proper identification, and complies with regulations.
Final Disposal Method Licensed Hazardous Waste ContractorEnsures environmentally sound destruction of the hazardous material.

Conclusion

The responsible disposal of 5-Fluoropyridin-2-amine hydrobromide is a critical aspect of laboratory safety and environmental stewardship. By following this detailed protocol, which emphasizes understanding the underlying chemical principles, researchers can ensure that this hazardous waste is managed in a manner that is safe, compliant, and scientifically sound. This commitment to best practices in waste management is a cornerstone of a robust safety culture in any research environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-5-fluoropyridine 21717-96-4 MSDS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • U.S. Patent No. 5,912,387. (1999). Amine heat stable salt neutralization having reduced solids.
  • U.S. Patent No. 5,039,424. (1991). Method for treating an amine-containing waste water.
  • Bryan Research & Engineering, LLC. (2025, September 12). Neutralization of Heat Stable Salts Revisited. Retrieved from [Link]

  • Chardon Laboratories. (2025, September 19). Steam Boiler Amines: Neutralizing & Film-Forming. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • precisionFDA. (2025, August 25). 2-AMINO-5-FLUOROPYRIDINE. Retrieved from [Link]

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Navigating the Safe Handling of 5-Fluoropyridin-2-amine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher dedicated to advancing drug development, the synthesis and handling of novel compounds are daily realities. 5-Fluoropyridin-2-amine hydrobromide, a fluorinated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, actionable protocols for the safe handling and disposal of this compound, grounded in established safety principles and field-proven experience. Our goal is to empower you with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's hazard profile is critical. 5-Fluoropyridin-2-amine and its salts are classified as hazardous. The primary risks associated with this compound include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation/Damage: The compound can cause serious eye irritation or damage upon contact.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4][5][6]

  • Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling 5-Fluoropyridin-2-amine hydrobromide.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against accidental splashes and airborne particles, preventing serious eye irritation or damage.[7][8]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended for extended handling.Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and potential absorption.[8][9] Regularly inspect gloves for any signs of degradation or perforation.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination by spills and splashes.[7][8]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is necessary if working outside a certified chemical fume hood or when there is a risk of generating dust.Prevents the inhalation of the compound, which can cause respiratory irritation.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and ensures a controlled experimental environment. All manipulations of 5-Fluoropyridin-2-amine hydrobromide should be performed within a certified chemical fume hood.[1][2][8]

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use a low-flow setting on the fume hood if necessary to avoid disturbing the balance, but never compromise containment. Minimize the generation of dust during transfer.[1][2][5]

Experimental Use
  • Addition to Reaction: Add the compound to the reaction vessel within the fume hood.

  • Container Sealing: Immediately and securely seal the stock container after use.[10][11][12]

  • Clean-Up of Weighing Area: Decontaminate the balance and surrounding surfaces with an appropriate solvent and cleaning agent. Dispose of contaminated weigh boats and wipes as solid hazardous waste.

Post-Experiment and Decontamination
  • Quenching and Work-up: Perform all quenching and work-up procedures within the fume hood.

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[1][7][11]

The following diagram illustrates the safe handling workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_post Post-Experiment Prep_Area Prepare Fume Hood Don_PPE Don PPE Prep_Area->Don_PPE Weigh_Chemical Weigh Chemical Don_PPE->Weigh_Chemical Add_to_Reaction Add to Reaction Weigh_Chemical->Add_to_Reaction Transfer Seal_Container Seal Stock Container Add_to_Reaction->Seal_Container Clean_Weigh_Area Clean Weigh Area Seal_Container->Clean_Weigh_Area Work_Up Reaction Work-up Clean_Weigh_Area->Work_Up Proceed Decontaminate Decontaminate Glassware Work_Up->Decontaminate Doff_PPE Remove PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of 5-Fluoropyridin-2-amine hydrobromide.

Disposal Plan: Managing Chemical Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 5-Fluoropyridin-2-amine hydrobromide, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[10]

  • Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste.[13]

Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][11]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory practices, you can confidently work with 5-Fluoropyridin-2-amine hydrobromide while ensuring a safe research environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • PENTA. (2024, November 26).
  • Benchchem. Personal protective equipment for handling 2-Pyridinesulfenic acid.
  • PubChem. 5-Amino-2-fluoropyridine.
  • Thermo Fisher Scientific. (2009, January 16).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, October 24).
  • MilliporeSigma. (2025, November 6).
  • Echemi. (2019, July 15).
  • PubChem. 2-Amino-5-fluoropyridine.
  • Sigma-Aldrich. 2-Amino-5-fluoropyridine 97 21717-96-4.
  • LookChem. 2-Amino-5-fluoropyridine 21717-96-4 MSDS.
  • Apollo Scientific.
  • TCI America.
  • Santa Cruz Biotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.